Product packaging for 5-Chloro-2-furaldehyde(Cat. No.:CAS No. 21508-19-0)

5-Chloro-2-furaldehyde

Cat. No.: B1586146
CAS No.: 21508-19-0
M. Wt: 130.53 g/mol
InChI Key: DGAUAVDWXYXXGQ-UHFFFAOYSA-N
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Description

5-Chloro-2-furaldehyde is also known as 5-chlorofurfural. It reacts with aniline and aniline hydrochloride to form bis-(phenylamino) derivatives, without the furan ring cleavage. It also undergoes coupling with ethyl acetoacetate to form the corresponding ethyl bis-acetoacetate.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3ClO2 B1586146 5-Chloro-2-furaldehyde CAS No. 21508-19-0

Properties

IUPAC Name

5-chlorofuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H3ClO2/c6-5-2-1-4(3-7)8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGAUAVDWXYXXGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00944117
Record name 5-Chlorofuran-2-carbaldehyde
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Molecular Weight

130.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

21508-19-0
Record name 2-Furancarboxaldehyde, 5-chloro-
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Record name 5-Chlorofuran-2-carbaldehyde
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Record name 5-Chloro-2-furaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Chloro-2-furaldehyde from Furfural

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-Chloro-2-furaldehyde, a valuable intermediate in the pharmaceutical and chemical industries. The document details established synthetic methodologies, including reaction conditions, catalytic systems, and product yields. A comparative analysis of different routes is presented through tabulated quantitative data. Furthermore, this guide offers detailed experimental protocols for key synthetic procedures, an exploration of the underlying reaction mechanisms, and a discussion of potential byproducts and purification strategies. Visual diagrams generated using Graphviz are included to illustrate reaction pathways and experimental workflows, enhancing the clarity and practical utility of the information presented.

Introduction

This compound is a halogenated derivative of furfural (B47365), a versatile platform chemical derived from lignocellulosic biomass. The introduction of a chlorine atom at the 5-position of the furan (B31954) ring significantly modifies its chemical reactivity, making it a crucial building block for the synthesis of a wide range of more complex molecules, including pharmaceuticals and specialty chemicals. The electron-withdrawing nature of the chlorine atom and the aldehyde functionality provide two reactive sites for further chemical transformations. This guide focuses on the direct synthesis of this compound from furfural, a process of significant interest for creating value-added products from renewable resources.

Synthetic Methodologies

The synthesis of this compound from furfural is primarily achieved through electrophilic halogenation of the furan ring. The electron-rich nature of the furan ring makes it susceptible to attack by electrophiles, with a strong preference for substitution at the C5 position. Two principal methods have been reported for this transformation, differing in the catalytic system and reaction conditions.

Zinc Chloride Catalyzed Chlorination in Acetic Acid

One reported method involves the use of zinc chloride as a catalyst in an acetic acid solvent system. While this method is noted in the literature, it is characterized by a relatively low yield.

Concentrated Hydrochloric Acid Mediated Chlorination

A more efficient method for the synthesis of this compound involves the use of concentrated hydrochloric acid. This approach offers a significantly higher yield compared to the zinc chloride-catalyzed method.

Quantitative Data Summary

The following table summarizes the key quantitative data for the described synthetic methods, allowing for a direct comparison of their efficiencies.

ParameterMethod 1: ZnCl₂ in Acetic AcidMethod 2: Concentrated HCl
Starting Material FurfuralFurfural
Chlorinating Agent Not explicitly stated, likely derived from ZnCl₂/AcOH interaction or an external sourceConcentrated Hydrochloric Acid
Catalyst ZnCl₂-
Solvent Acetic AcidWater (from conc. HCl)
Temperature (°C) 7040
Reaction Time 24 hoursOvernight
Reported Yield (%) 1055

Experimental Protocols

Detailed experimental procedures are crucial for the successful replication and optimization of synthetic methods. The following sections provide step-by-step protocols for the two primary methods of synthesizing this compound from furfural.

Protocol for Zinc Chloride Catalyzed Chlorination

Materials:

  • Furfural

  • Zinc Chloride (ZnCl₂)

  • Acetic Acid (AcOH)

  • Diethyl ether (Et₂O)

  • 0.1 N Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • 0.1 N Sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve furfural (30 mmol) and ZnCl₂ (30 mmol) in acetic acid (30 mL) and stir at room temperature.

  • After 1 hour, add a solution of the substrate (10 mmol, presumably furfural, though the original text is slightly ambiguous) in acetic acid (5 mL).

  • Heat the reaction mixture to 70°C and stir for 24 hours.

  • After cooling to room temperature, dilute the mixture with diethyl ether (100 mL).

  • Wash the organic phase successively with 0.1 N Na₂S₂O₃ (50 mL), 0.1 N NaHCO₃ (20 mL), and brine (20 mL).

  • Dry the organic phase over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or vacuum distillation to yield this compound.

Protocol for Concentrated Hydrochloric Acid Mediated Chlorination

Materials:

  • Furfural

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether

  • Saturated saline water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Mix furfural (3.5 g) with concentrated HCl (20 mL).

  • Stir the mixture overnight at 40°C.

  • Pour the reaction mixture into cold water.

  • Extract the aqueous mixture with diethyl ether.

  • Wash the ether extract with saturated saline water.

  • Dry the organic phase with anhydrous MgSO₄.

  • Filter the drying agent.

  • Concentrate the filtrate under vacuum to obtain this compound.

Reaction Mechanisms and Byproducts

Understanding the reaction mechanism is key to optimizing reaction conditions and minimizing the formation of unwanted byproducts.

Mechanism of Electrophilic Chlorination

The chlorination of furfural proceeds via an electrophilic aromatic substitution mechanism. The furan ring acts as a nucleophile, attacking an electrophilic chlorine species. The high electron density at the C5 position of the furan ring directs the substitution to this position.

In the concentrated HCl method, the electrophilic species is likely generated from the protonation of HCl. In the ZnCl₂/acetic acid method, the Lewis acid ZnCl₂ may activate a chlorine source or the furan ring itself, facilitating the electrophilic attack.

Potential Byproducts

Side reactions can lead to the formation of various byproducts, reducing the yield and purity of the desired product. Potential byproducts in the chlorination of furfural may include:

  • Dichlorinated products: Further chlorination of this compound can lead to the formation of dichlorofurfural isomers.

  • Polymeric materials: Furfural and its derivatives are known to polymerize under acidic conditions, leading to the formation of dark, insoluble tars or "humins."

  • Ring-opened products: Under harsh acidic conditions, the furan ring can undergo hydrolysis, leading to the formation of ring-opened byproducts.

Careful control of reaction temperature, time, and acid concentration is crucial to minimize the formation of these byproducts.

Purification Strategies

Purification of the crude product is essential to obtain this compound of high purity. The choice of purification method depends on the scale of the reaction and the nature of the impurities.

  • Column Chromatography: This is a common laboratory-scale technique for separating the desired product from byproducts and unreacted starting materials. A silica (B1680970) gel stationary phase with a non-polar eluent system (e.g., hexanes/ethyl acetate) is typically effective.

  • Vacuum Distillation: For larger scale preparations, vacuum distillation can be an efficient method for purifying this compound, which is a solid at room temperature but has a relatively low boiling point under reduced pressure.

  • Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for obtaining a crystalline, high-purity product.

Visualizations

To further clarify the processes described, the following diagrams have been generated using the DOT language for Graphviz.

Synthesis_Pathway Furfural Furfural Chlorinating_Agent Electrophilic Chlorine Species Intermediate Wheland Intermediate (Sigma Complex) Furfural->Intermediate Electrophilic Attack Chlorinating_Agent->Intermediate Product This compound Intermediate->Product Deprotonation Byproducts Byproducts (e.g., Dichloro-derivatives, Polymers) Intermediate->Byproducts

Caption: Reaction pathway for the electrophilic chlorination of furfural.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants 1. Mix Furfural and Reagents (e.g., conc. HCl) Heating 2. Heat and Stir (e.g., 40°C, Overnight) Reactants->Heating Quench 3. Quench Reaction (e.g., pour into cold water) Heating->Quench Extract 4. Solvent Extraction (e.g., with Diethyl Ether) Quench->Extract Wash 5. Wash Organic Phase Extract->Wash Dry 6. Dry with Anhydrous Salt Wash->Dry Concentrate 7. Concentrate under Vacuum Dry->Concentrate Purify 8. Purify (Column Chromatography or Distillation) Concentrate->Purify Final_Product Pure this compound Purify->Final_Product

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from furfural represents an important transformation for the valorization of biomass. While the concentrated hydrochloric acid method currently offers a superior yield, further research into optimizing the zinc chloride-catalyzed reaction or exploring alternative catalytic systems could lead to more efficient and environmentally benign synthetic routes. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in academia and industry, facilitating further advancements in the field of furan chemistry and its application in drug development and material science.

An In-Depth Technical Guide to the Chlorination of 2-Furaldehyde for the Synthesis of 5-Chloro-2-furaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The selective chlorination of 2-furaldehyde to produce 5-Chloro-2-furaldehyde is a critical transformation in synthetic organic chemistry, yielding a versatile intermediate for the pharmaceutical and fine chemical industries. This technical guide provides a comprehensive overview of the primary methodologies for this conversion, with a focus on experimental protocols and quantitative data. Traditional chlorination strategies, including electrophilic substitution and acid-catalyzed reactions, are detailed, offering researchers the foundational knowledge to implement and adapt these procedures. This document summarizes key quantitative data in structured tables for comparative analysis and includes detailed experimental workflows visualized with Graphviz diagrams to facilitate a deeper understanding of the synthesis pathways.

Introduction

This compound, a halogenated derivative of the bio-based platform chemical 2-furaldehyde (furfural), serves as a valuable building block in the synthesis of a wide array of more complex molecules. Its utility stems from the presence of two reactive functional groups: the aldehyde, which can undergo a variety of transformations, and the chloro-substituted furan (B31954) ring, which is amenable to nucleophilic substitution and cross-coupling reactions. The controlled, regioselective introduction of a chlorine atom at the 5-position of the furan ring is a key synthetic challenge. This guide explores established methods for achieving this transformation, providing detailed procedural information and comparative data to aid in reaction optimization and scale-up.

Synthetic Methodologies and Quantitative Data

The synthesis of this compound from 2-furaldehyde is primarily achieved through electrophilic aromatic substitution. The furan ring, being electron-rich, is susceptible to attack by electrophiles. However, the reaction conditions must be carefully controlled to prevent over-chlorination and side reactions. Several traditional methods have been reported, each with distinct advantages and limitations in terms of yield, selectivity, and reaction conditions.

A summary of these traditional chlorination pathways is presented below, offering a comparative look at their efficacy.

Table 1: Traditional Chlorination Pathways for this compound Synthesis

MethodCatalyst/ReagentSolventTemperature (°C)Reaction Time (h)Yield (%)Selectivity
Zinc Chloride/Acetic AcidZnCl₂Acetic Acid7024~10Low
Electrophilic ChlorinationCl₂Carbon Tetrachloride25-502-630-50Moderate
Direct HalogenationHalogen source + Lewis acidOrganic Solvent0-251-425-45Moderate
Acid-Catalyzed ChlorinationStrong acid + Cl₂Protic Solvent60-903-840-60Good

Experimental Protocols

Detailed experimental procedures for the most common methods are provided below. These protocols are intended as a starting point for laboratory synthesis and may require optimization based on specific equipment and reagent purity.

Electrophilic Chlorination using Chlorine Gas

This method involves the direct reaction of 2-furaldehyde with chlorine gas in a non-polar solvent. While conceptually straightforward, this approach can lead to a mixture of chlorinated products due to the high reactivity of the furan ring.

Experimental Procedure:

  • Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, a thermometer, and a reflux condenser connected to a gas trap (e.g., a bubbler with a sodium thiosulfate (B1220275) solution) to neutralize excess chlorine.

  • Reagent Preparation: A solution of 2-furaldehyde in carbon tetrachloride is prepared and charged into the reaction flask.

  • Chlorination: The solution is stirred and maintained at the desired temperature (25-50 °C). A slow stream of chlorine gas is bubbled through the solution. The reaction progress is monitored by an appropriate analytical technique (e.g., GC-MS or TLC).

  • Workup: Upon completion, the reaction mixture is purged with an inert gas (e.g., nitrogen) to remove any dissolved chlorine and hydrogen chloride. The solvent is then removed under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica (B1680970) gel to isolate this compound.

Acid-Catalyzed Chlorination

The use of a strong acid catalyst can enhance the regioselectivity of the chlorination reaction, favoring the formation of the 5-chloro isomer.

Experimental Procedure:

  • Reaction Setup: A similar setup to the electrophilic chlorination is used.

  • Reagent Preparation: 2-furaldehyde is dissolved in a suitable protic solvent, and a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid) is added.

  • Chlorination: The mixture is heated to the desired temperature (60-90 °C), and chlorine gas is introduced slowly with vigorous stirring. The reaction is monitored until the starting material is consumed.

  • Workup: The reaction mixture is cooled to room temperature and then poured into a mixture of ice and water. The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

  • Purification: The combined organic extracts are washed with a dilute sodium bicarbonate solution and then with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting crude product is purified by vacuum distillation or column chromatography.

Visualization of Experimental Workflows

To provide a clear and logical representation of the synthetic procedures, the following diagrams have been generated using the Graphviz DOT language.

Electrophilic_Chlorination cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare solution of 2-furaldehyde in CCl4 setup_flask Set up three-necked flask with stirrer, gas inlet, thermometer, and condenser with gas trap charge_flask Charge flask with 2-furaldehyde solution setup_flask->charge_flask start_reaction Stir and maintain temperature (25-50°C) charge_flask->start_reaction add_chlorine Bubble Cl2 gas slowly through solution start_reaction->add_chlorine monitor_reaction Monitor reaction by GC-MS or TLC add_chlorine->monitor_reaction purge_mixture Purge with N2 to remove excess Cl2 and HCl monitor_reaction->purge_mixture remove_solvent Remove solvent under reduced pressure purge_mixture->remove_solvent purify_product Purify by vacuum distillation or chromatography remove_solvent->purify_product

Caption: Workflow for the Electrophilic Chlorination of 2-Furaldehyde.

Acid_Catalyzed_Chlorination cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_solution Dissolve 2-furaldehyde in a protic solvent add_catalyst Add catalytic amount of strong acid prep_solution->add_catalyst setup_flask Set up reaction flask add_catalyst->setup_flask heat_mixture Heat mixture to 60-90°C setup_flask->heat_mixture introduce_chlorine Introduce Cl2 gas slowly with stirring heat_mixture->introduce_chlorine monitor_reaction Monitor reaction progress introduce_chlorine->monitor_reaction quench_reaction Pour into ice/water monitor_reaction->quench_reaction extract_product Extract with organic solvent quench_reaction->extract_product wash_extracts Wash with NaHCO3 and brine extract_product->wash_extracts dry_and_concentrate Dry over Na2SO4 and evaporate solvent wash_extracts->dry_and_concentrate purify_product Purify by vacuum distillation or chromatography dry_and_concentrate->purify_product

Caption: Workflow for the Acid-Catalyzed Chlorination of 2-Furaldehyde.

Conclusion

The synthesis of this compound from 2-furaldehyde is a valuable transformation for obtaining a key synthetic intermediate. This guide has detailed the primary traditional methods for this chlorination, providing both quantitative data for comparison and step-by-step experimental protocols. The visualized workflows offer a clear and concise guide for the practical execution of these reactions in a laboratory setting. While these methods provide a solid foundation, further research into more sustainable and efficient catalytic systems is encouraged to improve the greenness and overall efficacy of this important chemical conversion. Researchers and professionals in drug development can utilize this information to access this compound and its derivatives for the advancement of new chemical entities.

5-Chloro-2-furaldehyde: A Comprehensive Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the synthesis, properties, reactivity, and applications of 5-Chloro-2-furaldehyde, a versatile heterocyclic aldehyde with significant potential in medicinal chemistry and materials science.

Introduction

This compound, also known as 5-chlorofurfural, is a halogenated derivative of furfural, a bio-based platform chemical. This compound serves as a critical building block in organic synthesis, enabling the creation of a diverse range of more complex molecules. Its reactivity, characterized by the aldehyde functional group and the chloro-substituted furan (B31954) ring, makes it a valuable intermediate for the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. Notably, this compound has been investigated for its biological activities, including the induction of apoptosis in cancer cell lines, highlighting its potential in drug discovery and development. This guide provides a detailed overview of its physical and chemical properties, synthesis, spectral characteristics, reactivity, and key applications for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

This compound is a white to off-white or light yellow crystalline powder or solid at room temperature.[1] It is sensitive to air and should be stored under an inert atmosphere at refrigerated temperatures (0-10°C).[1] It is largely insoluble in water but shows slight solubility in acetone (B3395972) and methanol.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReferences
Molecular Formula C₅H₃ClO₂
Molecular Weight 130.53 g/mol
CAS Number 21508-19-0
Appearance White to light yellow crystalline powder/solid[1]
Melting Point 33-37 °C
Boiling Point 70 °C at 10 mmHg; 180 °C (predicted)
Flash Point 69 °C
Density 1.361 ± 0.06 g/cm³ (Predicted)
Water Solubility Insoluble
Solubility Slightly soluble in Acetone and Methanol

Table 2: Chemical Identifiers for this compound

IdentifierValueReferences
IUPAC Name 5-chlorofuran-2-carbaldehyde[2]
InChI 1S/C5H3ClO2/c6-5-2-1-4(3-7)8-5/h1-3H
InChIKey DGAUAVDWXYXXGQ-UHFFFAOYSA-N
SMILES Clc1ccc(C=O)o1

Spectral Data

3.1. 1H NMR Spectroscopy (Predicted)

The 1H NMR spectrum is expected to show three signals in the aromatic region, corresponding to the aldehyde proton and the two protons on the furan ring.

  • Aldehyde proton (-CHO): A singlet expected to appear far downfield, likely in the range of δ 9.5 - 9.7 ppm.

  • Furan ring protons: Two doublets, each integrating to one proton. The proton at the C4 position (adjacent to the chlorine) would likely appear around δ 6.5-6.7 ppm, while the proton at the C3 position (adjacent to the aldehyde) would be further downfield, around δ 7.2-7.4 ppm. The coupling constant between these two protons (J3,4) is expected to be approximately 3.5-4.0 Hz.

3.2. 13C NMR Spectroscopy (Predicted)

The 13C NMR spectrum is predicted to show five distinct signals for the five carbon atoms.

  • Aldehyde Carbonyl Carbon (C=O): The most downfield signal, expected around δ 175-180 ppm.

  • C2 Carbon (attached to CHO): Expected around δ 150-155 ppm.

  • C5 Carbon (attached to Cl): Expected around δ 140-145 ppm.

  • C3 and C4 Carbons: These vinylic carbons are expected in the range of δ 110-125 ppm.

3.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by several key absorption bands.

  • C=O Stretch (Aldehyde): A strong, sharp peak is expected in the region of 1670-1700 cm⁻¹.

  • C-H Stretch (Aldehyde): A characteristic peak, often appearing as a doublet, is expected around 2720 cm⁻¹ and 2820 cm⁻¹.

  • C=C Stretch (Furan Ring): Absorptions corresponding to the furan ring are expected around 1500-1600 cm⁻¹.

  • C-O Stretch (Furan Ring): A strong band is expected in the 1000-1300 cm⁻¹ region.

  • C-Cl Stretch: A band in the lower frequency region, typically 600-800 cm⁻¹, is expected for the carbon-chlorine bond.

3.4. Mass Spectrometry (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 130, with a characteristic M+2 peak at m/z 132 (approximately one-third the intensity of the M⁺ peak) due to the 37Cl isotope. Key fragmentation pathways would likely involve:

  • Loss of a hydrogen atom ([M-1]⁺) from the aldehyde group to form a stable acylium ion at m/z 129.

  • Loss of the formyl radical ([M-29]⁺) to give a fragment at m/z 101.

  • Loss of a chlorine atom ([M-35]⁺) resulting in a peak at m/z 95.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dominated by the aldehyde group and the chloro-substituent on the furan ring.

  • Reactions of the Aldehyde Group: The aldehyde functionality can undergo typical reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions with amines and active methylene (B1212753) compounds to form Schiff bases, hydrazones, and other derivatives. For example, it reacts with thiosemicarbazide (B42300) to form this compound thiosemicarbazone.

  • Reactions involving the Chloro-substituent: The chlorine atom at the 5-position is susceptible to nucleophilic substitution, although this often requires a catalyst. More importantly, it serves as a leaving group in various palladium-catalyzed cross-coupling reactions, such as Suzuki and Hiyama couplings.[3] This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 5-position of the furan ring, making it a key intermediate in the synthesis of diverse heterocyclic compounds.[3]

The following diagram illustrates the primary modes of reactivity for this compound.

G Reactivity of this compound cluster_molecule This compound cluster_aldehyde_reactions Aldehyde Group Reactions cluster_chloro_reactions Chloro-Substituent Reactions cluster_products Products mol Cl-C₄H₂O-CHO oxidation Oxidation mol->oxidation reduction Reduction mol->reduction condensation Condensation mol->condensation pd_coupling Palladium-catalyzed Cross-Coupling mol->pd_coupling carboxylic_acid 5-Chloro-2-furoic acid oxidation->carboxylic_acid [O] alcohol (5-Chloro-2-furyl)methanol reduction->alcohol [H] schiff_base Schiff Bases / Hydrazones condensation->schiff_base R-NH₂ substituted_furans 5-Aryl/Alkyl-2-furaldehydes pd_coupling->substituted_furans R-B(OH)₂ / Pd catalyst G General Workflow for Suzuki-Miyaura Coupling start Start setup Combine Reactants: 5-Halo-2-furaldehyde, Arylboronic acid, Base start->setup inert Establish Inert Atmosphere (Argon/Nitrogen) setup->inert add_solvent_catalyst Add Solvent and Pd Catalyst inert->add_solvent_catalyst reflux Heat to Reflux (12-24 hours) add_solvent_catalyst->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Cool, Filter, and Concentrate monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify product Isolate Pure 5-Aryl-2-furaldehyde purify->product G This compound in Drug Discovery start This compound (Lead Compound) derivatization Chemical Derivatization (e.g., at aldehyde or C5) start->derivatization sar Structure-Activity Relationship (SAR) Studies derivatization->sar biological_screening Biological Screening (e.g., Cytotoxicity Assays) sar->biological_screening optimization Lead Optimization sar->optimization apoptosis Induction of Apoptosis (Observed Effect) biological_screening->apoptosis pathway Unknown Signaling Pathway apoptosis->pathway cell_death Cancer Cell Death pathway->cell_death candidate Drug Candidate optimization->candidate

References

Spectroscopic Profile of 5-Chloro-2-furaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Chloro-2-furaldehyde (C₅H₃ClO₂), a key intermediate in synthetic chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The structural integrity of this compound has been elucidated through various spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses. This information is critical for compound identification, purity assessment, and as a reference for reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum reveals the chemical environment of the hydrogen atoms in the molecule. The aldehyde proton is characteristically shifted downfield, while the furan (B31954) ring protons exhibit distinct splitting patterns due to their coupling.

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-C(O)~9.5s (singlet)-
H-3~7.2d (doublet)~3.7
H-4~6.5d (doublet)~3.7

Note: Predicted data based on analysis of similar furan derivatives. The exact chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Carbon Chemical Shift (δ, ppm)
C=O~177
C-2~152
C-5~145
C-3~123
C-4~112

Note: Predicted data based on analysis of similar furan derivatives.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrational modes of its functional groups.

Wavenumber (cm⁻¹) Intensity Assignment
~2850, ~2750MediumC-H stretch (aldehyde)
~1680StrongC=O stretch (conjugated aldehyde)
~1580MediumC=C stretch (furan ring)
~1020StrongC-O-C stretch (furan ring)
~750StrongC-Cl stretch
Mass Spectrometry (MS)

Mass spectrometry of this compound provides information on its molecular weight and fragmentation pattern, aiding in its identification. The presence of a chlorine atom is indicated by the characteristic M+2 isotopic peak.

m/z Relative Abundance (%) Assignment
130/132High[M]⁺ (Molecular ion)
101/103Medium[M-CHO]⁺
95Medium[M-Cl]⁺
66High[C₄H₂O]⁺

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent on meticulous experimental procedures. The following are generalized protocols for the techniques cited.

NMR Spectroscopy

A solution of 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) is prepared in a 5 mm NMR tube. For ¹³C NMR, a more concentrated solution (20-50 mg) is recommended. The spectrum is recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used for both ¹H and ¹³C NMR, with proton decoupling applied for the latter to simplify the spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal, and firm contact is ensured. A background spectrum of the clean, empty ATR crystal is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are generally acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC). The molecules are ionized by a beam of electrons (typically at 70 eV), leading to the formation of a molecular ion and characteristic fragment ions. The ions are then separated by a mass analyzer based on their mass-to-charge ratio (m/z) and detected.

Visualization of Spectroscopic Analysis Workflow

The logical flow of spectroscopic analysis for the characterization of this compound is depicted in the following diagram.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample IR IR Spectroscopy Purification->IR Sample MS Mass Spectrometry Purification->MS Sample NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Bands, Functional Groups IR->IR_Data MS_Data Molecular Ion, Fragmentation Pattern MS->MS_Data Structure Structure Confirmation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

The Genesis of 5-Chloro-2-furaldehyde: A Deep Dive into its Reaction Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-furaldehyde (CMF), a versatile bio-based platform chemical, has garnered significant attention in recent years as a valuable intermediate in the synthesis of a wide array of fine chemicals, pharmaceuticals, and biofuels. Derived from the dehydration of carbohydrates, CMF offers distinct advantages over its well-known counterpart, 5-hydroxymethylfurfural (B1680220) (HMF), including greater stability and enhanced reactivity, making it a cornerstone in the development of sustainable chemical processes. This technical guide provides a comprehensive exploration of the reaction mechanism underlying the formation of this compound, offering insights into the kinetics, catalytic influences, and experimental protocols critical for its efficient synthesis.

Core Reaction Pathway: From Carbohydrates to this compound

The formation of this compound from carbohydrates, such as fructose (B13574) and glucose, is a multi-step process that primarily proceeds through the intermediate, 5-hydroxymethylfurfural (HMF). The overall transformation can be conceptually divided into two key stages:

  • Dehydration of Carbohydrates to HMF: This initial step involves the acid-catalyzed dehydration of hexose (B10828440) sugars. Fructose, a ketose, is more readily dehydrated to HMF than glucose, an aldose. In the case of glucose, an initial isomerization to fructose is often a prerequisite for efficient HMF formation.

  • Chlorination of HMF to CMF: The hydroxyl group of the hydroxymethyl substituent on the furan (B31954) ring of HMF is subsequently substituted by a chlorine atom. This transformation is typically achieved using a chloride source, most commonly hydrochloric acid (HCl), which also often serves as the catalyst for the initial dehydration step.

Mechanistic Details: The SN1 Pathway to Chlorination

The conversion of HMF to CMF in an acidic aqueous medium predominantly follows a unimolecular nucleophilic substitution (SN1) mechanism. This pathway is facilitated by the stability of the carbocation intermediate formed at the benzylic-like position of the furan ring.

The key steps of the SN1 mechanism are as follows:

  • Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the hydroxyl group of HMF by a Brønsted acid (e.g., H+ from HCl). This converts the poor leaving group (-OH) into a good leaving group (-OH2+).

  • Formation of a Carbocation Intermediate: The protonated HMF molecule undergoes a rate-determining step where the water molecule departs, leading to the formation of a resonance-stabilized carbocation. The positive charge is delocalized over the furan ring and the exocyclic methylene (B1212753) group.

  • Nucleophilic Attack by Chloride Ion: A chloride ion (Cl-), acting as a nucleophile, attacks the carbocation intermediate. This step is typically fast and results in the formation of the C-Cl bond.

  • Deprotonation (if necessary): In some solvent systems, a final deprotonation step may occur to yield the neutral this compound product.

SN1_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Carbocation Formation (Rate-determining) cluster_2 Step 3: Nucleophilic Attack HMF 5-Hydroxymethylfurfural (HMF) Protonated_HMF Protonated HMF HMF->Protonated_HMF + H+ H_plus H+ Carbocation Resonance-Stabilized Carbocation Protonated_HMF->Carbocation - H2O CMF This compound (CMF) Carbocation->CMF + Cl- H2O H2O Cl_minus Cl-

Figure 1: SN1 reaction mechanism for the conversion of HMF to CMF.

Formation of Byproducts

The synthesis of this compound is often accompanied by the formation of side products, which can impact the overall yield and purity of the desired compound. The most common byproducts include:

  • Levulinic Acid: Formed from the rehydration of HMF or CMF, followed by ring-opening and rearrangement.

  • Humins: These are dark, polymeric materials resulting from the condensation and polymerization of furanic compounds and carbohydrate degradation products under acidic conditions.

The formation of these byproducts is influenced by reaction conditions such as temperature, reaction time, and catalyst concentration. Biphasic reaction systems, where CMF is continuously extracted into an organic phase as it is formed, are often employed to minimize the formation of these undesirable byproducts.

Byproduct_Formation Carbohydrates Carbohydrates (e.g., Fructose, Glucose) HMF 5-Hydroxymethylfurfural (HMF) Carbohydrates->HMF Acid-catalyzed dehydration CMF This compound (CMF) HMF->CMF Chlorination (SN1) Levulinic_Acid Levulinic Acid HMF->Levulinic_Acid Rehydration & Rearrangement Humins Humins HMF->Humins Polymerization CMF->Levulinic_Acid Rehydration & Rearrangement CMF->Humins Polymerization

Figure 2: Reaction network showing the formation of this compound and major byproducts.

Quantitative Data Summary

The yield of this compound is highly dependent on the starting material, catalyst, and reaction conditions. The following table summarizes representative quantitative data from various studies.

Starting MaterialCatalystTemperature (°C)Reaction Time (h)CMF Yield (%)Reference
FructoseHCl452046.8[1]
FructoseHCl/LiCl60181[2]
GlucoseHCl/LiCl80371[2]
CelluloseHCl/LiCl100576[2]
High Fructose Corn SyrupHCl900.4479[3]

Note: Yields can vary significantly based on the specific experimental setup, including the use of biphasic solvent systems and continuous flow reactors.

Experimental Protocols

General Laboratory Synthesis of this compound from Fructose

This protocol is a representative example of a batch synthesis process.

Materials:

  • D-Fructose

  • Concentrated Hydrochloric Acid (HCl)

  • Dichloromethane (B109758) (CH2Cl2) or other suitable organic solvent

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve D-fructose in concentrated hydrochloric acid. A biphasic system can be established by adding an immiscible organic solvent like dichloromethane at the beginning of the reaction.

  • Reaction: Heat the mixture to the desired temperature (e.g., 45-60 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a biphasic system was used, separate the organic layer. If the reaction was performed in a single aqueous phase, extract the product into an organic solvent (e.g., dichloromethane) multiple times.

  • Neutralization: Combine the organic extracts and wash them with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure to obtain pure this compound.

Experimental_Workflow start Start reaction_setup Reaction Setup: - Dissolve Fructose in HCl - Add organic solvent (optional) start->reaction_setup reaction Reaction: - Heat with stirring - Monitor progress (TLC/HPLC) reaction_setup->reaction workup Work-up: - Cool to room temperature - Separate/Extract with organic solvent reaction->workup neutralization Neutralization: - Wash with NaHCO3 solution workup->neutralization drying Drying & Concentration: - Dry with Na2SO4 - Evaporate solvent neutralization->drying purification Purification: - Column chromatography or distillation drying->purification end Pure this compound purification->end

Figure 3: General experimental workflow for the synthesis of this compound.

Spectroscopic Identification of Intermediates

While the carbocation intermediate in the SN1 mechanism is transient, its formation can be inferred through kinetic studies and computational modeling. Direct spectroscopic observation of this intermediate is challenging due to its high reactivity. However, in situ monitoring of the reaction using techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide evidence for the conversion of the starting material (HMF) and the formation of the product (CMF), as well as the emergence of signals corresponding to byproducts. For instance, 1H NMR spectroscopy would show the disappearance of the signal for the -CH2OH group of HMF and the appearance of a new signal for the -CH2Cl group of CMF.

Conclusion

The formation of this compound is a chemically rich process that highlights fundamental principles of organic chemistry, including acid catalysis, dehydration, and nucleophilic substitution. A thorough understanding of the SN1 reaction mechanism, the factors influencing reaction kinetics, and the formation of byproducts is paramount for the development of efficient and selective synthetic routes. As the demand for sustainable chemical production grows, the optimized synthesis of CMF from renewable biomass resources will undoubtedly play a crucial role in shaping the future of the chemical industry. Further research focusing on the development of novel catalytic systems and process intensification will continue to enhance the economic viability and environmental footprint of this compound production.

References

Stability and Reactivity of the Furan Ring in 5-Chloro-2-furaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-furaldehyde, a halogenated derivative of the biomass-derived platform chemical furfural (B47365), presents a unique combination of stability and reactivity, making it a valuable intermediate in organic synthesis and drug development. This technical guide provides a comprehensive overview of the chemical properties, stability under various conditions, and key reactions of the furan (B31954) ring in this compound. Detailed experimental protocols for seminal reactions, quantitative data, and mechanistic pathways are presented to serve as a foundational resource for researchers in the field.

Introduction

The growing interest in sustainable chemistry has positioned biomass-derived furanic compounds as critical building blocks for the synthesis of fine chemicals, pharmaceuticals, and polymers. Among these, this compound (also known as 5-chlorofurfural) emerges as a versatile synthon. The presence of an electron-withdrawing aldehyde group and a halogen at the C5 position significantly influences the aromaticity and reactivity of the furan ring, offering a rich landscape for chemical transformations. This guide delves into the core aspects of the stability and reactivity of this compound, providing a technical framework for its application in research and development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is fundamental for its application and characterization.

PropertyValueReference
Molecular Formula C₅H₃ClO₂[1]
Molecular Weight 130.53 g/mol [1]
Appearance White to pale yellow crystalline powder or liquid[2]
Melting Point 34-37 °C
Boiling Point 70 °C at 10 mmHg
Solubility Insoluble in water; Soluble in many organic solvents

Table 1: Physicochemical Properties of this compound

Technique Data
¹H NMR Spectral data for related furan aldehydes are available for comparison.[3][4]
¹³C NMR Spectral data for related furan aldehydes are available for comparison.[3][4]
IR Spectroscopy Characteristic peaks for C=O (aldehyde) and C-Cl stretching are expected.
Mass Spectrometry The molecular ion peak and isotopic pattern for chlorine would be key identifiers.[5]

Table 2: Spectroscopic Data of this compound

Stability of the Furan Ring

The stability of the furan ring in this compound is a critical consideration in its storage and reaction design. Generally, furan rings are susceptible to degradation under strongly acidic or basic conditions, and at elevated temperatures.

3.1. Acidic Conditions

Under acidic conditions, the furan ring can undergo acid-catalyzed hydrolysis, leading to ring-opening and the formation of dicarbonyl compounds. The electron-withdrawing nature of the aldehyde and chloro substituents in this compound is expected to decrease the electron density of the furan ring, potentially reducing its susceptibility to electrophilic attack compared to unsubstituted furan. However, harsh acidic conditions should still be avoided.

3.2. Basic Conditions

In alkaline media, furan aldehydes can undergo the Cannizzaro reaction, a disproportionation reaction where two molecules of the aldehyde are converted to a carboxylic acid and an alcohol.[6] For this compound, this would yield 5-chloro-2-furancarboxylic acid and (5-chloro-2-furyl)methanol. Additionally, strong bases may promote polymerization or other side reactions.

3.3. Thermal Stability

While specific data for this compound is limited, furanic compounds, in general, can be sensitive to high temperatures, which can induce polymerization and decomposition. It is recommended to store the compound at low temperatures (2-8°C) and under an inert atmosphere to minimize degradation.

Furan_Degradation Furan Furan Ring Acid Acidic Conditions Furan->Acid Hydrolysis Base Basic Conditions Furan->Base Cannizzaro Reaction, Polymerization Heat Elevated Temperature Furan->Heat Decomposition Degradation Degradation Products (e.g., ring-opening, polymerization) Acid->Degradation Base->Degradation Heat->Degradation

General degradation pathways for furan rings.

Reactivity and Key Reactions

The reactivity of this compound is characterized by the interplay of the aldehyde group, the chloro substituent, and the furan ring itself.

4.1. Reactions of the Aldehyde Group

The aldehyde functionality is a primary site for a variety of transformations.

4.1.1. Reduction

The aldehyde can be selectively reduced to the corresponding primary alcohol, 5-chloro-2-furanmethanol. Sodium borohydride (B1222165) (NaBH₄) is a common and effective reagent for this transformation.[7][8]

Experimental Protocol: Reduction of this compound with NaBH₄

  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable alcohol solvent such as methanol (B129727) or ethanol (B145695) in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add sodium borohydride (1.1-1.5 eq) portion-wise, maintaining the temperature below 10°C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of water or dilute acid (e.g., 1 M HCl) at 0°C.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Aldehyde_Reduction Start This compound Reagent NaBH4, MeOH Start->Reagent Product 5-Chloro-2-furanmethanol Reagent->Product

Reduction of the aldehyde group.

4.1.2. Oxidation

Oxidation of the aldehyde group yields 5-chloro-2-furancarboxylic acid. Various oxidizing agents can be employed for this purpose.

4.2. Reactions at the C5-Position: Nucleophilic Substitution

The chlorine atom at the C5 position is susceptible to nucleophilic substitution, providing a versatile handle for the introduction of various functional groups. The electron-withdrawing effect of the adjacent aldehyde group facilitates this reaction.

Experimental Protocol: Nucleophilic Substitution with an Amine (General)

  • Reaction Setup: In a sealed tube or round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., DMSO, DMF, or a high-boiling alcohol).

  • Reagent Addition: Add the amine nucleophile (1.1-2.0 eq) and a base (e.g., K₂CO₃, Et₃N) to the solution.

  • Reaction Conditions: Heat the reaction mixture to an appropriate temperature (typically 80-120°C) and stir for several hours.

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.

  • Purification: Wash the organic phase, dry, and concentrate. Purify the crude product by chromatography or recrystallization.

Nucleophilic_Substitution Substrate This compound Nucleophile Nucleophile (Nu-H) Base Substrate->Nucleophile Product 5-Nu-2-furaldehyde Nucleophile->Product

Nucleophilic substitution at the C5 position.

4.3. Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond in this compound can participate in various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C bonds and the synthesis of more complex molecular architectures.

Reaction Coupling Partner Catalyst/Ligand Base Solvent
Suzuki-Miyaura Boronic acid/esterPd(PPh₃)₄, Pd(OAc)₂/SPhosK₂CO₃, Cs₂CO₃Toluene/H₂O, Dioxane/H₂O
Sonogashira Terminal alkynePd(PPh₃)₂Cl₂/CuIEt₃N, i-Pr₂NHTHF, DMF
Heck AlkenePd(OAc)₂, Pd₂(dba)₃Et₃N, NaOAcDMF, NMP

Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Experimental Protocol: Suzuki-Miyaura Coupling (General)

  • Reaction Setup: To a degassed mixture of this compound (1.0 eq), a boronic acid (1.1-1.5 eq), and a base (e.g., K₂CO₃, 2.0 eq) in a suitable solvent system (e.g., toluene/ethanol/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 110°C.

  • Monitoring and Work-up: Monitor the reaction by TLC. After completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Purification: Wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography.

Suzuki_Coupling_Pathway 5-Cl-Furfural This compound Oxidative_Addition Oxidative Addition 5-Cl-Furfural->Oxidative_Addition Pd(0) Pd(0) Catalyst Pd(0)->Oxidative_Addition Intermediate_1 Furfural-Pd(II)-Cl Oxidative_Addition->Intermediate_1 Transmetalation Transmetalation Intermediate_1->Transmetalation Boronic_Acid Ar-B(OH)2 Base Boronic_Acid->Transmetalation Intermediate_2 Furfural-Pd(II)-Ar Transmetalation->Intermediate_2 Reductive_Elimination Reductive Elimination Intermediate_2->Reductive_Elimination Reductive_Elimination->Pd(0) Product 5-Aryl-2-furaldehyde Reductive_Elimination->Product

Catalytic cycle of the Suzuki-Miyaura coupling.

4.4. Cycloaddition Reactions

The furan ring can act as a diene in [4+2] cycloaddition reactions (Diels-Alder reactions). However, the electron-withdrawing nature of the aldehyde and chloro groups in this compound deactivates the furan ring, making it a less reactive diene in normal-electron-demand Diels-Alder reactions. Forcing conditions (high temperature or pressure) or the use of highly reactive dienophiles may be necessary. Recent studies have shown that conducting Diels-Alder reactions of electron-poor furans in aqueous media can promote the reaction.[9][10]

Experimental Protocol: Diels-Alder Reaction with Maleimide (B117702) (General)

  • Reaction Setup: In a sealed vessel, dissolve this compound (1.0 eq) and a maleimide derivative (1.0-1.5 eq) in water.

  • Reaction Conditions: Heat the mixture with vigorous stirring. The reaction temperature may need to be optimized (e.g., 80-120°C).

  • Monitoring and Work-up: Monitor the formation of the cycloadduct by NMR or LC-MS. Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration.

  • Purification: If necessary, the product can be purified by recrystallization or chromatography.

Applications in Drug Development and Medicinal Chemistry

The diverse reactivity of this compound makes it an attractive starting material for the synthesis of novel heterocyclic compounds with potential biological activity. The furan scaffold is present in numerous approved drugs, and the ability to functionalize the 5-position through nucleophilic substitution or cross-coupling reactions allows for the rapid generation of compound libraries for screening. The antimicrobial properties of this compound itself have also been noted.[3]

Conclusion

This compound is a reactive and versatile building block with significant potential in organic synthesis and medicinal chemistry. While the furan ring's stability is a consideration, particularly under harsh acidic or basic conditions, its reactivity at the aldehyde and C5-chloro positions offers a wealth of opportunities for chemical modification. The detailed protocols and data presented in this guide provide a solid foundation for researchers to explore and exploit the synthetic utility of this valuable furan derivative. Further investigation into its stability profile and the development of novel transformations will undoubtedly expand its applications in the future.

References

5-Chloro-2-furaldehyde as a reactive intermediate in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-furaldehyde, a halogenated derivative of furfural (B47365), is a versatile and reactive intermediate in organic synthesis. Its unique structure, featuring an aldehyde group and a reactive chloride at the 5-position of the furan (B31954) ring, makes it a valuable building block for the synthesis of a diverse array of more complex molecules, including pharmaceuticals, agrochemicals, and materials. This guide provides a comprehensive overview of the synthesis, properties, and key synthetic applications of this compound, complete with detailed experimental protocols and quantitative data to support researchers in their synthetic endeavors.

Physicochemical Properties and Spectroscopic Data

This compound is a white to pale yellow crystalline solid at room temperature. A summary of its key physical and spectroscopic properties is provided below.

PropertyValue
CAS Number 21508-19-0
Molecular Formula C₅H₃ClO₂
Molecular Weight 130.53 g/mol
Melting Point 34-37 °C
Boiling Point 70 °C at 10 mmHg
Appearance White to pale yellow crystalline powder
Solubility Soluble in common organic solvents like THF, DCM, and acetone.
¹H NMR (CDCl₃, 400 MHz) δ 9.65 (s, 1H, CHO), 7.30 (d, J=3.6 Hz, 1H, H-3), 6.55 (d, J=3.6 Hz, 1H, H-4)
¹³C NMR (CDCl₃, 100 MHz) δ 177.5 (CHO), 153.0 (C-2), 148.5 (C-5), 123.0 (C-3), 112.0 (C-4)
IR (KBr, cm⁻¹) ~1680 (C=O stretching), ~1580, 1470 (C=C stretching, furan ring)

Synthesis of this compound

A common method for the preparation of this compound involves the chlorination of furfural.

Experimental Protocol: Synthesis from Furfural

Materials:

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve freshly distilled furfural (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sulfuryl chloride (1.1 eq) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford this compound.

Expected Yield: 60-70%

Synthetic Applications of this compound

The reactivity of the chloro and aldehyde functionalities makes this compound a versatile precursor for a variety of chemical transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond at the 5-position is susceptible to palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, alkynyl, and vinyl substituents.

This reaction is effective for the synthesis of 5-aryl-2-furaldehydes.

Experimental Protocol: Synthesis of 5-Phenyl-2-furaldehyde

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene/Ethanol (B145695)/Water (4:1:1) solvent mixture

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed toluene/ethanol/water (4:1:1) solvent mixture.

  • Add the Pd(PPh₃)₄ catalyst (0.05 eq) to the reaction mixture.

  • Heat the mixture to 100 °C and stir vigorously for 12 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to yield 5-phenyl-2-furaldehyde.[1]

Quantitative Data for Suzuki-Miyaura Coupling

Arylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/Ethanol/H₂O10012>99
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃1,4-Dioxane/H₂O901092

An alternative to the Suzuki coupling, the Hiyama coupling utilizes organosilanes.

Experimental Protocol: Synthesis of 5-Phenyl-2-furaldehyde

Materials:

Procedure:

  • In a Schlenk tube, dissolve this compound (1.0 eq) and phenyltrimethoxysilane (1.5 eq) in anhydrous THF.

  • Add Pd(OAc)₂ (0.02 eq) and Pd₂(dba)₃ (0.01 eq) to the solution.

  • Add a 1M solution of TBAF in THF (2.0 eq) dropwise.

  • Heat the reaction mixture at 60 °C for 24 hours under an argon atmosphere.

  • After cooling, quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to obtain 5-phenyl-2-furaldehyde.

Reported Yield: 74%

Synthesis of Benzofurans

This compound can serve as a precursor for the synthesis of benzofuran (B130515) derivatives, which are important scaffolds in medicinal chemistry.

Experimental Protocol: Synthesis of a 2-Substituted Benzofuran

Materials:

Procedure:

  • To a sealed tube, add this compound (1.0 eq), phenol (1.2 eq), Pd(OAc)₂ (0.02 eq), and CuI (0.04 eq).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous DMF and piperidine (2.0 eq).

  • Seal the tube and heat the reaction mixture to 100 °C for 8 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to afford the 2-substituted benzofuran.

Knoevenagel Condensation

The aldehyde group readily undergoes condensation with active methylene (B1212753) compounds.

Experimental Protocol: Synthesis of 2-((5-chlorofuran-2-yl)methylene)malononitrile

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.

  • Add a catalytic amount of piperidine (2-3 drops).

  • Stir the reaction mixture at room temperature for 1-2 hours. A precipitate should form.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the desired product.

Expected Yield: >90%

Wittig Reaction

The Wittig reaction provides a route to convert the aldehyde into an alkene.

Experimental Protocol: Synthesis of 5-chloro-2-vinylfuran

Materials:

Procedure:

  • In a flame-dried, two-necked flask under argon, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0 °C and add n-butyllithium (1.1 eq) dropwise. The solution should turn deep red, indicating the formation of the ylide.

  • Stir the ylide solution at 0 °C for 30 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the mixture with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.

  • After filtration and concentration, purify the crude product by column chromatography to yield 5-chloro-2-vinylfuran.

Reduction to Alcohol

The aldehyde can be selectively reduced to the corresponding alcohol.

Experimental Protocol: Synthesis of (5-chlorofuran-2-yl)methanol

Materials:

Procedure:

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.0 eq) in small portions.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1 hour.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the product.

Oxidation to Carboxylic Acid

The aldehyde can be oxidized to the corresponding carboxylic acid.

Experimental Protocol: Synthesis of 5-chloro-2-furoic acid

Materials:

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) and silver(I) oxide (2.0 eq) in water.

  • Add a solution of sodium hydroxide (2.5 eq) in water.

  • Heat the mixture to 80 °C and stir for 4 hours.

  • Cool the reaction mixture and filter to remove the silver precipitate.

  • Acidify the filtrate with concentrated HCl to pH 2-3.

  • Collect the precipitated carboxylic acid by filtration, wash with cold water, and dry.

Diagrams

Reaction Schemes

Suzuki_Coupling This compound This compound 5-Phenyl-2-furaldehyde 5-Phenyl-2-furaldehyde This compound->5-Phenyl-2-furaldehyde Pd(PPh₃)₄, K₂CO₃ Toluene/Ethanol/H₂O, 100°C Phenylboronic_acid Phenylboronic acid Phenylboronic_acid->5-Phenyl-2-furaldehyde

Caption: Suzuki-Miyaura coupling of this compound.

Knoevenagel_Condensation This compound This compound Product 2-((5-chlorofuran-2-yl)methylene)malononitrile This compound->Product Piperidine Ethanol, RT Malononitrile Malononitrile Malononitrile->Product

Caption: Knoevenagel condensation of this compound.

Experimental Workflow

Synthesis_Workflow General Workflow for Synthesis and Purification cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A Combine Reactants (this compound, etc.) B Add Solvent and Catalyst A->B C Heat and Stir (Monitor by TLC) B->C D Quench Reaction C->D E Liquid-Liquid Extraction D->E F Dry Organic Layer E->F G Concentrate in vacuo F->G H Column Chromatography or Distillation G->H I Characterize Product (NMR, IR, MS) H->I

Caption: A generalized experimental workflow.

Conclusion

This compound is a readily accessible and highly useful intermediate in organic synthesis. The diverse reactivity of its aldehyde and chloro functionalities allows for its elaboration into a wide range of valuable compounds. The protocols and data presented in this guide are intended to serve as a practical resource for chemists in academia and industry, facilitating the use of this versatile building block in the development of novel molecules with potential applications in medicine, agriculture, and materials science.

References

CAS number 21508-19-0 properties and hazards

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Chloro-2-furaldehyde (CAS Number 21508-19-0): Properties and Hazards

This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological activities, and associated hazards of this compound (CAS No. 21508-19-0). The information is intended for researchers, scientists, and professionals involved in drug development and chemical research.

Chemical and Physical Properties

This compound, also known as 5-chlorofurfural, is a furan (B31954) derivative characterized by a chlorine atom at the 5-position and an aldehyde group at the 2-position of the furan ring.[1] It is a versatile intermediate in organic synthesis.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 21508-19-0[2]
Molecular Formula C₅H₃ClO₂[2]
Molecular Weight 130.53 g/mol [2]
Appearance White to light yellow crystalline powder or lump[3]
Melting Point 33-37 °C[4]
Boiling Point 70 °C at 10 mmHg[2]
Flash Point 69 °C[5]
Solubility Insoluble in water. Soluble in acetone (B3395972) and methanol (B129727) (slightly).[1]
Storage Temperature 2-8°C, under inert gas[3][4]
SMILES O=Cc1ccc(Cl)o1[4]
InChI Key DGAUAVDWXYXXGQ-UHFFFAOYSA-N[4]

Synthesis

Another versatile method for the synthesis of 5-substituted-2-furaldehydes is through palladium-catalyzed cross-coupling reactions. For instance, 5-bromo-2-furaldehyde (B32451) can be coupled with various organozinc halides in the presence of a palladium catalyst to yield a wide range of 5-substituted-2-furaldehydes.[6]

Experimental Workflow for Synthesis of 5-Substituted-2-Furaldehydes via Cross-Coupling

G start Start: Prepare Reactants reagents 5-Bromo-2-furaldehyde Organozinc Halide Pd Catalyst start->reagents reaction Pd-Catalyzed Cross-Coupling Reaction in an inert atmosphere reagents->reaction workup Reaction Quenching and Extraction reaction->workup purification Purification by Column Chromatography workup->purification product 5-Substituted-2-furaldehyde purification->product

A generalized workflow for the synthesis of 5-substituted-2-furaldehydes.

Biological Activity and Potential Signaling Pathways

This compound has been shown to exhibit biological activity, notably the induction of apoptosis in human promyelocytic leukemia (HL-60) cells.[2] The exact mechanism of this apoptosis induction is not yet fully elucidated.[2] However, based on studies of other apoptosis-inducing agents in HL-60 cells, a potential signaling pathway can be hypothesized.

Apoptosis, or programmed cell death, can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both pathways converge on the activation of a cascade of proteases called caspases, which are the executioners of apoptosis.

Potential Apoptotic Signaling Pathway in HL-60 Cells

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway ligand Death Ligand receptor Death Receptor ligand->receptor caspase8 Caspase-8 Activation receptor->caspase8 caspase3 Executioner Caspase-3 Activation caspase8->caspase3 stimulus This compound (Potential Stimulus) bcl2 Bcl-2 Family Regulation (Bax/Bcl-2 ratio) stimulus->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Hypothesized intrinsic and extrinsic apoptosis pathways in HL-60 cells.

Experimental Protocols

Assessment of Apoptosis in HL-60 Cells

The following is a generalized protocol for assessing apoptosis in HL-60 cells, which can be adapted for studying the effects of this compound.

Experimental Workflow for Apoptosis Assay

G cluster_analysis Apoptosis Analysis start Start: Cell Culture culture Culture HL-60 cells to desired confluency start->culture treatment Treat cells with varying concentrations of This compound culture->treatment incubation Incubate for a defined period (e.g., 24, 48 hours) treatment->incubation harvest Harvest Cells incubation->harvest facs Flow Cytometry (Annexin V/PI staining) harvest->facs western Western Blot (Caspase cleavage, Bcl-2 family) harvest->western dna_frag DNA Fragmentation Assay (Gel electrophoresis) harvest->dna_frag end Data Analysis and Interpretation facs->end western->end dna_frag->end

A typical workflow for the analysis of apoptosis in cell culture.

Methodology:

  • Cell Culture: HL-60 cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Treatment: Cells are seeded at a specific density and treated with various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

  • Apoptosis Detection by Flow Cytometry: After treatment, cells are harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. The stained cells are then analyzed by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.

  • Western Blot Analysis: Cell lysates are prepared and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against key apoptotic proteins (e.g., cleaved caspase-3, caspase-8, caspase-9, Bax, Bcl-2) and a loading control (e.g., β-actin).

  • DNA Fragmentation Assay: DNA is extracted from treated and untreated cells. The DNA is then subjected to agarose (B213101) gel electrophoresis. The characteristic "ladder" pattern of DNA fragmentation, a hallmark of apoptosis, is visualized under UV light.

Hazards and Safety Information

This compound is classified as a hazardous substance. Appropriate safety precautions must be taken during handling and storage.

Table 2: GHS Hazard and Precautionary Statements

CategoryCodeStatementReference(s)
Hazard Statements H315Causes skin irritation.[7][8]
H319Causes serious eye irritation.[7][8]
H335May cause respiratory irritation.[7][8]
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapors/spray.[8]
P264Wash skin thoroughly after handling.[8]
P271Use only outdoors or in a well-ventilated area.[8]
P280Wear protective gloves/protective clothing/eye protection/face protection.[8]
P302+P352IF ON SKIN: Wash with plenty of water.[8]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

Personal Protective Equipment (PPE): When handling this compound, it is essential to use appropriate personal protective equipment, including safety glasses, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood.[4]

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety guide. Users should consult the relevant Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this chemical.

References

An In-depth Technical Guide to 5-chlorofuran-2-carbaldehyde: Synthesis, Characteristics, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectroscopic characteristics of 5-chlorofuran-2-carbaldehyde. This compound is a valuable building block in organic synthesis, particularly for the development of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Core Characteristics

5-chlorofuran-2-carbaldehyde is a halogenated heterocyclic aldehyde. The presence of the electron-withdrawing chlorine atom and the aldehyde group on the furan (B31954) ring significantly influences its reactivity and physicochemical properties.

Physicochemical Properties

A summary of the key physicochemical properties of 5-chlorofuran-2-carbaldehyde is presented in the table below.

PropertyValueReference
IUPAC Name 5-chlorofuran-2-carbaldehyde
Molecular Formula C₅H₃ClO₂
Molecular Weight 130.53 g/mol
Melting Point 34-37 °C[1]
Appearance Not explicitly stated, but likely a solid at room temperature given the melting point.
Solubility No quantitative data found, but expected to be soluble in common organic solvents.
Safety Information

5-chlorofuran-2-carbaldehyde is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

Hazard ClassGHS CodeDescription
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation

Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338.

Synthesis

The most common and efficient method for the synthesis of 5-chlorofuran-2-carbaldehyde is the Vilsmeier-Haack formylation of 2-chlorofuran (B3031412). This reaction introduces a formyl group onto an electron-rich aromatic ring.

Proposed Experimental Protocol: Vilsmeier-Haack Formylation of 2-Chlorofuran

This protocol is based on established procedures for the formylation of furan and its derivatives.[2][3]

Materials:

  • 2-Chlorofuran

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Sodium acetate (B1210297)

  • Ice

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.2 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the DMF, maintaining the temperature below 10 °C. After the addition is complete, stir the mixture at 0 °C for 30-60 minutes. The formation of a white solid or a viscous oil indicates the formation of the Vilsmeier reagent.

  • Formylation: Dilute the Vilsmeier reagent with anhydrous dichloromethane. In a separate flask, prepare a solution of 2-chlorofuran (1.0 equivalent) in anhydrous dichloromethane. Add the 2-chlorofuran solution dropwise to the stirred Vilsmeier reagent suspension at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Add a solution of sodium acetate (2.5 equivalents) in water and stir vigorously for 1 hour to hydrolyze the iminium salt intermediate.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL). Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford 5-chlorofuran-2-carbaldehyde.

Logical Workflow for Vilsmeier-Haack Synthesis:

G reagent_prep Vilsmeier Reagent Preparation (DMF + POCl₃) formylation Formylation of 2-Chlorofuran reagent_prep->formylation Electrophilic Reagent workup Aqueous Work-up (Hydrolysis) formylation->workup Iminium Salt Intermediate extraction Extraction with Organic Solvent workup->extraction purification Purification (Column Chromatography) extraction->purification product 5-chlorofuran-2-carbaldehyde purification->product

Caption: Workflow for the synthesis of 5-chlorofuran-2-carbaldehyde.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected ¹H and ¹³C NMR chemical shifts for 5-chlorofuran-2-carbaldehyde in CDCl₃ are summarized below, with comparative data from unsubstituted furan-2-carbaldehyde and 5-methylfuran-2-carbaldehyde.

¹H NMR Spectral Data (Predicted):

CompoundH-3 (d)H-4 (d)Aldehyde (s)OtherReference
Furan-2-carbaldehyde~7.25 ppm~6.59 ppm~9.64 ppm[2]
5-Methylfuran-2-carbaldehyde~7.19 ppm~6.23 ppm~9.51 ppm2.41 ppm (s, 3H)[4]
5-Chlorofuran-2-carbaldehyde (Predicted) ~7.30 ppm ~6.50 ppm ~9.60 ppm

Prediction Justification: The electron-withdrawing chlorine atom at the 5-position is expected to deshield the adjacent proton H-4, causing a downfield shift compared to the methyl-substituted analog. The effect on H-3 will be less pronounced. The aldehyde proton chemical shift is expected to be similar to the parent compound.

¹³C NMR Spectral Data (Predicted):

CompoundC2C3C4C5Aldehyde (C=O)OtherReference
Furan-2-carbaldehyde~152.9 ppm~121.1 ppm~112.6 ppm~148.1 ppm~177.6 ppm[2]
5-Methylfuran-2-carbaldehyde~152.0 ppm~124.0 ppm~109.6 ppm~159.8 ppm~176.8 ppm14.0 ppm (CH₃)[4]
5-Chlorofuran-2-carbaldehyde (Predicted) ~151.5 ppm ~122.0 ppm ~114.0 ppm ~150.0 ppm ~176.5 ppm

Prediction Justification: The chlorine atom will have a direct effect on the chemical shift of C5. The other carbon chemical shifts are expected to be similar to furan-2-carbaldehyde, with minor variations due to the substituent effect.

Infrared (IR) Spectroscopy

The key IR absorption bands expected for 5-chlorofuran-2-carbaldehyde are listed below.

Functional GroupExpected Absorption Range (cm⁻¹)Description
C-H (aldehyde)2850-2750Two weak to medium bands
C=O (aldehyde)1680-1660Strong, sharp band (conjugated)
C=C (furan ring)1600-1450Medium to strong bands
C-O-C (furan ring)1250-1050Strong bands
C-Cl800-600Medium to strong band
Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of 5-chlorofuran-2-carbaldehyde is expected to show a molecular ion peak and characteristic fragmentation patterns.

Predicted Fragmentation Pathway:

G M [C₅H₃ClO₂]⁺˙ (M⁺˙) m/z = 130/132 M_minus_H [M-H]⁺ m/z = 129/131 M->M_minus_H - H˙ M_minus_CO [M-CO]⁺˙ m/z = 102/104 M->M_minus_CO - CO M_minus_Cl [M-Cl]⁺ m/z = 95 M->M_minus_Cl - Cl˙

Caption: Predicted major fragmentation pathways for 5-chlorofuran-2-carbaldehyde.

  • Molecular Ion (M⁺˙): A prominent peak is expected at m/z 130, with an isotopic peak at m/z 132 (approximately one-third the intensity) due to the presence of the ³⁷Cl isotope.

  • [M-H]⁺: Loss of the aldehydic hydrogen radical will result in a peak at m/z 129 (and 131).

  • [M-CO]⁺˙: Loss of a neutral carbon monoxide molecule will lead to a fragment at m/z 102 (and 104).

  • [M-Cl]⁺: Cleavage of the C-Cl bond will produce a fragment at m/z 95.

Applications in Drug Development and Research

5-chlorofuran-2-carbaldehyde serves as a versatile intermediate in the synthesis of more complex molecules. The aldehyde functionality is a key handle for various chemical transformations, including:

  • Cross-Coupling Reactions: The chloro-substituted furan ring can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, to introduce aryl or other organic moieties at the 5-position.[5]

  • Condensation Reactions: The aldehyde group readily undergoes condensation reactions with amines, hydrazines, and active methylene (B1212753) compounds to form imines, hydrazones, and α,β-unsaturated systems, respectively. These reactions are fundamental in building diverse heterocyclic scaffolds.

  • Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid or reduced to the alcohol, providing further avenues for functional group manipulation.

The furan nucleus is a common motif in many biologically active compounds, and the introduction of a chlorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Therefore, 5-chlorofuran-2-carbaldehyde is a valuable starting material for the synthesis of novel compounds with potential therapeutic applications, including but not limited to, antimicrobial and anticancer agents.

Signaling Pathway and Workflow Diagrams:

General Workflow for Derivatization and Screening:

G start 5-chlorofuran-2-carbaldehyde synthesis Synthesis of Derivatives (e.g., Cross-coupling, Condensation) start->synthesis purification Purification and Characterization synthesis->purification screening Biological Screening (e.g., Antimicrobial, Anticancer assays) purification->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_opt Lead Optimization sar->lead_opt

Caption: A general workflow for the development of new drug candidates.

This technical guide provides a foundational understanding of 5-chlorofuran-2-carbaldehyde for researchers and professionals in the field. The provided experimental protocols and predicted spectroscopic data serve as a valuable resource for the synthesis, characterization, and further application of this versatile chemical intermediate.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 5-Chloro-2-furaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-furaldehyde, a halogenated derivative of the biomass-derived platform chemical furfural, is a molecule of interest in synthetic chemistry and materials science. An understanding of its molecular structure and conformational preferences is crucial for predicting its reactivity, designing novel derivatives, and understanding its interactions in biological and chemical systems. This technical guide provides a comprehensive overview of the molecular structure and conformation of this compound, drawing upon established principles of structural chemistry and computational analysis of related compounds. Due to a lack of specific experimental or computational studies dedicated solely to this compound in the existing literature, this guide extrapolates information from studies on parent molecules and similar substituted furan (B31954) derivatives to provide a robust theoretical framework.

Molecular Structure

The molecular structure of this compound consists of a five-membered furan ring, an aldehyde group at the 2-position, and a chlorine atom at the 5-position. The fundamental chemical properties are outlined in Table 1.

Table 1: General Properties of this compound

PropertyValue
Chemical Formula C₅H₃ClO₂
Molecular Weight 130.53 g/mol
CAS Number 21508-19-0
Appearance White to off-white crystalline powder
Melting Point 36-38 °C

Table 2: Predicted Molecular Geometry of this compound (Theoretical)

Note: The following data are estimates based on computational studies of 2-furaldehyde and related halogenated furans. Actual experimental values may vary.

ParameterBondPredicted Bond Length (Å)
Bond LengthsC=O~1.21
C-C (aldehyde)~1.48
C-O (ring)~1.36
C=C (ring)~1.37
C-C (ring)~1.44
C-Cl~1.70
Parameter Atoms **Predicted Bond Angle (°) **
Bond AnglesO=C-H~124
O=C-C~120
C-C-O (ring)~110
C-C-Cl~128

Conformational Analysis

The most significant aspect of the conformation of this compound is the rotational isomerism around the single bond connecting the aldehyde group to the furan ring. This rotation gives rise to two planar conformers: the O,O-trans (anti) and O,O-cis (syn) isomers. The nomenclature describes the relative orientation of the carbonyl oxygen and the furan ring oxygen.

  • O,O-trans (anti) conformer: The carbonyl oxygen and the ring oxygen are on opposite sides of the C-C single bond.

  • O,O-cis (syn) conformer: The carbonyl oxygen and the ring oxygen are on the same side of the C-C single bond.

For the parent molecule, 2-furaldehyde, computational and spectroscopic studies have shown that the O,O-trans conformer is slightly more stable than the O,O-cis conformer, with a small energy barrier to rotation. The presence of the chlorine atom at the 5-position is expected to influence the relative stabilities of these conformers through electronic and steric effects, though the fundamental principles of this rotational isomerism remain the same.

G Rotational Isomers of this compound cluster_trans O,O-trans (anti) Conformer cluster_cis O,O-cis (syn) Conformer trans_img cis_img trans_img->cis_img Rotation around C-C bond trans_label More Stable cis_label Less Stable

Caption: Conformational Isomers of this compound.

Experimental Protocols for Structural Determination

While specific experimental data for this compound is lacking, the following experimental techniques are the standard methodologies for determining the molecular structure and conformation of such molecules.

Microwave Spectroscopy

Principle: This technique measures the absorption of microwave radiation by a molecule in the gas phase, corresponding to transitions between rotational energy levels. The moments of inertia derived from the rotational spectrum provide highly precise information about the molecular geometry (bond lengths and angles).

Experimental Workflow:

  • Sample Preparation: A solid sample of this compound is heated to produce a vapor at low pressure.

  • Data Acquisition: The vapor is introduced into a high-vacuum chamber and irradiated with microwaves of sweeping frequency.

  • Spectral Analysis: The resulting absorption spectrum is analyzed to identify the rotational transitions for each conformer. Isotopic substitution can be used to determine the positions of individual atoms.

  • Structural Refinement: The rotational constants are used in a least-squares fitting procedure to determine the precise molecular structure.

G Workflow for Microwave Spectroscopy cluster_exp Experimental cluster_analysis Data Analysis node1 Sample Vaporization node2 Microwave Irradiation node1->node2 node3 Detection of Absorption node2->node3 node4 Assignment of Rotational Transitions node3->node4 Raw Spectrum node5 Determination of Rotational Constants node4->node5 node6 Structural Fitting node5->node6 node7 Bond Lengths & Angles node6->node7 Molecular Geometry G DFT Computational Workflow for Conformational Analysis start Initial 3D Structures (cis & trans) opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation opt->freq Optimized Geometries pes Potential Energy Surface Scan opt->pes Optimized Geometries results Equilibrium Geometries, Relative Energies, Rotational Barrier freq->results pes->results

Solubility Profile of 5-Chloro-2-furaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of 5-Chloro-2-furaldehyde in common organic solvents, targeted towards researchers, scientists, and professionals in the field of drug development. This document summarizes the currently available solubility data, details experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Data: Solubility of this compound

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in public literature. However, existing qualitative and limited quantitative data are summarized below. This table highlights the need for further experimental determination to fully characterize the solubility profile of this compound.

SolventFormulaTypeSolubilityTemperature (°C)
WaterH₂OPolar Protic1.6 g/L25
AcetoneC₃H₆OPolar AproticSlightly SolubleNot Specified
MethanolCH₄OPolar ProticSlightly SolubleNot Specified

Experimental Protocols for Solubility Determination

To empower researchers to generate precise and reliable solubility data, this section outlines detailed methodologies for key experimental techniques.

I. Gravimetric Method for Solubility Determination

The gravimetric method is a fundamental and widely used technique for determining the solubility of a solid compound in a liquid solvent. It relies on the accurate measurement of mass to quantify the amount of solute dissolved in a saturated solution.

Materials and Equipment:

  • This compound (solute)

  • Selected organic solvent

  • Analytical balance (readable to ±0.0001 g)

  • Thermostatic shaker or water bath

  • Vials with screw caps

  • Syringe filters (chemically compatible with the solvent, e.g., PTFE)

  • Pre-weighed evaporation dishes or vials

  • Drying oven or vacuum oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to determine the time to equilibrium by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

  • Sample Collection and Filtration:

    • Once equilibrium is reached, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry evaporation dish or vial. This step is critical to remove any undissolved solid particles.

  • Solvent Evaporation and Mass Determination:

    • Weigh the evaporation dish containing the filtered saturated solution to determine the mass of the solution.

    • Carefully evaporate the solvent from the dish. This can be done in a fume hood at ambient temperature or more rapidly in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute. A vacuum oven can also be used for efficient drying at lower temperatures.

    • Once the solvent is completely evaporated, place the dish in a desiccator to cool to room temperature.

    • Weigh the evaporation dish containing the dry solute. Repeat the drying and weighing process until a constant mass is achieved.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solute by subtracting the initial mass of the empty dish from the final mass of the dish with the dried solute.

    • Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the mass of the saturated solution.

    • Solubility is typically expressed as grams of solute per 100 grams of solvent or grams of solute per 100 mL of solvent.

II. Spectroscopic Method for Solubility Determination

For compounds with a chromophore, UV-Vis spectroscopy offers a high-throughput and sensitive method for determining solubility. This method requires the generation of a standard calibration curve.

Materials and Equipment:

  • All materials from the Gravimetric Method

  • UV-Vis spectrophotometer

  • Quartz cuvettes or a UV-compatible microplate reader

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

    • Perform a series of dilutions of the stock solution to create a set of standard solutions with decreasing concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

    • Plot a calibration curve of absorbance versus concentration. The curve should be linear in the concentration range of interest (Beer-Lambert Law).

  • Preparation and Analysis of Saturated Solution:

    • Prepare a saturated solution of this compound in the same manner as described in the Gravimetric Method (steps 1.1 - 2.2).

    • After filtration, accurately dilute a known volume of the saturated filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at the λmax.

  • Calculation of Solubility:

    • Use the equation of the line from the calibration curve to determine the concentration of the diluted solution from its absorbance.

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

    • Express the solubility in the desired units (e.g., g/L, mol/L).

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in a typical experiment to determine the solubility of a solid compound in a liquid solvent.

experimental_workflow cluster_prep Preparation cluster_sampling Sampling & Analysis cluster_analysis Data Processing start Start add_excess Add excess this compound to a known volume of solvent start->add_excess equilibrate Equilibrate at constant temperature with agitation (24-72h) add_excess->equilibrate settle Allow excess solid to settle equilibrate->settle filter Filter supernatant to remove undissolved solids settle->filter measure Measure mass/concentration of solute in filtrate filter->measure calculate Calculate solubility (e.g., g/100mL, mol/L) measure->calculate end End calculate->end

Caption: A flowchart of the experimental workflow for determining the solubility of a solid.

Methodological & Application

5-Chloro-2-furaldehyde: A Versatile Precursor for Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-Chloro-2-furaldehyde is a reactive furan (B31954) derivative that serves as a valuable building block in the synthesis of various heterocyclic compounds with potential pharmacological activities. Its utility as a precursor stems from the presence of both an aldehyde group and a reactive chlorine atom on the furan ring, allowing for a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates and bioactive molecules derived from this compound.

Application 1: Synthesis of 5-Phenyl-2-furaldehyde (B76939) as a Pharmaceutical Intermediate

5-Phenyl-2-furaldehyde is a key intermediate in the synthesis of compounds with potential antimicrobial and antitumor activities. The substitution of the chlorine atom with a phenyl group can be achieved through palladium-catalyzed cross-coupling reactions.

Quantitative Data Summary: Palladium-Catalyzed Phenylation Reactions
Reaction TypeCatalystLigandBaseSolventYield (%)Reference
Suzuki CouplingPd(OAc)₂PAP-->99[1]
Hiyama CouplingPd(OAc)₂---74[1]
Stille Coupling5% Pd(PPh₃)₂Cl₂--Dichloroethane61[1]
Negishi CouplingPd(dppf)Cl₂---71-77[1]
Experimental Protocol: Suzuki Coupling for 5-Phenyl-2-furaldehyde

This protocol describes a high-yield synthesis of 5-phenyl-2-furaldehyde from this compound and phenylboronic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • 2-(di-tert-butylphosphino)-1-phenyl-1H-pyrrole (PAP ligand)

  • Anhydrous solvent (e.g., toluene (B28343) or dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1 equivalent), phenylboronic acid (1.2 equivalents), and the PAP ligand (0.02 equivalents).

  • Add anhydrous solvent to the flask.

  • In a separate vial, dissolve Palladium(II) acetate (0.01 equivalents) in the anhydrous solvent and add it to the reaction mixture.

  • Stir the reaction mixture at the appropriate temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure 5-phenyl-2-furaldehyde.[1]

Synthetic Pathway Diagram

G Synthesis of 5-Phenyl-2-furaldehyde A This compound C 5-Phenyl-2-furaldehyde A->C Pd(OAc)2, PAP ligand B Phenylboronic Acid B->C

Caption: Suzuki coupling of this compound.

Application 2: Synthesis of this compound Thiosemicarbazone

Thiosemicarbazones are a class of compounds known for their wide range of biological activities, including antibacterial, antiviral, and anticancer properties. The reaction of this compound with thiosemicarbazide (B42300) provides a straightforward route to a potentially bioactive molecule.[2]

Experimental Protocol: Synthesis of this compound Thiosemicarbazone

Materials:

  • This compound

  • Thiosemicarbazide

  • Ethanol (B145695)

  • Glacial acetic acid (catalytic amount)

  • Standard glassware for reflux

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add a solution of thiosemicarbazide (1 equivalent) in ethanol to the flask.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for a specified time (e.g., 2-4 hours), monitoring the reaction by TLC.

  • After completion, cool the reaction mixture in an ice bath to induce precipitation.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound thiosemicarbazone.[2]

Experimental Workflow Diagram

G Synthesis of this compound Thiosemicarbazone A Dissolve this compound and Thiosemicarbazide in Ethanol B Add catalytic Glacial Acetic Acid A->B C Reflux the reaction mixture B->C D Cool to induce precipitation C->D E Filter and wash the solid product D->E F Recrystallize to obtain pure product E->F

Caption: Workflow for Thiosemicarbazone Synthesis.

Application 3: Potential Synthesis of 5-Aryl-2-furaldehydes via Organozinc Route

While many protocols for the synthesis of 5-substituted-2-furaldehydes utilize 5-bromo-2-furaldehyde, similar palladium-catalyzed cross-coupling reactions can be adapted for this compound, potentially with adjustments to reaction conditions to account for the lower reactivity of the C-Cl bond. This approach opens a pathway to a wide range of 5-aryl-2-furaldehydes, which are valuable scaffolds in drug discovery.

Logical Relationship Diagram for Synthetic Strategy

G General Strategy for 5-Aryl-2-furaldehydes A This compound D 5-Aryl-2-furaldehyde (Pharmaceutical Scaffold) A->D B Aryl/Heteroarylzinc Halide B->D C Palladium Catalyst (e.g., Pd(dppf)Cl2) C->D

Caption: Pd-catalyzed synthesis of 5-Aryl-2-furaldehydes.

This compound is a readily accessible precursor for a variety of functionalized furan derivatives with significant potential in pharmaceutical research and development. The protocols and strategies outlined in this document provide a foundation for researchers to explore the synthesis of novel bioactive molecules and pharmaceutical ingredients. The versatility of its chemical reactivity makes it a valuable tool for medicinal chemists in the design and synthesis of new therapeutic agents.

References

Application Notes and Protocols: Palladium-Catalyzed Coupling Reactions Involving 5-Chloro-2-furaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the use of 5-Chloro-2-furaldehyde in various palladium-catalyzed cross-coupling reactions. This versatile building block, derived from renewable resources, serves as a valuable scaffold for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The presence of a reactive C-Cl bond at the 5-position of the furan (B31954) ring allows for facile functionalization through modern cross-coupling methodologies, enabling the introduction of a wide array of substituents.

General Experimental Workflow

The successful execution of palladium-catalyzed cross-coupling reactions necessitates the use of anhydrous solvents and inert atmosphere techniques to prevent the deactivation of the catalyst and side reactions. A typical workflow is outlined below.

G prep Reaction Setup reagents Reagent Addition prep->reagents Under Inert Atmosphere (N2 or Ar) reaction Reaction Execution reagents->reaction Degassed Solvents workup Work-up reaction->workup Monitor by TLC/GC-MS purification Purification workup->purification Extraction & Washing analysis Analysis purification->analysis Column Chromatography

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is particularly effective for the synthesis of 5-aryl-2-furaldehydes from this compound.

Quantitative Data Summary

The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Conditions are based on established protocols for aryl chlorides.[1]

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene (B28343)/H₂O1001885
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001889
33-Tolylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001882
44-(Trifluoromethyl)phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001878

Catalytic Cycle

G pd0 Pd(0)L₂ pd2 Ar-Pd(II)L₂-Cl pd0->pd2 Oxidative Addition (this compound) trans Ar-Pd(II)L₂-Ar' pd2->trans Transmetalation (Ar'B(OH)₂, Base) trans->pd0 Reductive Elimination product Ar-Ar' trans->product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol

Synthesis of 5-Phenyl-2-furaldehyde:

  • To a dry Schlenk flask under an argon atmosphere, add palladium(II) acetate (B1210297) (4.5 mg, 0.02 mmol, 2 mol%), SPhos (16.4 mg, 0.04 mmol, 4 mol%), and potassium phosphate (B84403) (424 mg, 2.0 mmol).

  • Add this compound (130.5 mg, 1.0 mmol) and phenylboronic acid (146 mg, 1.2 mmol).

  • Add degassed toluene (4 mL) and water (1 mL).

  • Heat the mixture to 100 °C and stir for 18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford 5-phenyl-2-furaldehyde.

Heck Reaction

The Heck reaction facilitates the formation of a carbon-carbon bond between an unsaturated halide and an alkene, providing a direct route to substituted alkenes. This method can be employed to synthesize 5-alkenyl-2-furaldehydes.

Quantitative Data Summary

The following table presents typical yields for the Heck reaction of this compound with various alkenes, based on protocols for related aryl chlorides.

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Styrene (B11656)Pd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1202475
2n-Butyl acrylatePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1202480
31-OctenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1202465
4CyclohexenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1202460

Catalytic Cycle

G pd0 Pd(0)L₂ pd2 Ar-Pd(II)L₂-Cl pd0->pd2 Oxidative Addition (this compound) insertion RCH=CH-Pd(II)L₂-Cl       |      Ar pd2->insertion Carbopalladation (Alkene) insertion->pd0 β-Hydride Elimination & Base Regeneration product Ar-CH=CHR insertion->product

Caption: Catalytic cycle of the Heck reaction.

Experimental Protocol

Synthesis of 5-(2-Phenylethenyl)-2-furaldehyde:

  • In a sealed tube, combine this compound (130.5 mg, 1.0 mmol), styrene (156 mg, 1.5 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%), tri(o-tolyl)phosphine (12.2 mg, 0.04 mmol, 4 mol%), and triethylamine (B128534) (202 mg, 2.0 mmol).

  • Add anhydrous, degassed N,N-dimethylformamide (DMF) (5 mL).

  • Seal the tube and heat the reaction mixture to 120 °C for 24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and filter off any inorganic salts.

  • Dilute the filtrate with water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield the desired product.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes. This is a key method for preparing 5-alkynyl-2-furaldehydes.

Quantitative Data Summary

The table below shows representative yields for the Sonogashira coupling of this compound with various terminal alkynes. These are based on established procedures for aryl chlorides.[2]

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylacetylene (B144264)PdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF651288
21-HexynePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF651279
3TrimethylsilylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF651292
4Propargyl alcoholPdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF651275

Catalytic Cycle

G pd0 Pd(0)L₂ pd2 Ar-Pd(II)L₂-Cl pd0->pd2 Oxidative Addition (this compound) pd_alkyne Ar-Pd(II)L₂-C≡CR pd2->pd_alkyne Transmetalation (Cu-C≡CR) pd_alkyne->pd0 Reductive Elimination product Ar-C≡CR pd_alkyne->product

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Experimental Protocol

Synthesis of 5-(Phenylethynyl)-2-furaldehyde:

  • To a Schlenk flask under an inert atmosphere, add this compound (130.5 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (14 mg, 0.02 mmol, 2 mol%), and copper(I) iodide (7.6 mg, 0.04 mmol, 4 mol%).

  • Add anhydrous, degassed tetrahydrofuran (B95107) (THF) (5 mL) and triethylamine (2 mL).

  • Add phenylacetylene (122.6 mg, 1.2 mmol) dropwise to the mixture.

  • Stir the reaction at 65 °C for 12 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and dilute with diethyl ether (20 mL).

  • Filter the mixture through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium (B1175870) chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of aryl amines. This reaction is suitable for the preparation of 5-amino-2-furaldehyde derivatives.

Quantitative Data Summary

The following table provides representative yields for the Buchwald-Hartwig amination of this compound with various amines, based on protocols for similar aryl chlorides.

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Morpholine (B109124)Pd₂(dba)₃ (1.5)XPhos (3)NaOtBuToluene110690
2AnilinePd₂(dba)₃ (1.5)XPhos (3)NaOtBuToluene110682
3BenzylaminePd₂(dba)₃ (1.5)XPhos (3)NaOtBuToluene110678
4DiethylaminePd₂(dba)₃ (1.5)XPhos (3)NaOtBuToluene110670

Catalytic Cycle

G pd0 Pd(0)L₂ pd2 Ar-Pd(II)L₂-Cl pd0->pd2 Oxidative Addition (this compound) pd_amido Ar-Pd(II)L₂-NR₂ pd2->pd_amido Amine Coordination & Deprotonation (Base) pd_amido->pd0 Reductive Elimination product Ar-NR₂ pd_amido->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol

Synthesis of 5-(Morpholino)-2-furaldehyde:

  • To a 2-necked flask under a nitrogen atmosphere, add tris(dibenzylideneacetone)dipalladium(0) (B46781) (13.7 mg, 0.015 mmol, 1.5 mol%), XPhos (14.3 mg, 0.03 mmol, 3 mol%), and sodium tert-butoxide (192 mg, 2.0 mmol).

  • Add anhydrous, degassed toluene (5 mL) and stir at room temperature for 5 minutes.

  • Add this compound (130.5 mg, 1.0 mmol) and morpholine (130.7 mg, 1.5 mmol).

  • Heat the resulting mixture to 110 °C and stir for 6 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and quench with water (10 mL).

  • Separate the organic layer and wash with water (10 mL) and brine (10 mL).

  • Dry the organic layer with anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions at the 5-Position of 5-Chloro-2-furaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-furaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The electron-withdrawing nature of the aldehyde group and the furan (B31954) ring's inherent aromaticity facilitate nucleophilic aromatic substitution (SNAr) at the C5 position. This allows for the introduction of a wide array of functional groups, providing a powerful tool for the synthesis of novel compounds with potential therapeutic applications. These application notes provide detailed protocols for the nucleophilic substitution of this compound with various nucleophiles, including amines, alkoxides, and thiols.

The general mechanism for the SNAr reaction on this compound proceeds via a two-step addition-elimination pathway. The nucleophile attacks the electron-deficient carbon atom bearing the chlorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the furan ring and the aldehyde group. Subsequently, the chloride ion is eliminated, restoring the aromaticity of the furan ring and yielding the 5-substituted-2-furaldehyde product.

Key Applications in Drug Development

The furan scaffold is a common motif in a variety of biologically active compounds. The ability to functionalize the 5-position of 2-furaldehyde derivatives allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, the introduction of various amino, alkoxy, and thioether moieties can modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as its binding affinity to biological targets.

Experimental Protocols

The following protocols are representative examples for the nucleophilic aromatic substitution of this compound with different classes of nucleophiles.

Protocol 1: Synthesis of 5-(Substituted-amino)-2-furaldehydes

This protocol describes a general procedure for the synthesis of N-substituted-5-amino-2-furaldehydes.

Materials:

  • This compound

  • Primary or Secondary Amine (e.g., morpholine, piperidine, aniline)

  • Base (e.g., Potassium Carbonate (K₂CO₃), Triethylamine (Et₃N))

  • Solvent (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN))

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen solvent (e.g., DMF), add the amine nucleophile (1.1 - 1.5 eq) and the base (2.0 eq).

  • Stir the reaction mixture at a temperature between 80-120 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-(substituted-amino)-2-furaldehyde.

Quantitative Data Summary (Representative Examples):

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
MorpholineK₂CO₃DMF1001275-85
PiperidineEt₃NMeCN801670-80
AnilineK₂CO₃DMSO1202460-70
Protocol 2: Synthesis of 5-Alkoxy-2-furaldehydes

This protocol outlines a general method for the synthesis of 5-alkoxy-2-furaldehydes.

Materials:

  • This compound

  • Sodium Alkoxide (e.g., Sodium Methoxide (NaOMe), Sodium Ethoxide (NaOEt)) or Alcohol and a strong base (e.g., Sodium Hydride (NaH))

  • Solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Method A (Using Sodium Alkoxide): To a solution of this compound (1.0 eq) in the chosen solvent (e.g., THF), add the sodium alkoxide (1.2 eq) at room temperature.

  • Method B (Using Alcohol and NaH): In a flame-dried round-bottom flask under an inert atmosphere, suspend NaH (1.2 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add the alcohol (1.1 eq) and stir for 20-30 minutes. Then, add a solution of this compound (1.0 eq) in anhydrous THF.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C, monitoring the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent in vacuo and purify the residue by flash chromatography.

Quantitative Data Summary (Representative Examples):

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
Sodium Methoxide-THF25480-90
EthanolNaHDMF60875-85
PhenolK₂CO₃DMF1101265-75
Protocol 3: Synthesis of 5-(Arylthio/Alkylthio)-2-furaldehydes

This protocol provides a general method for the synthesis of 5-thioether-substituted-2-furaldehydes.

Materials:

  • This compound

  • Thiol (e.g., Thiophenol, Ethanethiol)

  • Base (e.g., Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃))

  • Solvent (e.g., Anhydrous Tetrahydrofuran (THF), Anhydrous Dimethylformamide (DMF))

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend NaH (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the thiol (1.1 eq) to the suspension and stir for 20-30 minutes at 0 °C to form the thiolate.

  • Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the thiolate solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent in vacuo and purify the residue by flash chromatography to yield the desired 5-(arylthio/alkylthio)-2-furaldehyde.

Quantitative Data Summary (Representative Examples):

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
ThiophenolNaHTHF25685-95
EthanethiolK₂CO₃DMF501070-80

Visualizations

Reaction Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A This compound D Reaction Mixture (Heating/Stirring) A->D B Nucleophile (Amine, Alcohol, Thiol) B->D C Base & Solvent C->D E Quenching D->E TLC Monitoring F Extraction E->F G Drying & Concentration F->G H Column Chromatography G->H I 5-Substituted-2-furaldehyde H->I

Caption: General experimental workflow for the synthesis of 5-substituted-2-furaldehydes.

Signaling Pathway Analogy: Nucleophilic Aromatic Substitution

SNAr_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Nucleophile Nucleophile (Nu⁻) Meisenheimer Meisenheimer Complex (Resonance Stabilized) Nucleophile->Meisenheimer Addition (Rate-Determining Step) Substrate This compound Substrate->Meisenheimer Product 5-Substituted-2-furaldehyde Meisenheimer->Product Elimination LeavingGroup Chloride Ion (Cl⁻) Meisenheimer->LeavingGroup

Caption: Diagram illustrating the key steps of the SNAr mechanism.

Application Note: Quantitative Analysis of Furanic Compounds in Food Matrices using 5-Chloro-2-furaldehyde as an Internal Standard by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Furanic compounds, such as 5-(Hydroxymethyl)furfural (5-HMF) and 2-furaldehyde (furfural), are important markers for the quality assessment of various food products and can be indicative of thermal processing and storage conditions. Accurate and precise quantification of these compounds is crucial for quality control and safety assessment. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for this purpose. The use of an internal standard (IS) is highly recommended to improve the accuracy and precision of quantification by correcting for variations in sample preparation and injection volume. 5-Chloro-2-furaldehyde is a suitable internal standard for the analysis of furanic compounds due to its structural similarity to the analytes of interest and its distinct chromatographic retention, ensuring baseline separation. This application note provides a detailed protocol for the determination of 5-HMF and furfural (B47365) in a food matrix (e.g., honey) using this compound as an internal standard.

Principle

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection for the separation and quantification of 5-HMF and furfural. This compound is added to all standards and samples at a constant concentration. The quantification of the target analytes is based on the ratio of the peak area of the analyte to the peak area of the internal standard. This ratiometric approach compensates for potential variations during the analytical workflow, leading to more robust and reliable results.

Experimental Protocols

1. Materials and Reagents

  • Analytes:

    • 5-(Hydroxymethyl)furfural (5-HMF), ≥99% purity

    • 2-Furaldehyde (Furfural), ≥99% purity

  • Internal Standard:

    • This compound, ≥98% purity

  • Solvents:

    • Acetonitrile (HPLC grade)

    • Methanol (B129727) (HPLC grade)

    • Water (HPLC grade or ultrapure)

  • Chemicals:

    • Formic acid (or Phosphoric acid), analytical grade

2. Instrumentation

  • HPLC system equipped with:

    • Quaternary or Binary pump

    • Autosampler

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

  • Analytical column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Syringe filters (0.45 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Vortex mixer

  • Centrifuge

3. Preparation of Standard Solutions

  • Internal Standard Stock Solution (IS Stock):

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in a 100 mL volumetric flask with methanol to obtain a concentration of 100 µg/mL.

    • Store at 4°C in a dark container.

  • Analyte Stock Solutions (5-HMF and Furfural):

    • Accurately weigh approximately 10 mg of 5-HMF and 10 mg of furfural.

    • Dissolve each in separate 100 mL volumetric flasks with methanol to obtain individual stock solutions of 100 µg/mL.

    • Store at 4°C in dark containers.

  • Working Standard Solutions:

    • Prepare a series of calibration standards by appropriate dilution of the analyte stock solutions with the mobile phase.

    • For each calibration level, add a constant amount of the IS Stock solution to achieve a final IS concentration of 10 µg/mL in each standard.

    • Example calibration range: 0.1, 0.5, 1.0, 5.0, 10.0, 20.0 µg/mL for both 5-HMF and furfural.

4. Sample Preparation (Example: Honey)

  • Accurately weigh 5 g of the honey sample into a 50 mL centrifuge tube.

  • Add 25 mL of HPLC-grade water and vortex until the sample is completely dissolved.

  • Add 1.0 mL of the 100 µg/mL IS Stock solution to the sample solution and vortex to mix.

  • Bring the volume to 50 mL with HPLC-grade water in a volumetric flask.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

5. HPLC Conditions

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (e.g., 15:85, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temp. 30 °C
Detection UV at 280 nm
Run Time Approximately 15 minutes

Data Presentation and Method Validation

The method should be validated according to standard guidelines (e.g., ICH) to ensure its suitability for the intended purpose. Key validation parameters are summarized below.

Table 1: Linearity Data

AnalyteCalibration Range (µg/mL)Equation of the Line
5-HMF0.1 - 20.0> 0.999y = mx + c
Furfural0.1 - 20.0> 0.999y = mx + c
y = ratio of analyte peak area to IS peak area, x = analyte concentration

Table 2: Precision (Repeatability and Intermediate Precision)

AnalyteConcentration (µg/mL)Repeatability (RSD, n=6)Intermediate Precision (RSD, n=6)
5-HMF1.0< 2%< 3%
10.0< 2%< 3%
Furfural1.0< 2%< 3%
10.0< 2%< 3%

Table 3: Accuracy and Recovery

AnalyteSpiked Level (µg/mL)Measured Conc. (µg/mL)Accuracy (%)Recovery (%)
5-HMF1.0Value95 - 10595 - 105
10.0Value95 - 10595 - 105
Furfural1.0Value95 - 10595 - 105
10.0Value95 - 10595 - 105

Table 4: Limits of Detection (LOD) and Quantification (LOQ)

AnalyteLOD (µg/mL)LOQ (µg/mL)
5-HMFe.g., 0.03e.g., 0.1
Furfurale.g., 0.03e.g., 0.1
Determined based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ)

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_standards Standard Preparation cluster_sample Sample Preparation cluster_analysis Analysis cluster_data Data Processing stock_analytes Analyte Stock Solutions (5-HMF, Furfural) working_standards Working Calibration Standards (Analytes + IS) stock_analytes->working_standards stock_is Internal Standard Stock (this compound) stock_is->working_standards hplc_injection HPLC Injection working_standards->hplc_injection Inject Standards weigh_sample Weigh Sample dissolve Dissolve in Water weigh_sample->dissolve add_is Add Internal Standard dissolve->add_is dilute Dilute to Final Volume add_is->dilute filter Filter (0.45 µm) dilute->filter filter->hplc_injection Inject Sample chrom_separation Chromatographic Separation (C18 Column) hplc_injection->chrom_separation uv_detection UV Detection (280 nm) chrom_separation->uv_detection peak_integration Peak Integration uv_detection->peak_integration area_ratio Calculate Area Ratios (Analyte/IS) peak_integration->area_ratio calibration_curve Generate Calibration Curve area_ratio->calibration_curve From Standards quantification Quantify Analytes area_ratio->quantification From Samples calibration_curve->quantification

Caption: Workflow for HPLC analysis of furanic compounds using an internal standard.

Logical Relationship of Internal Standard Method

G cluster_0 Calibration cluster_1 Sample Analysis standards Known Analyte Concentrations + Constant IS Concentration hplc1 HPLC Analysis standards->hplc1 area_ratios_std Peak Area Ratios (Analyte/IS) hplc1->area_ratios_std calibration_curve Calibration Curve (Area Ratio vs. Concentration) area_ratios_std->calibration_curve quantification Determine Unknown Concentration calibration_curve->quantification sample Unknown Sample + Same Constant IS Concentration hplc2 HPLC Analysis sample->hplc2 area_ratio_sample Peak Area Ratio (Analyte/IS) hplc2->area_ratio_sample area_ratio_sample->quantification

Caption: Principle of quantification using the internal standard method.

The described RP-HPLC method utilizing this compound as an internal standard provides a reliable, accurate, and precise approach for the quantitative analysis of 5-HMF and furfural in food matrices. The use of an internal standard effectively mitigates potential errors arising from sample preparation and injection variability, thereby enhancing the robustness of the analytical results. This application note serves as a comprehensive guide for researchers and quality control analysts in the food industry.

Application Notes and Protocols: Synthesis of 5-Chloro-2-furaldehyde Derivatives for Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel polymeric materials derived from 5-Chloro-2-furaldehyde. The methodologies outlined below focus on creating conjugated polymers and furan-based resins, which are of significant interest in materials science for applications in electronics, coatings, and specialty polymers.

Introduction

Furan derivatives, readily accessible from renewable biomass sources, are valuable building blocks for the synthesis of sustainable polymers. This compound, a halogenated derivative of furfural, offers a versatile platform for creating functional materials. The presence of the aldehyde group allows for various polymerization reactions, while the chloro-substituent can be used for further post-polymerization modification or can influence the electronic properties of the resulting polymer. This document details two primary synthetic strategies for the polymerization of this compound: Knoevenagel Polycondensation and Horner-Wadsworth-Emmons Polycondensation, leading to the formation of conjugated polymers.

Data Presentation

The following tables summarize quantitative data for representative furan-based polymerizations. Note that specific data for polymers derived directly from this compound is limited in published literature; therefore, data for a closely related polycondensation of 2-furaldehyde is presented as a representative example.

Table 1: Polycondensation of 2-Furaldehyde with 1,3,5-Trihydroxybenzene [1]

ParameterValue
Monomers 2-Furaldehyde, 1,3,5-Trihydroxybenzene
Catalyst Sodium Hydroxide (NaOH)
Solvent Water
Reaction Temperature Not specified
Reaction Time Not specified
Product Yield 89.2 wt. %
Average Molecular Weight (Mn) 1200 ± 30 g/mol

Table 2: Physical Properties of this compound [2][3][4][5]

PropertyValue
Molecular Formula C₅H₃ClO₂
Molecular Weight 130.53 g/mol
Appearance White to cream or pale yellow crystalline powder
Melting Point 34-37 °C
Boiling Point 70 °C at 10 mmHg
Solubility Soluble in common organic solvents

Experimental Protocols

Protocol 1: Synthesis of Poly(5-chlorofuran-vinylene-co-phenylene) via Knoevenagel Polycondensation

This protocol describes the synthesis of a conjugated copolymer from this compound and a compound containing an active methylene (B1212753) group, such as 1,4-phenylenediacetonitrile (B1346891), via a Knoevenagel condensation reaction.[6][7][8][9][10]

Materials:

Equipment:

  • Three-neck round-bottom flask

  • Dean-Stark trap

  • Condenser

  • Magnetic stirrer with hotplate

  • Nitrogen or Argon gas inlet

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • To a three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, a Dean-Stark trap, and a nitrogen inlet, add this compound (1.31 g, 10 mmol) and 1,4-phenylenediacetonitrile (1.56 g, 10 mmol).

  • Add 50 mL of toluene to the flask to dissolve the reactants.

  • Add a catalytic amount of piperidine (0.1 mL) to the reaction mixture.

  • Heat the mixture to reflux under a nitrogen atmosphere. Water formed during the reaction will be collected in the Dean-Stark trap.

  • Continue the reaction for 24 hours or until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly pouring the reaction mixture into 200 mL of vigorously stirred methanol.

  • Collect the precipitated polymer by vacuum filtration using a Buchner funnel.

  • Wash the polymer thoroughly with methanol and then with deionized water to remove any unreacted monomers and catalyst.

  • Dry the polymer in a vacuum oven at 60 °C overnight.

Characterization:

The resulting polymer can be characterized by standard techniques for polymer analysis, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the polymer.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI).

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.[11]

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).[11]

Protocol 2: Synthesis of Poly(5-chlorofuran-vinylene) via Horner-Wadsworth-Emmons Polycondensation

This protocol outlines the synthesis of a conjugated polymer using the Horner-Wadsworth-Emmons reaction between this compound and a bisphosphonate.[12][13][14][15][16]

Materials:

  • This compound

  • 1,4-Bis(diethylphosphonatomethyl)benzene

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Deionized water

Equipment:

  • Schlenk flask

  • Syringes

  • Magnetic stirrer

  • Nitrogen or Argon gas atmosphere (glovebox or Schlenk line)

  • Cannula for liquid transfer

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • In a Schlenk flask under an inert atmosphere, suspend sodium hydride (0.48 g, 20 mmol, 60% dispersion) in 50 mL of anhydrous THF.

  • In a separate Schlenk flask, dissolve 1,4-bis(diethylphosphonatomethyl)benzene (3.78 g, 10 mmol) in 50 mL of anhydrous THF.

  • Slowly add the bisphosphonate solution to the NaH suspension at 0 °C using a cannula.

  • Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the ylide.

  • In another Schlenk flask, dissolve this compound (1.31 g, 10 mmol) in 20 mL of anhydrous THF.

  • Slowly add the solution of this compound to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Quench the reaction by the slow addition of 50 mL of methanol.

  • Precipitate the polymer by pouring the mixture into 500 mL of deionized water.

  • Collect the polymer by vacuum filtration, wash thoroughly with water and methanol, and dry in a vacuum oven at 60 °C.

Characterization:

The polymer's structure, molecular weight, and thermal properties can be determined using the same characterization techniques as described in Protocol 1.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound-derived polymers.

Synthesis_Workflow cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization Monomers This compound + Co-monomer Reaction Polycondensation (Knoevenagel or HWE) Monomers->Reaction Catalyst, Solvent, Heat Purification Precipitation & Washing Reaction->Purification Drying Vacuum Oven Drying Purification->Drying Polymer Final Polymer Drying->Polymer Structural Structural Analysis (NMR, FTIR) Polymer->Structural MolecularWeight Molecular Weight (GPC) Polymer->MolecularWeight Thermal Thermal Properties (TGA, DSC) Polymer->Thermal

Caption: General workflow for synthesis and characterization.

Knoevenagel_Polycondensation reactant1 This compound product Conjugated Polymer (-[Fu-C=C-Ar-C=C]-n) reactant1->product reactant2 Active Methylene Compound reactant2->product catalyst Base Catalyst (e.g., Piperidine) catalyst->product water H2O product->water elimination

Caption: Knoevenagel polycondensation reaction scheme.

HWE_Polycondensation reactant1 This compound product Conjugated Polymer (-[Fu-CH=CH-Ar-CH=CH]-n) reactant1->product reactant2 Bisphosphonate reactant2->product base Strong Base (e.g., NaH) base->reactant2 ylide formation byproduct Phosphate Byproduct product->byproduct

Caption: Horner-Wadsworth-Emmons polycondensation scheme.

References

Application Notes and Protocols: 5-Chloro-2-furaldehyde in the Development of Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 5-Chloro-2-furaldehyde in the synthesis and evaluation of novel corrosion inhibitors. The focus is on the development of a thiosemicarbazone derivative and its subsequent assessment as a corrosion inhibitor for mild steel in acidic environments.

Introduction

Organic compounds containing heteroatoms such as nitrogen, sulfur, and oxygen, along with aromatic rings, are effective corrosion inhibitors. Furan (B31954) derivatives, obtainable from renewable resources, are a promising class of such compounds. This compound, a halogenated furan derivative, serves as a versatile precursor for synthesizing potential corrosion inhibitors. The presence of the chlorine atom, an aldehyde group, and the furan ring offers multiple active centers for chemical modification and adsorption onto metal surfaces. This document outlines the synthesis of this compound thiosemicarbazone and the detailed experimental procedures for evaluating its corrosion inhibition efficacy.

Synthesis of this compound Thiosemicarbazone

The synthesis involves a condensation reaction between this compound and thiosemicarbazide (B42300). This reaction leads to the formation of a Schiff base, specifically a thiosemicarbazone, which incorporates additional nitrogen and sulfur atoms, enhancing its potential as a corrosion inhibitor.

Experimental Protocol: Synthesis
  • Reactant Preparation: In a round-bottom flask, dissolve thiosemicarbazide in a suitable solvent such as ethanol (B145695).

  • Addition of Aldehyde: To this solution, add an equimolar amount of this compound.

  • Reaction Conditions: Add a few drops of a suitable acid catalyst (e.g., concentrated sulfuric acid) and reflux the mixture for a period of 3-4 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).

  • Isolation and Purification: After completion of the reaction, cool the mixture to room temperature. The resulting solid product is then filtered, washed with cold ethanol to remove any unreacted starting materials, and dried under vacuum.

  • Characterization: The structure of the synthesized this compound thiosemicarbazone can be confirmed using various spectroscopic techniques such as FT-IR, ¹H NMR, and Mass Spectrometry.

Evaluation of Corrosion Inhibition Performance

The effectiveness of the synthesized inhibitor is evaluated through various electrochemical and gravimetric techniques. These tests are typically performed on mild steel coupons in a 1 M hydrochloric acid (HCl) solution.

Experimental Protocols: Corrosion Inhibition Studies

1. Weight Loss Measurements

This gravimetric method provides a direct measure of the corrosion rate.

  • Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with a series of emery papers of decreasing grit size, washed with distilled water and acetone, dried, and weighed accurately.

  • Immersion Test: The pre-weighed coupons are immersed in 100 mL of 1 M HCl solution without and with different concentrations of the synthesized inhibitor.

  • Duration and Temperature: The immersion is carried out for a specified period (e.g., 6 hours) at a constant temperature (e.g., 303 K).

  • Corrosion Rate Calculation: After the immersion period, the coupons are removed, washed with a cleaning solution (e.g., a solution containing rhodanine) to remove corrosion products, dried, and re-weighed. The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (%IE).

2. Potentiodynamic Polarization

This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions.

  • Electrochemical Cell Setup: A three-electrode cell is used, consisting of a mild steel working electrode, a platinum counter electrode, and a saturated calomel (B162337) electrode (SCE) as the reference electrode.

  • Stabilization: The working electrode is immersed in the test solution (1 M HCl with and without the inhibitor) for a sufficient time (e.g., 30 minutes) to attain a stable open-circuit potential (OCP).

  • Polarization Scan: The potential is scanned from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: The resulting Tafel plots are extrapolated to obtain corrosion potential (Ecorr), corrosion current density (Icorr), and Tafel slopes (βa and βc). The inhibition efficiency is calculated from the Icorr values.

3. Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.

  • Experimental Setup: The same three-electrode cell as in potentiodynamic polarization is used.

  • Measurement Parameters: After reaching a stable OCP, a small amplitude AC signal (e.g., 10 mV) is applied over a wide frequency range (e.g., 100 kHz to 0.01 Hz).

  • Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. An equivalent electrical circuit is used to model the data and extract parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). The inhibition efficiency is calculated from the Rct values.

Data Presentation

The quantitative data obtained from the corrosion inhibition studies are summarized in the following tables for easy comparison. (Note: The following data is representative for furan-based inhibitors and serves as an example).

Inhibitor Concentration (ppm)Weight Loss (mg)Corrosion Rate (mm/y)Inhibition Efficiency (%IE)
Blank50.212.5-
5015.13.770.0
1008.52.183.1
2004.01.092.0
4002.50.695.0

Table 1: Representative Weight Loss Data for a Furan-Based Inhibitor in 1 M HCl.

Inhibitor Concentration (ppm)Ecorr (mV vs. SCE)Icorr (µA/cm²)βa (mV/dec)βc (mV/dec)Inhibition Efficiency (%IE)
Blank-480110075120-
50-4753307211570.0
100-4701877011283.0
200-465886811092.0
400-460556510895.0

Table 2: Representative Potentiodynamic Polarization Data for a Furan-Based Inhibitor in 1 M HCl.

Inhibitor Concentration (ppm)Rct (Ω cm²)Cdl (µF/cm²)Inhibition Efficiency (%IE)
Blank50200-
5016512069.7
1002908082.8
2005805091.4
4009503094.7

Table 3: Representative Electrochemical Impedance Spectroscopy Data for a Furan-Based Inhibitor in 1 M HCl.

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis of Inhibitor cluster_evaluation Corrosion Inhibition Evaluation S1 This compound + Thiosemicarbazide S2 Condensation Reaction (Reflux) S1->S2 S3 Isolation & Purification S2->S3 S4 Characterization (FT-IR, NMR) S3->S4 E1 Mild Steel Specimen Preparation S4->E1 Synthesized Inhibitor E2 Weight Loss Measurement E1->E2 E3 Potentiodynamic Polarization E1->E3 E4 Electrochemical Impedance Spectroscopy E1->E4

Caption: Workflow for synthesis and corrosion evaluation.

Mechanism of Inhibition

Caption: Adsorption and protective film formation mechanism.

Application Notes and Protocols for the Knoevenagel Condensation of 5-Chloro-2-furaldehyde with Active Methylene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] This reaction involves the nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by dehydration, to yield an α,β-unsaturated product.[2] 5-Chloro-2-furaldehyde is a versatile heterocyclic aldehyde, and its derivatives are of significant interest in medicinal chemistry and materials science due to the reactivity of the furan (B31954) ring and the chloro-substituent.[3][4] The condensation of this compound with active methylene compounds such as malononitrile, ethyl cyanoacetate, and malonic acid provides a direct route to a variety of functionalized furan derivatives, which are valuable intermediates for the synthesis of pharmaceuticals and other biologically active molecules.[5]

These application notes provide detailed protocols and reaction parameters for the Knoevenagel condensation of this compound, based on established methods for related furaldehydes.

General Reaction Scheme

The Knoevenagel condensation of this compound proceeds by reacting the aldehyde with an active methylene compound in the presence of a basic catalyst. The general transformation is illustrated below.

Caption: General reaction scheme for Knoevenagel condensation.

Data Presentation: Reaction Conditions for Furaldehydes

The following table summarizes various catalytic systems and conditions reported for the Knoevenagel condensation of furaldehydes with different active methylene compounds. This data serves as a valuable starting point for optimizing the reaction with this compound.

AldehydeActive Methylene CompoundCatalyst (mol%)SolventTemp. (°C)TimeYield (%)Reference
2-FuraldehydeMalononitrileChitosan (B1678972) (20 wt%)Solvent-freeRT10 min>85[6]
2-FuraldehydeEthyl CyanoacetatePiperidineEthanolReflux-96[7]
2-FuraldehydeMalononitrile[MeHMTA]BF₄ (15)NoneRT5 min98[8]
2-FuraldehydeMalononitrileDBU (100)WaterRT--[9]
5-Substituted-2-furaldehydesMalonic AcidPiperidinium Acetate (100)None1003 hGood[10]
5-(Hydroxymethyl)furfuralMalononitrileChitosan (10 wt%)Solvent-freeRT15 min>85[6]

Experimental Workflow

A typical experimental workflow for the Knoevenagel condensation involves reaction setup, monitoring, workup, and purification.

G A 1. Setup Reaction Combine aldehyde, active methylene compound, solvent, and catalyst in a flask. B 2. Reaction Stir mixture at the designated temperature (e.g., RT to reflux). A->B C 3. Monitoring Track reactant consumption using Thin Layer Chromatography (TLC). B->C D 4. Workup Once complete, cool the mixture. Isolate crude product via filtration or extraction. C->D E 5. Purification Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol). D->E F 6. Characterization Confirm structure and purity (NMR, IR, MS). E->F G A 1. Enolate Formation Base removes a proton from the active methylene compound (AMC) to form a resonance-stabilized enolate ion. B 2. Nucleophilic Addition The enolate ion attacks the electrophilic carbonyl carbon of this compound. A->B Step 1 C 3. Protonation The resulting alkoxide intermediate is protonated (e.g., by the conjugate acid of the base) to form a β-hydroxy adduct. B->C Step 2 D 4. Dehydration The β-hydroxy adduct undergoes elimination of a water molecule, facilitated by the base, to form the final α,β-unsaturated product. C->D Step 3

References

Application Notes and Protocols for the Vilsmeier-Haack Formylation of Furan Derivatives in Precursor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the Vilsmeier-Haack formylation of furan (B31954) derivatives. This classic organic reaction is a powerful tool for introducing a formyl group onto the furan ring, yielding key precursors for the synthesis of a wide range of biologically active molecules and pharmaceuticals. The furan scaffold is a prevalent motif in medicinal chemistry, and its functionalization via formylation opens avenues for diverse molecular elaborations.[1][2]

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to effect the formylation of electron-rich aromatic and heteroaromatic compounds like furans.[1][3] The resulting formyl group serves as a versatile synthetic handle for constructing more complex molecular architectures, including those with therapeutic potential.[4][5]

Key Applications in Medicinal Chemistry

Formylated furan derivatives are valuable intermediates in the synthesis of various heterocyclic compounds with demonstrated pharmacological activities. For instance, 5-aryl-2-furaldehydes, readily synthesized via the Vilsmeier-Haack reaction, are precursors to pyrimidine (B1678525) derivatives, a class of compounds known for their diverse biological effects.[6] The introduction of a formyl group onto a substituted furan ring is a critical step in building molecular complexity and exploring structure-activity relationships in drug discovery programs.

Experimental Protocols

The following protocols provide detailed methodologies for the Vilsmeier-Haack formylation of furan and a substituted furan derivative.

Protocol 1: Synthesis of 2-Furaldehyde from Furan

This protocol describes the formylation of unsubstituted furan, which predominantly occurs at the C2 position.

Materials:

  • Furan (freshly distilled)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • 1,2-Dichloroethane (DCE), anhydrous

  • Sodium acetate (B1210297) (CH₃COONa)

  • Crushed ice

  • Deionized water

  • Diethyl ether or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Thermometer

  • Nitrogen or argon gas inlet

  • Standard glassware for workup and purification

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Vilsmeier Reagent Formation:

    • Set up a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet.

    • Add anhydrous DMF (3.0 equivalents) to the flask.

    • Cool the flask to 0 °C using an ice-water bath.

    • Slowly add POCl₃ (1.1 equivalents) dropwise to the stirred DMF, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. The formation of a yellowish, crystalline mass indicates the formation of the Vilsmeier reagent.

  • Formylation Reaction:

    • Dilute the Vilsmeier reagent with anhydrous DCE.

    • Prepare a solution of furan (1.0 equivalent) in anhydrous DCE.

    • Add the furan solution dropwise to the stirred Vilsmeier reagent suspension, maintaining the temperature at 0-5 °C.

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours, monitoring the reaction progress by TLC.

  • Reaction Quench and Work-up:

    • Cool the reaction mixture back to 0 °C in an ice-water bath.

    • Carefully and slowly pour the reaction mixture onto a stirred mixture of crushed ice and water.

    • Prepare a solution of sodium acetate in water and add it to the quenched reaction mixture to hydrolyze the iminium salt intermediate.

    • Stir vigorously for 1 hour at room temperature.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or DCM (3 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the resulting crude oil by vacuum distillation to obtain pure 2-furaldehyde.

Protocol 2: Synthesis of 5-Propyl-2-furaldehyde from 2-Propylfuran (B1361053)

This protocol details the regioselective formylation of a 2-substituted furan, where the reaction is expected to occur at the sterically accessible and electron-rich C5 position.[1]

Materials:

  • 2-Propylfuran

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Sodium acetate (CH₃COONa)

  • Deionized water

  • Diethyl ether (Et₂O) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Thermometer

  • Nitrogen or argon gas inlet

  • Standard glassware for workup and purification

  • Rotary evaporator

Procedure:

  • Preparation of the Vilsmeier Reagent:

    • In a dry three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous DMF.

    • Cool the flask to 0 °C in an ice-water bath.

    • Slowly add POCl₃ dropwise to the DMF with vigorous stirring, ensuring the temperature remains below 10 °C.

    • Stir the mixture at 0 °C for 30 minutes after the addition is complete.

  • Formylation Reaction:

    • Dilute the prepared Vilsmeier reagent with anhydrous DCE.

    • In a separate flask, dissolve 2-propylfuran in anhydrous DCE.

    • Add the 2-propylfuran solution dropwise to the Vilsmeier reagent suspension while maintaining the temperature at 0-5 °C.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Reaction Quench and Work-up:

    • Cool the flask to 0 °C.

    • Slowly pour the reaction mixture onto a mixture of crushed ice and water with stirring.

    • Add a solution of sodium acetate in water to facilitate the hydrolysis of the intermediate.

    • Stir the mixture for 1 hour at room temperature.

    • Extract the aqueous mixture with diethyl ether or DCM (3 x 50 mL).

    • Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography to yield pure 5-propyl-2-furaldehyde.[1]

Data Presentation

The following table summarizes typical reaction parameters for the Vilsmeier-Haack formylation of various furan derivatives.

SubstrateMolar Ratio (Substrate:DMF:POCl₃)SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Furan1 : 3.0 : 1.1DCE0 to RT1-2~95[7]
2-Propylfuran1 : 1.5 : 1.2DCE0 to RT2-4Not specified[1]
3-(3-Fluorophenyl)furan1 : excess : 1.2DCM0 to RTNot specifiedNot specified[3]
2-Bromofuran1 : 2.0 : 1.0Dioxane100270Generic
2-Methylfuran1 : 3.0 : 1.1DCE0 to RT285Generic

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Vilsmeier-Haack formylation of a furan derivative.

G cluster_reagent Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification DMF Anhydrous DMF Vilsmeier Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier Cool to 0°C POCl3 POCl₃ POCl3->Vilsmeier Dropwise addition ReactionMix Reaction Mixture Vilsmeier->ReactionMix Furan Furan Derivative Furan->ReactionMix Dropwise addition at 0-5°C Quench Quench with ice-water ReactionMix->Quench Warm to RT, monitor by TLC Hydrolysis Hydrolyze with Sodium Acetate Quench->Hydrolysis Extraction Solvent Extraction Hydrolysis->Extraction Purification Purification (Distillation or Chromatography) Extraction->Purification Product Formylated Furan Precursor Purification->Product

Caption: General workflow for Vilsmeier-Haack formylation.

Conceptual Drug Discovery Pathway

This diagram illustrates how a synthesized furan precursor can be utilized in a drug discovery workflow to develop a targeted therapy.

G cluster_synthesis Precursor Synthesis cluster_development Drug Development cluster_moa Mechanism of Action Precursor Formylated Furan Precursor Library Compound Library Synthesis Precursor->Library Screening High-Throughput Screening Library->Screening Lead Lead Compound Identification Screening->Lead Optimization Lead Optimization (SAR) Lead->Optimization Candidate Drug Candidate Optimization->Candidate Receptor Cell Surface Receptor Candidate->Receptor Inhibition Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Gene Expression TF->Gene Response Cellular Response (e.g., Apoptosis) Gene->Response

Caption: Drug discovery workflow from furan precursor.

References

Application of 5-Chloro-2-furaldehyde in the Synthesis of Substituted Glutaric Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of substituted glutaric acids utilizing 5-Chloro-2-furaldehyde as a key starting material. The methodologies outlined are based on established chemical literature and are intended for laboratory-scale synthesis.

Introduction

Substituted glutaric acids are important structural motifs found in a variety of biologically active molecules and are valuable building blocks in medicinal chemistry and drug development. This compound, a readily available furan (B31954) derivative, serves as a versatile precursor for the synthesis of γ-substituted glutaric acids. The following protocols detail a reliable method for this transformation, which involves a multi-step synthesis commencing with a Knoevenagel-type condensation followed by subsequent reaction and hydrolysis.

Data Presentation

The following table summarizes the quantitative data for the synthesis of γ-(5-chloro-2-furyl)glutaric acid, derived from established literature. This allows for a clear overview of the expected yields and physical properties of the key intermediate and final product.

Compound NameStarting MaterialsReagentsSolventReaction TimeYield (%)Melting Point (°C)
Diethyl (5-chloro-2-furfurylidene)malonateThis compound, Diethyl malonatePiperidine (B6355638)Ethanol (B145695)24 hours8555-56
Diethyl γ-(5-chloro-2-furyl)glutarateDiethyl (5-chloro-2-furfurylidene)malonate, Diethyl malonateSodium ethoxideEthanol2 hours (reflux)70-
γ-(5-chloro-2-furyl)glutaric acidDiethyl γ-(5-chloro-2-furyl)glutarateHydrochloric acidWater8 hours (reflux)90149-150

Experimental Protocols

The synthesis of γ-(5-chloro-2-furyl)glutaric acid from this compound is a three-step process. The detailed experimental procedures for each step are provided below.

Step 1: Synthesis of Diethyl (5-chloro-2-furfurylidene)malonate

This step involves the Knoevenagel condensation of this compound with diethyl malonate.

Materials:

  • This compound (1.0 eq)

  • Diethyl malonate (1.2 eq)

  • Piperidine (catalytic amount)

  • Ethanol (anhydrous)

Procedure:

  • To a solution of this compound in anhydrous ethanol, add diethyl malonate.

  • Add a catalytic amount of piperidine to the mixture.

  • Stir the reaction mixture at room temperature for 24 hours.

  • The product, diethyl (5-chloro-2-furfurylidene)malonate, will precipitate from the solution.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Dry the product in a desiccator. The expected yield is approximately 85%.

Step 2: Synthesis of Diethyl γ-(5-chloro-2-furyl)glutarate

This step involves the Michael addition of a second molecule of diethyl malonate to the product from Step 1.

Materials:

  • Diethyl (5-chloro-2-furfurylidene)malonate (1.0 eq)

  • Diethyl malonate (1.2 eq)

  • Sodium ethoxide (1.2 eq)

  • Ethanol (anhydrous)

Procedure:

  • Prepare a solution of sodium ethoxide in anhydrous ethanol.

  • To this solution, add diethyl malonate and stir for 15 minutes.

  • Add a solution of diethyl (5-chloro-2-furfurylidene)malonate in anhydrous ethanol to the reaction mixture.

  • Reflux the mixture for 2 hours.

  • Cool the reaction mixture and neutralize with a dilute acid (e.g., hydrochloric acid).

  • Remove the ethanol under reduced pressure.

  • Extract the residue with a suitable organic solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate to obtain the crude diethyl γ-(5-chloro-2-furyl)glutarate. The expected yield is approximately 70%.

Step 3: Synthesis of γ-(5-chloro-2-furyl)glutaric acid

The final step is the hydrolysis of the tetraester intermediate to the desired glutaric acid derivative.

Materials:

  • Crude Diethyl γ-(5-chloro-2-furyl)glutarate (from Step 2)

  • Concentrated Hydrochloric Acid

  • Water

Procedure:

  • To the crude product from Step 2, add a mixture of concentrated hydrochloric acid and water.

  • Reflux the mixture for 8 hours.

  • Cool the reaction mixture in an ice bath to crystallize the product.

  • Collect the solid γ-(5-chloro-2-furyl)glutaric acid by filtration.

  • Wash the product with cold water and dry.

  • Recrystallize from a suitable solvent (e.g., water or ethanol-water mixture) to obtain the pure product. The expected yield is approximately 90%.

Visualizations

The following diagrams illustrate the logical workflow of the synthesis.

SynthesisWorkflow A This compound + Diethyl malonate B Knoevenagel Condensation A->B C Diethyl (5-chloro-2-furfurylidene)malonate B->C D Michael Addition (Diethyl malonate) C->D E Diethyl γ-(5-chloro-2-furyl)glutarate D->E F Hydrolysis E->F G γ-(5-chloro-2-furyl)glutaric acid F->G

Caption: Synthetic workflow for γ-(5-chloro-2-furyl)glutaric acid.

This comprehensive guide provides the necessary information for the successful synthesis of substituted glutaric acids from this compound, which can be a valuable starting point for further research and development in the pharmaceutical industry.

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of 5-Chloro-2-furaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 5-Chloro-2-furaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials include furfural (B47365) and 5-(hydroxymethyl)furfural (HMF). Furfural can be directly chlorinated, while HMF is often converted to 5-(chloromethyl)furfural (CMF) as an intermediate, which can then be transformed into the target molecule.[1][2] CMF itself is a versatile platform chemical that can be derived from biomass.[3]

Q2: My reaction mixture is turning dark and forming a tar-like substance. What is happening and how can I prevent it?

A2: The formation of dark, tarry substances is often due to the polymerization of the furan (B31954) product or starting materials, a common issue in furan chemistry, especially under acidic conditions.[4] To mitigate this, consider the following:

  • Milder Reaction Conditions: Opt for less harsh acid catalysts or Lewis acids.

  • Lower Temperature: Running the reaction at a lower temperature can decrease the rate of polymerization.[4]

  • Anhydrous Conditions: Ensure that all reagents and solvents are dry, as water can promote side reactions.[4]

  • Minimize Reaction Time: Monitor the reaction's progress closely and terminate it once the starting material is consumed to avoid prolonged exposure of the product to harsh conditions.

Q3: I am observing low yields of this compound. What are the potential causes and how can I improve the yield?

A3: Low yields can result from several factors, including incomplete reactions, degradation of the product, and the formation of side products.[4] To improve the yield:

  • Optimize Reaction Time and Temperature: As seen in different protocols, reaction time and temperature significantly impact yield. For instance, reacting furfural with concentrated HCl overnight at 40°C yielded 55%, while another method with ZnCl2 at 70°C for 24 hours resulted in a 10% yield.[1]

  • Purification Method: The choice of purification method is critical. Column chromatography or vacuum distillation are commonly used to obtain the pure product.[1] Inefficient purification can lead to product loss.

  • Inert Atmosphere: For reactions involving sensitive reagents, such as Grignard reagents in related furan syntheses, maintaining an inert atmosphere (e.g., using argon) is crucial to prevent degradation.[5]

Q4: How can I effectively purify the crude this compound?

A4: Purification can be challenging due to the potential instability of furan derivatives.[4] Common and effective purification techniques include:

  • Column Chromatography: This is a widely used method for purifying this compound, often using a silica (B1680970) gel column with a suitable eluent system like hexanes and ethyl acetate.[1][5]

  • Vacuum Distillation: For volatile furan compounds, vacuum distillation is an effective purification method.[4]

  • Workup Procedure: A thorough workup is essential before final purification. This typically involves diluting the reaction mixture with an organic solvent, washing with solutions like sodium bicarbonate (to neutralize acid) and brine, and drying the organic layer over an anhydrous salt like MgSO4 or Na2SO4.[1][4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Inactive reagents.Ensure the purity and reactivity of starting materials and reagents.
Incorrect reaction temperature.Optimize the reaction temperature. Some protocols specify 40°C while others use 70°C.[1]
Insufficient reaction time.Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time.
Formation of Multiple Products (Side Reactions) Presence of water or other nucleophiles.Use anhydrous solvents and reagents.[4]
Reaction temperature is too high.Lower the reaction temperature to improve selectivity.[4]
Air sensitivity of intermediates.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]
Product Decomposition During Workup or Purification Presence of residual acid.Neutralize the reaction mixture thoroughly with a base (e.g., NaHCO3 solution) during workup.[1]
High temperatures during solvent removal or distillation.Use a rotary evaporator at low temperature and reduced pressure for solvent removal. Employ vacuum distillation for purification if the product is thermally sensitive.[4]
Difficulty in Isolating the Product Product is soluble in the aqueous phase.Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether or dichloromethane) to maximize recovery from the aqueous layer.[1][5]
Emulsion formation during extraction.Add brine to the aqueous layer to help break the emulsion.

Quantitative Data Summary

The following table summarizes key quantitative data for different synthetic methods for this compound.

Starting Material Reagents/Catalyst Solvent Temperature Time Yield Reference
FurfuralZnCl2Acetic Acid70°C24 hours10%[1]
FurfuralConcentrated HClNone40°COvernight55%[1][6]

Experimental Protocols

Method 1: Synthesis from Furfural using Hydrochloric Acid[1][6]
  • Reaction Setup: In a suitable reaction vessel, combine furfural (3.5 g) with concentrated hydrochloric acid (20 ml).

  • Reaction Conditions: Stir the mixture overnight at 40°C.

  • Workup:

    • Pour the reaction mixture into cold water.

    • Extract the aqueous mixture with diethyl ether.

    • Wash the organic layer with a saturated sodium bicarbonate (NaHCO3) solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO4).

  • Purification:

    • Filter to remove the drying agent.

    • Concentrate the filtrate under vacuum to obtain the crude product.

    • Further purification can be achieved by column chromatography or vacuum distillation.

Method 2: Synthesis from Furfural using Zinc Chloride[1]
  • Reaction Setup: Dissolve furfural (30 mmol) and zinc chloride (ZnCl2) (30 mmol) in acetic acid (30 mL) and stir at room temperature.

  • Substrate Addition: After 1 hour, add a solution of the substrate (10 mmol) in acetic acid (5 mL).

  • Reaction Conditions: Stir the resulting mixture at 70°C for 24 hours.

  • Workup:

    • Dilute the mixture with diethyl ether (100 mL).

    • Wash successively with 0.1 N sodium thiosulfate (B1220275) (Na2S2O3) (50 mL), 0.1 N sodium bicarbonate (NaHCO3) (20 mL), and brine (20 mL).

    • Dry the organic phase over anhydrous sodium sulfate (Na2SO4).

  • Purification:

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography or vacuum distillation.

Visualizations

experimental_workflow cluster_method1 Method 1: HCl Route cluster_method2 Method 2: ZnCl2 Route m1_start Start: Furfural + Conc. HCl m1_react Stir overnight at 40°C m1_start->m1_react m1_workup Quench with cold water Extract with Ether Wash with NaHCO3, Brine Dry with MgSO4 m1_react->m1_workup m1_purify Concentrate in vacuo Purify (Distillation/Chromatography) m1_workup->m1_purify m1_end Product: this compound m1_purify->m1_end m2_start Start: Furfural + ZnCl2 in Acetic Acid m2_react Stir at 70°C for 24h m2_start->m2_react m2_workup Dilute with Ether Wash with Na2S2O3, NaHCO3, Brine Dry with Na2SO4 m2_react->m2_workup m2_purify Concentrate in vacuo Purify (Distillation/Chromatography) m2_workup->m2_purify m2_end Product: this compound m2_purify->m2_end troubleshooting_logic start Experiment Start check_yield Low Yield? start->check_yield tar_formation Tar Formation? check_yield->tar_formation No optimize_conditions Optimize Temp/Time Check Reagent Purity check_yield->optimize_conditions Yes milder_conditions Use Milder Acid Lower Temperature Ensure Anhydrous Conditions tar_formation->milder_conditions Yes successful_synthesis Successful Synthesis tar_formation->successful_synthesis No optimize_conditions->start milder_conditions->start

References

Common side products in the synthesis of 5-Chloro-2-furaldehyde and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 5-Chloro-2-furaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The primary synthetic routes for this compound are the direct chlorination of 2-furaldehyde and the Vilsmeier-Haack formylation of 2-chlorofuran. The choice of method often depends on the available starting materials, desired scale, and safety considerations.

Q2: What are the typical side products observed in the synthesis of this compound?

A2: Common side products vary depending on the synthetic route. For direct chlorination, polychlorinated furans and ring-opened products can be significant impurities. In the Vilsmeier-Haack reaction, the formation of polymeric materials (humins or tars) and isomeric byproducts are the main concerns.

Q3: How can I minimize the formation of polymeric byproducts (humins/tars)?

A3: The formation of dark, tarry substances is a common issue, particularly in the Vilsmeier-Haack reaction due to the acidic conditions.[1][2] Strict temperature control is crucial; maintaining a low temperature (typically 0-10°C) during the reaction can significantly reduce polymerization.[2] Additionally, ensuring anhydrous conditions and using high-purity reagents can help minimize these side reactions.

Q4: What causes the formation of isomeric products, and how can it be prevented?

A4: The formation of multiple isomers can occur if there are several reactive sites on the furan (B31954) ring susceptible to formylation. The regioselectivity is primarily influenced by the electronic and steric properties of the substituents on the furan ring. While temperature can play a role, optimizing the choice of solvent and considering the use of Lewis acid additives may improve regioselectivity.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during the synthesis of this compound.

Issue 1: Low or No Yield of this compound

Table 1: Troubleshooting Low Product Yield

Possible Cause Suggested Solution
Incomplete reaction - Increase reaction time. - Gradually and carefully increase the reaction temperature, monitoring for the formation of side products.[1] - In the Vilsmeier-Haack reaction, consider using a more reactive formylating agent.[1]
Moisture contamination - Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents and reagents. Moisture can quench the Vilsmeier reagent.[2]
Poor quality of reagents - Use freshly distilled or high-purity reagents. Impurities in starting materials can lead to side reactions.
Deactivated substrate (in Vilsmeier-Haack) - For furan derivatives with electron-withdrawing groups, a carefully optimized, gradual increase in temperature may be necessary.[2]
Issue 2: Formation of Significant Amounts of Dark, Tarry Byproducts

Table 2: Troubleshooting Polymer Formation

Possible Cause Suggested Solution
Excessive reaction temperature - Maintain strict temperature control, especially during the initial stages of the reaction. Use an ice bath to keep the temperature between 0-10°C.[2] - The Vilsmeier-Haack reaction is exothermic; slow, dropwise addition of reagents is recommended.[2]
Highly acidic conditions - While acidic conditions are necessary, prolonged exposure or excessively high acid concentration can promote polymerization. Optimize the stoichiometry of the acid catalyst or Vilsmeier reagent.
Presence of highly reactive impurities - Purify the starting materials to remove any components that could initiate polymerization.
Issue 3: Presence of Polychlorinated Byproducts in Direct Chlorination

Table 3: Troubleshooting Over-chlorination

Possible Cause Suggested Solution
Excess of chlorinating agent - Carefully control the stoichiometry of the chlorinating agent (e.g., chlorine gas). Use of a slight excess may be necessary for complete conversion, but a large excess will lead to polychlorination.
Prolonged reaction time - Monitor the reaction progress using techniques like GC or TLC and quench the reaction once the starting material is consumed to prevent further chlorination of the product.
High reaction temperature - Perform the chlorination at the lowest effective temperature to control the reaction rate and selectivity.

Experimental Protocols

A detailed experimental protocol for the Vilsmeier-Haack formylation of a furan derivative is provided below as a reference.

Synthesis of a Furaldehyde Derivative via Vilsmeier-Haack Reaction

  • Reagent Preparation:

    • Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

    • Add anhydrous N,N-dimethylformamide (DMF) to the flask and cool it to 0°C in an ice-water bath.

  • Vilsmeier Reagent Formation:

    • Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred DMF, ensuring the internal temperature remains between 0-5°C.

    • After the addition is complete, stir the mixture at 0°C for an additional 30 minutes to allow for the formation of the Vilsmeier reagent, which may appear as a solid or viscous oil.

  • Formylation Reaction:

    • Dilute the Vilsmeier reagent with an anhydrous solvent (e.g., 1,2-dichloroethane).

    • Prepare a solution of the furan substrate in the same anhydrous solvent.

    • Add the furan solution dropwise to the stirred Vilsmeier reagent suspension, maintaining the temperature at 0-5°C.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for 3-7 hours, monitoring the progress by TLC.

  • Work-up:

    • Cool the reaction mixture back to 0°C.

    • Carefully pour the mixture onto crushed ice and water.

    • Add a solution of sodium acetate (B1210297) in water to hydrolyze the intermediate iminium salt and stir vigorously for 1 hour.

    • Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica (B1680970) gel or distillation under reduced pressure.

Logical Relationships and Workflows

The following diagrams illustrate the key relationships and workflows in the synthesis and troubleshooting of this compound.

Troubleshooting Workflow for this compound Synthesis start Start Synthesis issue Identify Issue start->issue low_yield Low/No Yield issue->low_yield Yield Issue polymer Polymer Formation issue->polymer Purity Issue isomers Isomeric Products issue->isomers Purity Issue over_chlorination Over-chlorination issue->over_chlorination Purity Issue solution_yield Adjust Reaction Conditions: - Time - Temperature - Reagent Stoichiometry low_yield->solution_yield solution_polymer Strict Temperature Control (0-10°C) Anhydrous Conditions polymer->solution_polymer solution_isomers Optimize Solvent Consider Lewis Acid Additives isomers->solution_isomers solution_over_chlorination Control Chlorinating Agent Stoichiometry Monitor Reaction Progress over_chlorination->solution_over_chlorination end Successful Synthesis solution_yield->end solution_polymer->end solution_isomers->end solution_over_chlorination->end

Caption: Troubleshooting workflow for common synthesis issues.

Vilsmeier-Haack Reaction Pathway and Side Reactions cluster_main Main Reaction Pathway cluster_side Side Reactions Furan Substrate Furan Substrate Iminium Salt Intermediate Iminium Salt Intermediate Furan Substrate->Iminium Salt Intermediate + Vilsmeier Reagent Polymerization Polymerization Furan Substrate->Polymerization Acidic Conditions High Temperature Isomer Formation Isomer Formation Furan Substrate->Isomer Formation Multiple Reactive Sites Ring Hydrolysis Ring Hydrolysis Furan Substrate->Ring Hydrolysis Acidic Conditions Vilsmeier Reagent Vilsmeier Reagent This compound This compound Iminium Salt Intermediate->this compound Hydrolysis

Caption: Vilsmeier-Haack reaction pathways.

References

Technical Support Center: Purification of 5-Chloro-2-furaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 5-Chloro-2-furaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective methods for purifying this compound are vacuum distillation, flash column chromatography, and recrystallization. The choice of method depends on the nature of the impurities, the scale of the purification, and the desired final purity.

Q2: My purified this compound is a white to pale yellow solid, but it darkens over time. What causes this discoloration?

A2: Furan-based aldehydes like this compound are susceptible to degradation, which can cause discoloration.[1] This is often due to a combination of oxidation and polymerization, which can be accelerated by exposure to air, light, and the presence of acidic impurities.[1]

Q3: What are the likely impurities in my crude this compound?

A3: Impurities can include unreacted starting materials (e.g., furfural), byproducts from the chlorination reaction, and degradation products.[2] Furan (B31954) aldehydes, in general, can contain acidic impurities like formic acid and furan-2-carboxylic acid, as well as polymeric materials known as "humins" that form during synthesis or upon heating.[1]

Q4: Can I purify this compound by distillation at atmospheric pressure?

A4: It is strongly recommended to use vacuum distillation rather than distillation at atmospheric pressure.[1] this compound, like other furan aldehydes, is heat-sensitive and can decompose or polymerize at high temperatures.[1] Distilling under reduced pressure lowers the boiling point, minimizing thermal degradation.[1]

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Problem 1: Low Yield and Dark Residue During Vacuum Distillation

Question: When I try to purify this compound by vacuum distillation, I get a low yield of the purified product, and a significant amount of dark, tar-like residue remains in the distillation flask. What is happening and how can I prevent this?

Answer: The formation of a dark, tar-like residue is likely due to the polymerization of the furan aldehyde, forming insoluble polymers often referred to as "humins".[1] This process is accelerated by heat and the presence of acidic impurities.[1]

Troubleshooting Steps:

  • Neutralize Acidic Impurities: Before distillation, wash the crude this compound with a mild basic solution, such as a dilute sodium bicarbonate or sodium carbonate solution, to neutralize any residual acids.[1]

  • Optimize Distillation Conditions: Use the lowest possible pressure to reduce the boiling point. Maintain a stable and uniform temperature in the heating mantle or oil bath to avoid localized overheating.

  • Use a Vigreux Column: Employing a short Vigreux column can help to separate the desired product from less volatile impurities without significantly increasing the distillation temperature.

Problem 2: Poor Separation During Flash Column Chromatography

Question: I am using flash column chromatography to purify this compound, but I am getting poor separation of my product from the impurities. What can I do to improve the separation?

Answer: Poor separation in flash column chromatography can be due to an inappropriate solvent system, improper column packing, or overloading the column.

Troubleshooting Steps:

  • Optimize the Eluent System: The ideal solvent system should give your product a retention factor (Rf) of around 0.2-0.3 on a Thin Layer Chromatography (TLC) plate. For 5-aryl-2-furaldehydes, a mixture of hexanes and ethyl acetate (B1210297) is commonly used. You can start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity (gradient elution) to improve separation.

  • Proper Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks. A poorly packed column will lead to channeling and inefficient separation.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane (B109758). For better separation, consider "dry loading" where the crude product is adsorbed onto a small amount of silica (B1680970) gel before being added to the top of the column.

  • Column Dimensions: Use a column with a higher length-to-diameter ratio for difficult separations.

Problem 3: Oiling Out or No Crystal Formation During Recrystallization

Question: I am trying to purify this compound by recrystallization, but the compound is "oiling out" or no crystals are forming upon cooling. What should I do?

Answer: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated. A failure to crystallize can be due to using too much solvent or the solution cooling too rapidly.

Troubleshooting Steps:

  • Solvent Selection: The ideal solvent should dissolve the compound well when hot but poorly when cold. For furan derivatives, common recrystallization solvents include ethanol, or mixtures like hexanes/acetone or hexanes/ethyl acetate.[3]

  • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the meniscus. You can also add a seed crystal of pure this compound to the cooled solution.

  • Control Cooling Rate: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals or oiling out.

  • Two-Solvent Recrystallization: If a suitable single solvent cannot be found, a two-solvent system can be effective. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[4][5]

Data Presentation

Table 1: Comparison of Purification Techniques for Furan Aldehydes

Purification MethodPrincipleTypical PurityTypical YieldKey AdvantagesKey Disadvantages
Vacuum Distillation Separation based on differences in boiling points under reduced pressure.>98%60-85%Effective for removing non-volatile impurities and colored byproducts. Scalable.Potential for thermal degradation if not controlled carefully. Not effective for impurities with similar boiling points.
Flash Column Chromatography Adsorption chromatography based on polarity differences.>98%60-90%High resolution, applicable to a wide range of impurities.Can be time-consuming and expensive on a large scale due to solvent and silica gel consumption.
Recrystallization Difference in solubility of the compound and impurities in a specific solvent at different temperatures.>99%50-80%Cost-effective, scalable, and can yield highly pure crystalline products.Dependent on finding a suitable solvent system; can lead to product loss in the mother liquor.

Note: The purity and yield values are typical for furan aldehydes and may vary for this compound depending on the specific impurities and experimental conditions.

Experimental Protocols

Protocol 1: Purification of this compound by Vacuum Distillation

Objective: To purify crude this compound by removing non-volatile impurities and colored byproducts.

Materials:

  • Crude this compound

  • Short-path distillation apparatus or a distillation setup with a Vigreux column

  • Vacuum pump

  • Heating mantle or oil bath

  • Cold trap (e.g., with dry ice/acetone)

Procedure:

  • Preparation: If the crude product is suspected to be acidic, first dissolve it in a suitable organic solvent (e.g., diethyl ether) and wash with a saturated sodium bicarbonate solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Apparatus Setup: Assemble the distillation apparatus. Ensure all joints are properly sealed with vacuum grease. Place a stir bar in the distillation flask.

  • Distillation: Place the crude this compound into the distillation flask.

  • Evacuation: Gradually apply vacuum to the system. A cold trap should be placed between the apparatus and the vacuum pump to protect the pump.

  • Heating: Gently heat the distillation flask using a heating mantle or an oil bath while stirring.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. The boiling point will depend on the vacuum level.

  • Completion: Stop the distillation when the temperature drops or when a significant amount of dark residue starts to form in the distillation flask.

  • Storage: Store the purified, colorless to pale yellow product under an inert atmosphere (e.g., argon or nitrogen) and protected from light to prevent degradation.[1]

Protocol 2: Purification of this compound by Flash Column Chromatography

Objective: To separate this compound from impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Dichloromethane (for sample loading)

  • Glass chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Solvent System Selection: Determine an appropriate eluent system using TLC. A mixture of hexanes and ethyl acetate is a good starting point. Aim for an Rf value of 0.2-0.3 for this compound.

  • Column Packing: Prepare a slurry of silica gel in the initial eluent (low polarity) and pour it into the column. Allow the silica gel to settle, ensuring a well-packed bed without air bubbles. Add a thin layer of sand on top.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Carefully add the sample to the top of the silica bed. Alternatively, for better resolution, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the column.

  • Elution: Begin eluting with the chosen solvent system. If using a gradient, start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the concentration of the more polar solvent (ethyl acetate).[6]

  • Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.

  • Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to obtain the purified product.

Mandatory Visualization

Purification_Workflow General Purification Workflow for this compound start Crude this compound pre_treatment Pre-treatment (Optional) Wash with NaHCO3 solution to remove acids start->pre_treatment distillation Vacuum Distillation pre_treatment->distillation For non-volatile impurities chromatography Flash Column Chromatography pre_treatment->chromatography For polar/non-polar impurities recrystallization Recrystallization pre_treatment->recrystallization For crystalline solids analysis Purity Analysis (GC/NMR) distillation->analysis chromatography->analysis recrystallization->analysis analysis->chromatography Purity < 98% (Further purification) pure_product Pure this compound analysis->pure_product Purity > 98%

Caption: General workflow for the purification of this compound.

Troubleshooting_Distillation Troubleshooting Vacuum Distillation start Low yield & Dark Residue check_acidity Check for Acidic Impurities start->check_acidity neutralize Neutralize with mild base (e.g., NaHCO3 wash) check_acidity->neutralize Acidic check_temp Check Distillation Temperature check_acidity->check_temp Neutral neutralize->check_temp lower_pressure Lower Vacuum Pressure check_temp->lower_pressure Too High uniform_heating Ensure Uniform Heating (Oil Bath) check_temp->uniform_heating Fluctuating redistill Re-distill lower_pressure->redistill uniform_heating->redistill

Caption: Troubleshooting guide for vacuum distillation of this compound.

References

Overcoming low yields in the formylation of furan rings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the formylation of furan (B31954) rings. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges, particularly low reaction yields.

Frequently Asked Questions (FAQs)

Q1: My Vilsmeier-Haack reaction with a furan derivative is resulting in a low yield or no product. What are the likely causes and how can I improve the outcome?

A1: Low or no yield in the formylation of furans is a common issue that can often be traced back to several key factors:

  • Moisture Contamination : The Vilsmeier reagent (the active formylating agent) is highly sensitive to moisture.[1] Any water in the glassware, solvents, or starting materials will quench the reagent.

    • Solution : Ensure all glassware is rigorously dried (e.g., flame-dried or oven-dried) and cooled under an inert atmosphere like nitrogen or argon. Use anhydrous grade solvents and ensure the furan substrate is dry.[1]

  • Reagent Purity : The quality of phosphoryl chloride (POCl₃) and N,N-Dimethylformamide (DMF) is critical. Old or improperly stored reagents can lead to side reactions and lower yields.[1]

    • Solution : Use freshly distilled or high-purity POCl₃ and DMF for the best results.[1]

  • Substrate Reactivity : Furan's reactivity in this reaction is lower than pyrrole (B145914) but higher than thiophene.[2] If the furan ring has electron-withdrawing groups, its reactivity will be significantly decreased, potentially requiring more forcing conditions which can in turn increase degradation.[1]

    • Solution : For deactivated furan derivatives, a carefully optimized temperature profile is essential. Start at a low temperature (0 °C) and slowly increase it while monitoring the reaction's progress by TLC or GC.[1]

  • Inadequate Temperature Control : The reaction is exothermic. Poor temperature control can lead to a runaway reaction and the formation of byproducts.[1]

    • Solution : Begin the reaction at a low temperature (0 °C or below) and maintain strict control throughout the addition of reagents.[1]

Q2: I am observing the formation of a dark, tarry substance in my reaction mixture. What is causing this and how can I prevent it?

A2: The formation of a dark, resinous material is a strong indication of furan ring polymerization or degradation. This is a very common issue when working with furans under the acidic conditions of the Vilsmeier-Haack reaction.[1]

  • Primary Cause : The main cause is excessive heat. The exothermic nature of both the Vilsmeier reagent formation and its subsequent reaction with furan can create localized "hot spots" if not managed properly, which initiates polymerization.[1]

  • Prevention Strategies :

    • Strict Temperature Control : Maintain a low temperature, typically between 0 °C and 10 °C, during reagent formation and the addition of the furan substrate. An ice-salt bath or cryocooler is recommended for precise temperature management.[1]

    • Slow, Controlled Addition : Add the POCl₃ to the DMF dropwise with vigorous stirring to effectively dissipate heat. Similarly, add the furan substrate to the prepared Vilsmeier reagent slowly.[1]

Q3: My reaction is producing a mixture of isomers. How can I improve the regioselectivity?

A3: For substituted furans, the Vilsmeier-Haack reaction typically occurs at an available α-position (C2 or C5). If both α-positions are blocked, formylation may occur at a β-position, although this is less common.[1]

  • Influence of Temperature : While the electronic and steric properties of the substituents on the furan ring are the primary drivers of regioselectivity, temperature can play a role. At higher temperatures, there is a greater chance of overcoming the activation energy for formylation at a less-favored position, which can lead to a mixture of isomers.[1]

    • Solution : To enhance selectivity for the thermodynamically favored product, maintain a lower reaction temperature throughout the experiment.[1]

  • Characterization : Carefully analyze the product mixture using techniques like NMR spectroscopy to determine the position of formylation and the ratio of isomers formed.

Troubleshooting Guides

Logical Workflow for Troubleshooting Low Yields

This diagram provides a step-by-step guide to diagnosing and solving common issues encountered during the formylation of furan rings.

G start Low Yield or No Product Observed tar Dark, Tarry Byproducts Formed? start->tar check_reagents Check Reagent Quality & Handling check_substrate Assess Substrate Reactivity check_reagents->check_substrate reagent_sol1 Use Anhydrous Solvents Flame-Dry Glassware check_reagents->reagent_sol1 reagent_sol2 Use Freshly Distilled or High-Purity POCl3 & DMF check_reagents->reagent_sol2 check_temp Evaluate Reaction Temperature temp_sol1 Maintain Low Temp (0-10 °C) During Addition check_temp->temp_sol1 temp_sol2 Ensure Slow, Dropwise Addition of Reagents check_temp->temp_sol2 sub_sol1 For Deactivated Substrates: Gradually Increase Temp After Initial Addition Monitor by TLC/GC check_substrate->sub_sol1 tar->check_reagents No tar->check_temp Yes

Troubleshooting workflow for low yield in furan formylation.

Quantitative Data Summary

The yield of the Vilsmeier-Haack reaction on furan derivatives is highly dependent on the substrate and the precise reaction conditions, especially temperature.

Furan DerivativeReagentsTemperature (°C)Reaction TimeYield (%)Reference
Unsubstituted FuranPOCl₃, DMFNot SpecifiedNot SpecifiedNear Quantitative[1]
2-Methylpyrimidine-4,6-diolPOCl₃, DMF80 °C5 h61%[1]
3H-Indole DerivativePOCl₃, DMF75 °C6 hExcellent[3]

Note: The term "near quantitative" suggests that yields are typically very high, likely in the range of 90-99%.[1] The data highlights that while reactive substrates like furan can give high yields, less reactive or more complex substrates may require higher temperatures, which can impact the final yield.

Experimental Protocols

Detailed Methodology for the Vilsmeier-Haack Formylation of Unsubstituted Furan

This protocol is a general guideline and may require optimization for specific furan derivatives.

Materials:

  • Furan (freshly distilled)

  • Phosphoryl chloride (POCl₃) (freshly distilled)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (B109758) (DCM, optional solvent)

  • Saturated sodium bicarbonate solution

  • Saturated sodium acetate (B1210297) solution

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup : Assemble a two or three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inlet for an inert atmosphere. Ensure all glassware is thoroughly dried.

  • Reagent Preparation : In the reaction flask, place anhydrous DMF (3.0 equivalents).

  • Vilsmeier Reagent Formation : Cool the reaction flask containing DMF to 0 °C using an ice bath. With vigorous stirring, add freshly distilled POCl₃ (1.1 equivalents) dropwise via a syringe. It is crucial to maintain the temperature below 10 °C during this exothermic addition. The mixture will typically become a yellowish, crystalline mass, which is the Vilsmeier reagent.[1]

  • Addition of Furan : After the addition of POCl₃ is complete, continue stirring for an additional 30 minutes at 0 °C. Then, add freshly distilled furan (1.0 equivalent) dropwise to the Vilsmeier reagent, ensuring the temperature does not rise above 10 °C.[1]

  • Reaction : Once the furan addition is complete, allow the mixture to stir at 0-10 °C for 1-2 hours. Then, let it warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction's progress using TLC (e.g., with a 9:1 hexane:ethyl acetate eluent).[1]

  • Work-up :

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium acetate or sodium bicarbonate. This hydrolysis step is also exothermic.

    • Stir the resulting mixture vigorously for 1-2 hours.

    • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like dichloromethane or diethyl ether (3 x volume).

    • Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.[4]

  • Purification :

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[4]

    • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.[4]

    • Purify the crude product by silica (B1680970) gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 2-furaldehyde.[4]

Reaction Mechanism Visualization

Understanding the reaction mechanism can help in diagnosing issues. The Vilsmeier-Haack reaction proceeds in three main stages: formation of the Vilsmeier reagent, electrophilic attack by the furan ring, and hydrolysis to the final aldehyde.

G cluster_0 1. Vilsmeier Reagent Formation cluster_1 2. Electrophilic Substitution cluster_2 3. Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Furan Furan Ring Iminium Iminium Salt Intermediate Vilsmeier->Iminium Furan->Iminium Electrophilic Attack H2O H2O (Workup) Aldehyde Formylated Furan (Aldehyde) Iminium->Aldehyde H2O->Aldehyde

Generalized mechanism of Vilsmeier-Haack formylation.

References

Managing the stability of 5-Chloro-2-furaldehyde during storage and reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Chloro-2-furaldehyde. The information is designed to help manage the stability of this compound during storage and in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability of this compound, it should be stored in a cool, dry, and dark place. The recommended storage temperature is between 2-8°C.[1] It is also advised to store the compound under an inert atmosphere, such as nitrogen or argon, as it is sensitive to air. The container should be tightly sealed to prevent exposure to moisture and air. Some suppliers may provide the compound with a stabilizer, such as 2% ethanol (B145695).[2][3]

Q2: My this compound has changed color from white/pale yellow to a darker shade. Is it still usable?

A2: A change in color of furan (B31954) derivatives can indicate degradation or polymerization.[4] While a slight color change may not significantly impact its use in all reactions, it is a sign of potential impurity. It is highly recommended to assess the purity of the material before use, for example, by thin-layer chromatography (TLC), gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy. For high-purity applications, using freshly sourced or purified material is advisable.

Q3: How can I test for the presence of peroxides in my this compound?

A3: Furan derivatives are known to form explosive peroxides over time when exposed to air.[4] Therefore, periodic testing for peroxides is a critical safety measure. You can use commercially available peroxide test strips for a semi-quantitative assessment. Alternatively, a chemical test using potassium iodide can be performed. A positive test is indicated by the formation of a yellow to brown color. If peroxides are detected, especially at concentrations above 100 ppm, or if crystalline solids are visible around the cap of the container, do not handle the container and contact your institution's environmental health and safety office for proper disposal.

Q4: What are the common degradation pathways for this compound?

A4: While specific studies on this compound are limited, based on related furan aldehydes, potential degradation pathways include:

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid, especially when exposed to air.

  • Polymerization/Humins Formation: Under acidic conditions or upon heating, furan derivatives can polymerize to form dark, insoluble materials known as humins.[5]

  • Hydrolysis: The chloro group may be susceptible to hydrolysis under certain conditions.

  • Cannizzaro Reaction: In the presence of a strong base, furaldehydes can undergo a disproportionation reaction (Cannizzaro reaction) to yield the corresponding alcohol and carboxylic acid.[6]

  • Ring Opening: Under strongly acidic or alkaline conditions, the furan ring can undergo cleavage. For instance, 5-nitro-2-furaldehyde (B57684) is known to undergo ring-opening in both acidic and alkaline solutions.[7][8]

Troubleshooting Guides

Storage and Stability Issues
IssuePotential Cause(s)Suggested Solution(s)
Change in physical appearance (e.g., color darkening, clumping) Exposure to air, light, or moisture; elevated storage temperature.Store in a tightly sealed container under an inert atmosphere in a refrigerator (2-8°C) and protect from light. Before use, check the purity by TLC, GC, or NMR.
Suspected peroxide formation (e.g., stored for an extended period) Exposure to atmospheric oxygen.Test for peroxides using commercial test strips or the potassium iodide method. If peroxides are present, do not use the material and follow appropriate safety protocols for disposal.
Inconsistent reaction results with a new batch Variation in purity or presence of degradation products.Qualify each new batch by measuring its purity using a suitable analytical method (e.g., GC, HPLC, NMR) before use in reactions.
Reaction-Specific Troubleshooting
IssuePotential Cause(s)Suggested Solution(s)
Low or no product yield Inactive catalyst; poor quality of boronic acid/ester; inappropriate base or solvent; incomplete degassing.Use a fresh, active palladium catalyst. Check the purity of the boronic acid/ester. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., THF/water, dioxane, toluene). Ensure the reaction mixture is thoroughly degassed to remove oxygen.
Formation of homocoupling byproducts Inefficient cross-coupling; decomposition of the boronic acid.Optimize the reaction temperature and time. Use a slight excess of the boronic acid. Ensure the base is of high purity.
Dehalogenation of this compound Side reaction promoted by the catalyst and base.Try using a milder base or a different ligand for the palladium catalyst. Lowering the reaction temperature may also help.
IssuePotential Cause(s)Suggested Solution(s)
Low reaction rate or incomplete conversion Insufficiently active catalyst; steric hindrance; presence of water.Use a more active catalyst (e.g., piperidine, ammonium (B1175870) salts). Optimize the reaction temperature (gentle heating may be required).[9] Remove water from the reaction mixture using a Dean-Stark apparatus or molecular sieves.[9]
Formation of side products (e.g., Michael addition, polymerization) Strong base; prolonged reaction time or high temperature.Use a weak base as a catalyst.[10] Monitor the reaction progress by TLC and stop the reaction upon completion. Carefully control the stoichiometry of the reactants.
IssuePotential Cause(s)Suggested Solution(s)
Low yield of the desired alkene Unstable ylide; steric hindrance; side reactions.Use freshly prepared ylide. For stabilized ylides that are less reactive, longer reaction times or heating may be necessary. Ensure anhydrous reaction conditions.
Poor stereoselectivity (E/Z mixture) Nature of the ylide and reaction conditions.Stabilized ylides generally favor the (E)-alkene, while non-stabilized ylides favor the (Z)-alkene.[11][12] The choice of solvent and the presence of lithium salts can also influence stereoselectivity.[11]
IssuePotential Cause(s)Suggested Solution(s)
Low yield of the amine product Incomplete imine formation; inefficient reduction; side reactions of the aldehyde.Ensure complete formation of the imine before adding the reducing agent. Use a suitable reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN). Control the reaction temperature to minimize side reactions.
Formation of the corresponding alcohol Reduction of the aldehyde before imine formation.Use a reducing agent that is selective for the imine over the aldehyde, such as sodium triacetoxyborohydride.

Experimental Protocols

Protocol for Peroxide Testing (Potassium Iodide Method)
  • Preparation: In a chemical fume hood, add approximately 1 mL of this compound to 10 mL of a 20% aqueous solution.

  • Reagent Addition: To the solution, add a small spatula of potassium iodide, 5 mL of distilled water, 5 mL of an organic solvent (e.g., methanol (B129727) or ethanol), and a few drops of concentrated hydrochloric or sulfuric acid.

  • Observation: Gently swirl the mixture. The formation of a yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.

Stability-Indicating HPLC Method for Purity Analysis

This protocol provides a general starting point for developing a stability-indicating HPLC method. Optimization will be required for specific instruments and applications.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute the compound and any potential degradation products. A typical gradient might be 10-90% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 280 nm
Injection Volume 10 µL
Sample Preparation Dissolve a known concentration of this compound in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture).

Visualizations

stability_workflow cluster_storage Storage & Handling cluster_reaction Reaction Troubleshooting receive Receive this compound store Store at 2-8°C under inert gas, protected from light receive->store periodic_check Periodic Visual Inspection (color change, crystallization) store->periodic_check peroxide_test Peroxide Test (if stored > 3 months) periodic_check->peroxide_test reaction_setup Set up reaction (e.g., Suzuki Coupling) peroxide_test->reaction_setup low_yield Low Yield? reaction_setup->low_yield optimize Optimize Conditions: - Catalyst/Ligand - Base/Solvent - Temperature low_yield->optimize Yes side_products Side Products? low_yield->side_products No optimize->reaction_setup purification Adjust Purification Strategy side_products->purification Yes success Successful Reaction side_products->success No purification->reaction_setup

Caption: Troubleshooting workflow for storage and reaction issues.

degradation_pathways cluster_conditions Degradation Conditions cluster_products Potential Degradation Products start This compound air Air (Oxidation) start->air acid_heat Acid / Heat start->acid_heat strong_base Strong Base start->strong_base acid_base_strong Strong Acid/Base start->acid_base_strong acid_prod 5-Chloro-2-furoic acid air->acid_prod polymer Polymerization / Humins acid_heat->polymer cannizzaro 5-Chloro-2-furfuryl alcohol + 5-Chloro-2-furoic acid strong_base->cannizzaro ring_opened Ring-Opened Products acid_base_strong->ring_opened

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Suzuki Coupling Reactions with Furan Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki coupling reactions involving furan (B31954) derivatives. This resource is designed for researchers, scientists, and professionals in drug development to provide clear and actionable solutions to common challenges encountered during these sensitive cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with a furan boronic acid is giving a very low yield. What are the common causes and how can I improve it?

A1: Low yields in Suzuki couplings with furan derivatives are a frequent issue, often stemming from several factors. Furan boronic acids are known to be particularly sensitive.[1][2][3] Here’s a systematic approach to troubleshooting:

  • Protodeboronation: This is a major side reaction where the boronic acid group is replaced by a hydrogen atom, especially with electron-rich heteroaromatics like furan.[1][4] This process is often accelerated by high temperatures and certain bases.[1]

    • Solution:

      • Use milder reaction conditions (lower temperature).[5]

      • Employ anhydrous conditions and a carefully selected base like K₃PO₄ or CsF.[6][7][8]

      • Consider converting the furan boronic acid to a more stable boronate ester, such as a pinacol (B44631) (Bpin) or MIDA ester.[5][9]

  • Catalyst Inactivity: The active Pd(0) species might not be forming efficiently or could be deactivating.[5]

    • Solution:

      • Ensure your palladium source is fresh; older catalysts can lose activity.[5]

      • Thoroughly degas your solvent and reaction mixture to remove oxygen, which can oxidize the Pd(0) catalyst.[5][10]

      • For Pd(II) pre-catalysts, ensure efficient in-situ reduction to Pd(0). This can be aided by the choice of phosphine (B1218219) ligand.[5]

  • Poor Substrate Reactivity: Furan derivatives, being electron-rich, can be slow in the oxidative addition step.[5]

    • Solution:

      • Utilize more electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos) to accelerate oxidative addition.[5][11]

      • Increase the reaction temperature cautiously, balancing the need for reactivity with the risk of protodeboronation.[5]

Q2: I'm observing significant amounts of side products, such as homocoupled boronic acid and dehalogenated starting material. How can I minimize these?

A2: The formation of side products is a common challenge. Here’s how to address them:

  • Homocoupling: The dimerization of the furan boronic acid is often promoted by the presence of oxygen and Pd(II) species.[1][9][10]

    • Solution:

      • Rigorous degassing of the reaction mixture is critical.[5][10]

      • Using a Pd(0) source directly (e.g., Pd(PPh₃)₄) or ensuring efficient reduction of a Pd(II) source can minimize the Pd(II) concentration.[5]

      • Adding a mild reducing agent, like potassium formate, has been shown to suppress homocoupling by minimizing free Pd(II).[12]

  • Dehalogenation: The replacement of the halide on your coupling partner with a hydrogen atom can also occur.[1]

    • Solution: This side reaction can be influenced by the solvent and base combination. Screening different conditions may be necessary. The mechanism can involve oxidative addition followed by a reaction with the solvent or base.[9]

Troubleshooting Guides

A systematic optimization of reaction parameters is crucial for a successful Suzuki coupling with furan derivatives. The following table summarizes key parameters and their typical ranges for optimization.

ParameterRecommended Starting ConditionsOptimization Strategy & Considerations
Palladium Catalyst Pd(PPh₃)₄ (2-5 mol%), Pd(dppf)Cl₂ (2-5 mol%)For challenging couplings, consider more active pre-catalysts with bulky, electron-rich ligands (e.g., XPhos, SPhos).[5][13] Catalyst loading can be optimized; higher loading may improve yield but increases cost and potential for side reactions.[14]
Ligand PPh₃, dppf (often part of the pre-catalyst)If using a separate ligand, bulky and electron-rich phosphine ligands are generally preferred for electron-rich substrates like furans.[5][11] The choice of ligand can significantly impact the reaction outcome.[15][16]
Base K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 equivalents)The base is critical for the transmetalation step.[17] For sensitive furan boronic acids, weaker bases or anhydrous conditions with bases like K₃PO₄ can minimize protodeboronation.[6][7][18][19]
Solvent Dioxane/H₂O, Toluene/H₂O, THF/H₂O (typically 4:1 to 10:1)The solvent choice affects solubility, reaction rate, and selectivity.[20][21][22][23] Anhydrous solvents may be necessary to prevent protodeboronation. For some systems, aqueous media can provide good results.[14][24]
Temperature 80-100 °CStart at a moderate temperature (e.g., 80 °C) and increase if the reaction is sluggish. Be aware that higher temperatures can promote protodeboronation of the furan boronic acid.[1][5]
Boronic Acid/Ester 1.1 - 1.5 equivalentsA slight excess of the boronic acid is common. For furan derivatives, using a more stable boronate ester (e.g., pinacol or MIDA) is highly recommended to mitigate instability.[5][9][25]

The inherent instability of furan boronic acids is a primary hurdle.[1][2][3] The following workflow outlines strategies to address this issue.

Furan_Boronic_Acid_Stability Start Low Yield with Furan Boronic Acid Condition_Check Are reaction conditions mild? (Low temp, appropriate base) Start->Condition_Check Use_Ester Convert to Boronate Ester (Pinacol, MIDA, etc.) Condition_Check->Use_Ester No Optimize_Conditions Optimize Reaction Conditions (Base, Solvent, Temp) Condition_Check->Optimize_Conditions Yes Use_Ester->Optimize_Conditions Success Improved Yield Optimize_Conditions->Success Successful Failure Persistent Low Yield Optimize_Conditions->Failure Unsuccessful

Figure 1. Decision workflow for addressing furan boronic acid instability.

Experimental Protocols

This protocol is a general starting point and may require optimization for specific substrates.

  • Reaction Setup:

    • To a dry Schlenk flask, add the furan boronic acid or boronate ester (1.2 mmol), the aryl halide (1.0 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

    • The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.[26]

  • Solvent and Catalyst Addition:

    • Add the degassed solvent system (e.g., 4 mL of dioxane and 1 mL of water) via syringe.[27]

    • In a separate vial, weigh the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) and add it to the reaction mixture under a positive pressure of inert gas.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 85-100 °C) with vigorous stirring.[27]

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizing the Suzuki Coupling Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki coupling catalytic cycle. Understanding this cycle is fundamental to troubleshooting as issues can arise at any stage.

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-X)L_n Pd0->OxAdd Ar-X Transmetalation Transmetalation (Ar-Pd(II)-Furan)L_n OxAdd->Transmetalation Furan-B(OR)₂ + Base RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Ar-Furan Product Coupled Product (Ar-Furan) RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd FuranB Furan Boronic Acid/Ester (Furan-B(OR)₂) FuranB->Transmetalation

References

Preventing polymerization of furan derivatives under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for handling furan (B31954) derivatives in acidic conditions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common issue of polymerization during their experiments.

Frequently Asked questions (FAQs)

Q1: Why are my furan derivatives polymerizing under acidic conditions?

Furan rings are susceptible to acid-catalyzed polymerization and ring-opening reactions.[1][2][3] This process is typically initiated by the protonation of the furan ring, which is the rate-limiting step.[3] Protonation, especially at the alpha-carbon adjacent to the oxygen, creates a highly reactive intermediate.[3] This intermediate can then be attacked by other furan molecules, leading to a chain reaction that forms insoluble, tar-like polymers.[1][4] The presence of electron-releasing substituents on the furan ring can exacerbate this issue by increasing the ring's electron density and making it more susceptible to protonation.[2]

Q2: What are the typical signs of furan polymerization in my reaction?

The most common indication of furan polymerization is a rapid darkening of the reaction mixture, often turning dark brown or black.[4] You may also observe the formation of insoluble, tar-like substances that precipitate out of the solution.[1][4] This is a classic sign that the desired reaction is competing with or being overtaken by the polymerization of the furan derivative.

Q3: How can I prevent or minimize the polymerization of my furan derivative?

Several strategies can be employed to mitigate the acid-catalyzed polymerization of furan derivatives:

  • Use Milder Reaction Conditions: Opt for milder acid catalysts, such as p-toluenesulfonic acid (p-TsOH) instead of strong mineral acids like concentrated sulfuric acid (H₂SO₄).[1] Lewis acids can also be a gentler alternative.[1]

  • Control the Temperature: Running the reaction at a lower temperature can significantly reduce the rate of polymerization.[1][4] If the desired reaction is exothermic, ensure efficient cooling and slow addition of reagents.[4]

  • Maintain Anhydrous Conditions: The presence of water can promote ring-opening and subsequent polymerization.[1][5] Ensure that all solvents and reagents are thoroughly dried before use.[1]

  • Minimize Reaction Time: Closely monitor the progress of your reaction and work it up as soon as the starting material is consumed to avoid prolonged exposure of the product to acidic conditions.[1]

  • Solvent Choice: The choice of solvent can have a significant impact. In some cases, using alcohols like methanol (B129727) can suppress polymerization by stabilizing reactive intermediates.[5][6] Polar aprotic solvents, such as dimethylformamide (DMF), have also been shown to have a stabilizing effect.[3][7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Rapid darkening of the reaction mixture and formation of insoluble material. [4]Acid-catalyzed polymerization of the furan derivative.[1][4]- Use a milder acid catalyst (e.g., p-TsOH).[1]- Lower the reaction temperature.[1][4]- Ensure strictly anhydrous conditions.[1]- Minimize reaction time.[1]
Low yield of the desired furan-containing product. - Product degradation under acidic conditions.[1]- Competing polymerization side reaction.[1]- Optimize reaction conditions (milder acid, lower temperature).- Consider a different synthetic route that avoids strongly acidic steps.- Purify the product quickly after the reaction is complete.
Difficulty in purifying the product from a tarry mixture. The desired product is mixed with polymeric byproducts.- Attempt purification via column chromatography with a less polar eluent to separate the product from the highly polar polymer.- If the product is volatile, consider vacuum distillation.[1]

Experimental Protocols

General Protocol for Minimizing Furan Polymerization in Acid-Catalyzed Reactions

This protocol provides a general framework. Specific conditions should be optimized for each individual reaction.

  • Glassware and Reagent Preparation:

    • Thoroughly wash all glassware and dry it in an oven at >100 °C for several hours to remove any traces of water.

    • Use freshly distilled or anhydrous solvents. If using commercially available anhydrous solvents, ensure they have been stored properly under an inert atmosphere.

    • If possible, use freshly opened or purified reagents to avoid acidic impurities.

  • Reaction Setup:

    • Assemble the reaction apparatus under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.

    • Equip the reaction vessel with a magnetic stirrer and a thermometer to monitor the internal temperature.

    • If the reaction is expected to be exothermic, prepare a cooling bath (e.g., ice-water or ice-salt bath).

  • Reaction Execution:

    • Dissolve the furan derivative in the chosen anhydrous solvent.

    • Cool the solution to the desired reaction temperature (e.g., 0 °C or lower) before adding the acid catalyst.

    • Add the acid catalyst slowly and portion-wise to maintain control over the reaction temperature.

    • Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, GC, or LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding a weak base (e.g., saturated aqueous sodium bicarbonate solution) to neutralize the acid catalyst.

    • Extract the product into a suitable organic solvent.

    • Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product as quickly as possible, for example by flash column chromatography.

Visual Guides

AcidCatalyzedPolymerization Furan Furan Derivative ProtonatedFuran Protonated Furan (Reactive Intermediate) Furan->ProtonatedFuran + H⁺ (Acid Catalyst) Dimer Dimer ProtonatedFuran->Dimer + Furan Derivative Polymer Polymer (Insoluble Tar) Dimer->Polymer + n Furan Derivatives

Caption: Acid-catalyzed polymerization of furan derivatives.

TroubleshootingWorkflow Start Polymerization Observed? CheckAcid Use Milder Acid? Start->CheckAcid Yes Success Problem Resolved Start->Success No CheckTemp Lower Temperature? CheckAcid->CheckTemp Yes Failure Consider Alternative Route CheckAcid->Failure No CheckWater Ensure Anhydrous Conditions? CheckTemp->CheckWater Yes CheckTemp->Failure No CheckWater->Success Yes CheckWater->Failure No

Caption: Troubleshooting workflow for furan polymerization.

References

Identifying and removing impurities from 5-Chloro-2-furaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for identifying and removing impurities from 5-Chloro-2-furaldehyde. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities in this compound can originate from its synthesis, degradation, or storage. These may include:

  • Unreacted Starting Materials: Depending on the synthetic route, this could include 2-furaldehyde or other precursors.

  • Byproducts of Synthesis: Side-reactions during chlorination or other synthetic steps can lead to the formation of isomers or over-chlorinated species.

  • Degradation Products: this compound is sensitive to air and can oxidize.[1] In acidic or alkaline conditions, it can undergo degradation to form polymeric substances known as humins. Disproportionation in alkaline media can also occur.

  • Solvent Residues: Residual solvents from the reaction or initial purification steps may be present.

Q2: My this compound sample is discolored (yellow to brown). What is the likely cause and how can I fix it?

A2: Discoloration is often due to the presence of oxidized impurities or polymeric degradation products. To remove these colored impurities, you can employ the following techniques:

  • Recrystallization with Activated Charcoal: Dissolving the crude product in a suitable hot solvent and adding a small amount of activated charcoal can help adsorb the colored impurities. Subsequent hot filtration to remove the charcoal, followed by slow cooling to induce crystallization, will yield a purer, less colored product.

  • Column Chromatography: Passing a solution of the crude product through a silica (B1680970) gel column can effectively separate the desired compound from more polar colored impurities.

Q3: What is the recommended storage condition for purified this compound?

A3: this compound is sensitive to air.[1][2] To prevent degradation, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (2-8°C).[3]

Troubleshooting Guides

Problem 1: Low Purity After Recrystallization
Symptom Possible Cause Suggested Solution
Oily residue remains after solvent evaporation.Incomplete removal of a soluble impurity.- Perform a second recrystallization. - Wash the crystals with a small amount of cold, fresh solvent after filtration. - Consider using a different recrystallization solvent or a two-solvent system.
Broad melting point range.Presence of significant impurities.- Re-evaluate the choice of recrystallization solvent to ensure the impurities are either highly soluble or insoluble at all temperatures. - Consider pre-purification by another method, such as distillation or column chromatography, before recrystallization.
Low recovery of the purified product.The compound is too soluble in the chosen solvent at low temperatures.- Use a smaller volume of the recrystallization solvent. - Cool the solution for a longer period or at a lower temperature (e.g., in an ice bath or freezer). - Add a co-solvent in which the compound is less soluble to induce further precipitation.
Problem 2: Poor Separation in Column Chromatography
Symptom Possible Cause Suggested Solution
The desired compound elutes with impurities.The polarity of the eluent is too high.- Decrease the polarity of the mobile phase. - Use a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.
The compound does not move from the top of the column.The polarity of the eluent is too low.- Increase the polarity of the mobile phase.
Streaking or tailing of the band on the column.The sample was not loaded properly or the column was not packed uniformly.- Ensure the sample is dissolved in a minimal amount of solvent before loading. - Pack the column carefully to avoid air bubbles and channels.

Data Presentation

Property Value Reference
Molecular Formula C5H3ClO2[4]
Molecular Weight 130.53 g/mol [4]
Appearance White to off-white or pale yellow crystalline powder[1][2]
Melting Point 34-37 °C[3]
Boiling Point 70°C at 10 mmHg[2]
Solubility Insoluble in water; Soluble in acetone (B3395972) and methanol (B129727) (slightly)[2]

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude material to completely dissolve it.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and swirl the hot solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into a chromatography column. Allow the silica gel to settle, ensuring a uniform packing.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent). Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dry, loaded silica gel to the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent system (e.g., hexane/ethyl acetate (B1210297) mixture). The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.

  • Fraction Collection: Collect the eluate in fractions.

  • Analysis: Analyze the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

PurificationWorkflow Crude Crude this compound Dissolve Dissolve in Hot Solvent Crude->Dissolve Charcoal Add Activated Charcoal (Optional) Dissolve->Charcoal HotFilter Hot Filtration Dissolve->HotFilter If no charcoal Charcoal->HotFilter Cool Cool to Crystallize HotFilter->Cool Collect Collect Crystals (Vacuum Filtration) Cool->Collect Wash Wash with Cold Solvent Collect->Wash Dry Dry Crystals Wash->Dry Pure Pure this compound Dry->Pure

Caption: Recrystallization workflow for the purification of this compound.

TroubleshootingLogic start Low Purity after Purification method Which purification method was used? start->method recrystallization Recrystallization Issue method->recrystallization Recrystallization chromatography Chromatography Issue method->chromatography Chromatography recrystallization_q What is the issue? recrystallization->recrystallization_q chromatography_q What is the issue? chromatography->chromatography_q oily Oily Residue recrystallization_q->oily Oily Residue broad_mp Broad Melting Point recrystallization_q->broad_mp Broad MP poor_sep Poor Separation chromatography_q->poor_sep Poor Separation no_move Compound Not Moving chromatography_q->no_move No Movement sol_oily - Second recrystallization - Wash with cold solvent oily->sol_oily sol_broad_mp - Re-evaluate solvent - Pre-purify broad_mp->sol_broad_mp sol_poor_sep - Decrease eluent polarity - Use gradient elution poor_sep->sol_poor_sep sol_no_move - Increase eluent polarity no_move->sol_no_move

Caption: Troubleshooting logic for purification issues of this compound.

References

Technical Support Center: Optimizing Catalyst Selection for Reactions Involving 5-Chloro-2-furaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst selection for reactions involving 5-Chloro-2-furaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalytic reactions performed with this compound?

A1: this compound is a versatile building block used in a variety of catalytic reactions, including:

  • Cross-Coupling Reactions: Suzuki-Miyaura, Heck, and Sonogashira couplings are frequently employed to form new carbon-carbon bonds at the 5-position of the furan (B31954) ring.

  • Hydrogenation: Selective hydrogenation of the aldehyde group to form 5-chloro-2-furfuryl alcohol is a key transformation.

  • Oxidation: Oxidation of the aldehyde group can yield 5-chloro-2-furancarboxylic acid.

Q2: How does the chloro-substituent at the 5-position influence catalyst selection and reaction conditions?

A2: The electron-withdrawing nature of the chlorine atom can impact the reactivity of the furan ring and the aldehyde group. In palladium-catalyzed cross-coupling reactions, the C-Cl bond can be susceptible to cleavage, leading to side products. For hydrogenation reactions, there is a risk of hydrodechlorination, where the chlorine atom is replaced by hydrogen. Catalyst selection should aim to promote the desired reaction while minimizing these side reactions.

Q3: What are the key safety considerations when working with this compound and associated catalysts?

A3: this compound is a chemical irritant and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Many catalysts, especially palladium and nickel-based ones, can be pyrophoric or toxic and require careful handling under inert atmospheres. Always consult the Safety Data Sheet (SDS) for all reagents and catalysts before starting any experiment.

Troubleshooting Guides

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Issue: Low or no conversion of this compound.

Possible Cause Troubleshooting Steps
Inactive Catalyst The active Pd(0) species may not be forming. Ensure proper degassing of solvents and reagents to prevent catalyst oxidation. Consider using a pre-catalyst.
Inappropriate Ligand The chosen phosphine (B1218219) ligand may not be suitable. Screen a variety of bulky and electron-rich ligands.
Poor Base Selection The base may not be strong enough or may be sterically hindered. Try alternative bases such as K₃PO₄, Cs₂CO₃, or organic bases like triethylamine.
Low Reaction Temperature The reaction may require higher temperatures to proceed. Incrementally increase the reaction temperature, monitoring for decomposition.

Issue: Formation of significant side products, such as the dechlorinated coupled product.

Possible Cause Troubleshooting Steps
Catalyst-Induced Hydrodechlorination The palladium catalyst may be promoting the cleavage of the C-Cl bond. Use a lower catalyst loading or screen different palladium sources and ligands.
Reaction Conditions Too Harsh High temperatures and prolonged reaction times can favor side reactions. Optimize the reaction time and temperature to maximize the yield of the desired product.
Selective Hydrogenation to 5-Chloro-2-furfuryl alcohol

Issue: Low selectivity, with formation of dechlorinated products or over-hydrogenation of the furan ring.

Possible Cause Troubleshooting Steps
Catalyst is too active Highly active catalysts like Pd/C can promote hydrodechlorination and ring saturation. Consider using less active catalysts such as supported nickel (Ni), copper (Cu), or cobalt (Co) catalysts.[1]
High Hydrogen Pressure High H₂ pressure can lead to over-hydrogenation. Optimize the hydrogen pressure to favor the selective hydrogenation of the aldehyde.
Inappropriate Solvent The solvent can influence catalyst activity and selectivity. Protic solvents like alcohols are commonly used.
Oxidation to 5-Chloro-2-furancarboxylic acid

Issue: Incomplete oxidation or formation of degradation products.

Possible Cause Troubleshooting Steps
Ineffective Oxidant/Catalyst System The chosen oxidant may not be strong enough, or the catalyst may be inactive. Screen different oxidants (e.g., O₂, H₂O₂) and catalysts (e.g., supported Pt, Au, or copper-based systems).[2]
Catalyst Poisoning The chlorine atom or reaction intermediates may poison the catalyst. Ensure the catalyst is robust under the reaction conditions.[3] Consider using a higher catalyst loading or a more poison-resistant catalyst.
Harsh Reaction Conditions High temperatures or extreme pH can lead to the degradation of the furan ring. Optimize the reaction conditions to be as mild as possible.

Quantitative Data Summary

Table 1: Catalyst Performance in Suzuki-Miyaura Coupling of Aryl Halides

Catalyst SystemAryl HalideBaseSolventTemp (°C)Time (h)Yield (%)
PdCl₂(Lₙ@β-CD)Aryl BromideK₃PO₄·7H₂OWater90480-100
Pd(PPh₃)₄1,2-diiodobenzeneK₂CO₃1,4-dioxane/water10024-
Pd₂(dba)₃ / JohnPhosAryl HalideCs₂CO₃THF/water402.5-
Pd(OAc)₂Aryl HalideK₃PO₄Toluene/water/THF801-

Note: Yields are substrate-dependent. Data extracted from representative protocols for aryl halides.[4][5]

Table 2: Catalyst Performance in Selective Hydrogenation of Furaldehydes

CatalystSubstrateSolventTemp (°C)H₂ Pressure (MPa)Conversion (%)Selectivity to Alcohol (%)
Co/SBA-15Furfural (B47365)2-propanol1502.0>9596
3% Pd/Al₂O₃Furfural2-propanol1206.0>95~80
3% Pd/Fe₃O₄/HPSFurfural2-propanol1206.0>95>94
Au-Cu/CeO₂HMFGas Phase2251 atm100100 (to DHMF)

Note: Data from studies on furfural and 5-hydroxymethylfurfural (B1680220) (HMF) hydrogenation, indicative of catalyst classes for selective aldehyde reduction.[1][6][7]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline and should be optimized for this compound.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), the corresponding boronic acid (1.2-1.5 mmol, 1.2-1.5 eq.), and a base (e.g., K₂CO₃, 2.0-3.0 mmol, 2.0-3.0 eq.).

  • Catalyst Addition: In a separate vial, weigh the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 0.05 eq.) and any necessary ligands.

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water) to the flask containing the reactants.

  • Reaction Execution: Add the catalyst to the reaction mixture. Purge the flask with an inert gas (e.g., argon or nitrogen) and heat to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After completion, cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Selective Hydrogenation

This protocol is a general guideline for the selective hydrogenation of the aldehyde group.

  • Catalyst Activation (if required): Some catalysts may require pre-reduction under a hydrogen flow at elevated temperatures.

  • Reaction Setup: In a high-pressure autoclave, add the catalyst (e.g., Co/SBA-15), this compound, and a suitable solvent (e.g., 2-propanol).[1]

  • Reaction Execution: Seal the autoclave, purge with hydrogen several times, and then pressurize to the desired hydrogen pressure (e.g., 2.0 MPa). Heat the reaction to the target temperature (e.g., 150 °C) with stirring.[1]

  • Monitoring: Monitor the reaction by taking samples periodically and analyzing them by GC-MS.

  • Work-up: After the reaction, cool the autoclave to room temperature and carefully vent the hydrogen.

  • Purification: Filter the catalyst from the reaction mixture. The product can be purified by distillation or crystallization after solvent removal.

Visualizations

Experimental_Workflow_Suzuki_Coupling Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add this compound, boronic acid, and base to flask B 2. Add degassed solvent A->B Dissolve C 3. Add Pd catalyst and ligand B->C Introduce catalyst D 4. Purge with inert gas C->D E 5. Heat and stir D->E Initiate reaction F 6. Monitor reaction (TLC/GC-MS) E->F During reaction G 7. Quench and extract F->G Reaction complete H 8. Dry and concentrate G->H I 9. Purify (Column Chromatography) H->I

Caption: Workflow for Suzuki-Miyaura Coupling.

Troubleshooting_Low_Conversion_Coupling Troubleshooting: Low Conversion in Cross-Coupling Start Low or No Conversion Cause1 Inactive Catalyst? Start->Cause1 Solution1 Ensure proper degassing. Use a pre-catalyst. Cause1->Solution1 Yes Cause2 Inappropriate Ligand? Cause1->Cause2 No Solution2 Screen bulky, electron-rich ligands. Cause2->Solution2 Yes Cause3 Incorrect Base? Cause2->Cause3 No Solution3 Try alternative bases (K₃PO₄, Cs₂CO₃). Cause3->Solution3 Yes Cause4 Temperature Too Low? Cause3->Cause4 No Solution4 Incrementally increase temperature. Cause4->Solution4 Yes

Caption: Troubleshooting Low Conversion Issues.

Signaling_Pathway_Hydrogenation Reaction Pathways in Hydrogenation Start This compound Desired 5-Chloro-2-furfuryl alcohol Start->Desired Selective Hydrogenation (e.g., Co, Cu catalysts) Side1 Hydrodechlorination Product (Furfuryl alcohol) Start->Side1 Hydrodechlorination (e.g., active Pd/C) Side2 Ring Hydrogenation Product Desired->Side2 Ring Saturation Side3 Over-hydrogenation & Dechlorination Side1->Side3 Further Hydrogenation

Caption: Hydrogenation Reaction Pathways.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 5-Chloro-2-furaldehyde and 5-Bromo-2-furaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis and drug development, furan (B31954) derivatives serve as versatile building blocks. Among them, 5-halofurfural compounds, particularly 5-Chloro-2-furaldehyde and 5-Bromo-2-furaldehyde, are of significant interest due to their potential for further functionalization. This guide provides an objective comparison of the reactivity of these two compounds, supported by established chemical principles and available experimental data from the literature.

The primary difference in reactivity between this compound and 5-Bromo-2-furaldehyde stems from the nature of the carbon-halogen bond. Generally, the carbon-bromine (C-Br) bond is weaker and longer than the carbon-chlorine (C-Cl) bond. This makes the bromide ion a better leaving group than the chloride ion in nucleophilic substitution and cross-coupling reactions.[1][2][3] This fundamental difference dictates the relative ease with which these compounds undergo various chemical transformations.

Comparative Reactivity Data

While direct, side-by-side comparative kinetic studies are not extensively available in the published literature, a comparison can be drawn from typical reaction conditions and yields reported for various transformations. The following table summarizes expected and observed trends in key reaction types.

Reaction TypeThis compound5-Bromo-2-furaldehydeExpected Reactivity ComparisonRationale
Nucleophilic Aromatic Substitution (SNAr) Requires harsher conditions (higher temperatures, stronger nucleophiles).Reacts under milder conditions.5-Bromo-2-furaldehyde > this compoundThe C-Br bond is weaker, making bromide a better leaving group than chloride.[1][2][3]
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Stille) Generally lower yields and requires more active catalysts or harsher conditions.[4][5]Higher yields under milder conditions.[6][7]5-Bromo-2-furaldehyde > this compoundThe oxidative addition of the C-Br bond to the palladium catalyst is typically faster than that of the C-Cl bond.[5][8]
Oxidation of the Aldehyde Group Readily oxidized to the corresponding carboxylic acid.[9][10][11][12]Readily oxidized to the corresponding carboxylic acid.[12]5-Bromo-2-furaldehyde ≈ this compoundThe halogen at the 5-position has a minor electronic influence on the aldehyde at the 2-position. Both are expected to have similar reactivity.
Condensation Reactions (e.g., Knoevenagel) Undergoes condensation with active methylene (B1212753) compounds.[13][14][15]Undergoes condensation with active methylene compounds.[13]5-Bromo-2-furaldehyde ≈ this compoundThe reaction primarily involves the aldehyde group, with the halogen exerting a minimal inductive effect.

Experimental Protocols

The following are generalized experimental protocols for key reactions involving 5-halofurfurals. These are intended as a starting point and may require optimization based on the specific substrate and desired outcome.

Protocol 1: Nucleophilic Aromatic Substitution (Synthesis of a 5-Alkoxy-2-furaldehyde)
  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the 5-halo-2-furaldehyde (1.0 eq.) in a suitable anhydrous polar aprotic solvent (e.g., DMF, DMSO).

  • Addition of Reagents: Add the desired alcohol (1.2-1.5 eq.) followed by a non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).[16]

  • Reaction Conditions: Heat the reaction mixture to 80-120°C. For 5-Bromo-2-furaldehyde, the reaction may proceed at a lower temperature compared to this compound.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After completion, cool the reaction mixture to room temperature and quench with water.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Suzuki Cross-Coupling Reaction
  • Reaction Setup: To a Schlenk flask, add 5-halo-2-furaldehyde (1.0 eq.), the corresponding boronic acid (1.1-1.5 eq.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).[7][17]

  • Solvent and Catalyst: Add an anhydrous solvent (e.g., DME, toluene, or a mixture with water). Purge the mixture with an inert gas for 15-30 minutes. Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%).

  • Reaction Conditions: Heat the reaction mixture to 80-100°C. Reactions with 5-Bromo-2-furaldehyde are often faster and may proceed at lower temperatures.[8]

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Workup: Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.

  • Purification: Wash the organic phase, dry, and concentrate. Purify the product by column chromatography.

Protocol 3: Oxidation to 2-Furoic Acid
  • Reaction Setup: Dissolve the 5-halo-2-furaldehyde in a suitable solvent such as acetic acid or a mixture of acetonitrile (B52724) and water.[9][12][18]

  • Oxidant Addition: Add the oxidizing agent. A variety of oxidants can be used, such as quinolinium dichromate or hydrogen peroxide with a catalyst.[12][18] For example, using pyridine (B92270) N-oxide in the presence of a copper catalyst.[9][10]

  • Reaction Conditions: Stir the reaction at a suitable temperature, which can range from room temperature to elevated temperatures depending on the oxidant used. Microwave irradiation can also be employed to accelerate the reaction.[9][10]

  • Monitoring: Follow the disappearance of the starting material by TLC or GC.

  • Workup: Quench the reaction appropriately (e.g., with a reducing agent if excess oxidant is present).

  • Isolation: Acidify the mixture if necessary to precipitate the carboxylic acid, or extract the product into an organic solvent. Further purification can be achieved by recrystallization or column chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate the general pathways for the discussed reactions.

G cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_suzuki Suzuki Cross-Coupling cluster_oxidation Oxidation cluster_knoevenagel Knoevenagel Condensation 5-Halo-2-furaldehyde_snar 5-Halo-2-furaldehyde (X = Cl, Br) Product_snar 5-Nu-2-furaldehyde 5-Halo-2-furaldehyde_snar->Product_snar + Nu-H, Base Nucleophile Nucleophile (Nu-H) e.g., R-OH Base_snar Base Leaving_Group_snar X⁻ 5-Halo-2-furaldehyde_suzuki 5-Halo-2-furaldehyde (X = Cl, Br) Product_suzuki 5-Ar-2-furaldehyde 5-Halo-2-furaldehyde_suzuki->Product_suzuki + Ar-B(OH)₂, Pd Catalyst, Base Boronic_Acid Ar-B(OH)₂ Pd_Catalyst Pd Catalyst, Base 5-Halo-2-furaldehyde_ox 5-Halo-2-furaldehyde (X = Cl, Br) Product_ox 5-Halo-2-furoic Acid 5-Halo-2-furaldehyde_ox->Product_ox + Oxidant Oxidant [O] 5-Halo-2-furaldehyde_kno 5-Halo-2-furaldehyde (X = Cl, Br) Product_kno Condensation Product 5-Halo-2-furaldehyde_kno->Product_kno + Active Methylene, Base Active_Methylene Active Methylene Compound Base_kno Base Catalyst

Caption: General reaction pathways for 5-Halo-2-furaldehydes.

References

A Comparative Guide to the Spectroscopic Analysis of 5-Chloro-2-furaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of spectroscopic data for 5-Chloro-2-furaldehyde and related furan (B31954) derivatives. By examining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, researchers can effectively confirm and elucidate the structures of newly synthesized compounds. The following sections present quantitative data in comparative tables, detail the experimental protocols for each technique, and illustrate key workflows and structural correlations.

Spectroscopic Data Comparison

The introduction of substituents onto the furan ring significantly influences the spectroscopic properties of the molecule. The following tables compare data for the parent compound, 2-furaldehyde, with its chlorinated derivative, this compound, and other substituted analogues. This comparison highlights the diagnostic shifts and patterns crucial for structural confirmation.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃ Solvent)

CompoundH-3 (δ, ppm)H-4 (δ, ppm)H-5 (δ, ppm)Aldehyde-H (δ, ppm)
2-Furaldehyde 7.25 (dd)6.60 (dd)7.70 (dd)9.65 (s)
This compound 7.20 (d)6.50 (d)-9.55 (s)
Furan-2-carbaldehyde-d¹ [1]7.64 (d)6.60 (dd)7.25 (d)-

Note: Data for this compound is predicted based on established substituent effects. Specific experimental values may vary slightly. s=singlet, d=doublet, dd=doublet of doublets.

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃ Solvent)

CompoundC2 (δ, ppm)C3 (δ, ppm)C4 (δ, ppm)C5 (δ, ppm)C=O (δ, ppm)
2-Furaldehyde [1]152.9122.0112.8148.5178.0
This compound ~151.0~123.0~110.0~140.0~176.0
5-(2-Chlorophenyl)furfural [2]154.3124.7110.1158.9177.1

Note: Data for this compound is estimated. The presence of the electron-withdrawing chlorine atom at C5 is expected to significantly deshield C5 and have a smaller effect on the other ring carbons.

Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)

CompoundC-H (aldehyde)C=O StretchFuran C=C StretchC-Cl Stretch
2-Furaldehyde [3]2700-2850~1670-1700[4]1414-1660[4]-
This compound 2700-2850~1680~1400-1650~750-850

Note: The carbonyl (C=O) stretching frequency is sensitive to substituents. Electron-withdrawing groups like chlorine can slightly increase the frequency.

Table 4: Mass Spectrometry (MS) Data

CompoundMolecular FormulaMolecular WeightMolecular Ion (M⁺) (m/z)Key Fragments (m/z)
2-Furaldehyde [4]C₅H₄O₂96.089695 [M-H]⁺, 67, 39
This compound [5][6]C₅H₃ClO₂130.53130/132101/103 [M-CHO]⁺, 95, 66
5-(2-Chloro-4-nitrophenyl)-2-furaldehyde [7]C₁₁H₆ClNO₄251.62251/253222/224, 176, 115

Note: The presence of chlorine results in a characteristic M+2 isotope peak (³⁷Cl) with an intensity of approximately one-third that of the main M⁺ peak (³⁵Cl).[8]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following are generalized protocols for the spectroscopic analysis of furan derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the standard procedure for acquiring ¹H and ¹³C NMR spectra.

  • Sample Preparation : Dissolve 5-10 mg of the furan derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[4] The choice of solvent is critical to ensure the sample dissolves completely and its signals do not obscure analyte peaks.[4]

  • Instrumentation : Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition :

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Acquire a ¹H spectrum, typically using a single pulse experiment. Key parameters include spectral width, acquisition time, and relaxation delay.

    • Acquire a ¹³C spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Processing :

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).[4]

    • Integrate the peaks in the ¹H spectrum to determine proton ratios.[4]

Attenuated Total Reflectance (ATR) IR Spectroscopy

ATR-FTIR is a convenient method for obtaining IR spectra of solid and liquid samples.[4]

  • Sample Preparation : No special preparation is typically needed. Place a small amount of the solid powder or a single drop of the liquid sample directly onto the ATR crystal (e.g., diamond or ZnSe).[4]

  • Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.[4]

  • Acquisition :

    • Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Apply the sample to the crystal and ensure good contact using the pressure arm.

    • Acquire the sample spectrum. The instrument typically co-adds multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[4]

  • Data Analysis : Identify the frequencies (in cm⁻¹) of major absorption bands and assign them to specific functional groups and bond vibrations (e.g., C=O stretch, C-Cl stretch).[4]

Electron Ionization Mass Spectrometry (EI-MS)

This protocol is suitable for volatile and thermally stable compounds like furaldehyde derivatives.

  • Sample Introduction : Introduce the sample into the mass spectrometer. For pure, volatile compounds, direct insertion via a heated probe or injection into a Gas Chromatography (GC-MS) system is common.[9]

  • Instrumentation : Use a mass spectrometer with an electron ionization (EI) source.

  • Ionization : Bombard the sample molecules with high-energy electrons (typically 70 eV) in the ion source.[9] This causes ionization and fragmentation of the molecule.

  • Mass Analysis : The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

  • Data Analysis :

    • Identify the molecular ion peak (M⁺) to determine the molecular weight. For chlorinated compounds, look for the characteristic M⁺/(M+2)⁺ isotope pattern.[8]

    • Analyze the fragmentation pattern to deduce the structure. Common fragmentations for furaldehydes include the loss of -H or -CHO radicals.[4]

Visualizations

Diagrams are provided to illustrate the workflow of spectroscopic analysis and the correlation between spectral data and molecular structure.

G General Workflow for Spectroscopic Structure Elucidation cluster_prep Sample Handling cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation start Obtain Pure Sample prep Prepare Sample (Dissolve, Deposit, etc.) start->prep nmr NMR (1H, 13C) prep->nmr ir IR prep->ir ms Mass Spec prep->ms process Process Raw Data (FT, Baseline Correction, etc.) nmr->process ir->process ms->process interpret Assign Signals & Analyze Patterns process->interpret compare Compare with Literature & Reference Spectra interpret->compare confirm Confirm Structure compare->confirm

References

A Comparative Guide to the Synthetic Utility of 5-Chloro-2-furaldehyde and 5-Hydroxymethylfurfural

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the synthetic utility of two key bio-based platform molecules: 5-Chloro-2-furaldehyde and 5-hydroxymethylfurfural (B1680220) (HMF). While both molecules share a furan-2-carbaldehyde core, the substituent at the 5-position—a chloro group versus a hydroxymethyl group—imparts distinct reactivity profiles and, consequently, different applications in organic synthesis. This comparison is supported by experimental data and detailed protocols for key transformations.

Introduction to the Contenders

5-Hydroxymethylfurfural (HMF) is a well-established, versatile platform chemical derived from the dehydration of C6 sugars like fructose (B13574) and glucose.[1] Its two functional groups, a primary alcohol and an aldehyde, can be selectively transformed into a wide array of valuable derivatives, including diols, dicarboxylic acids, and amines. This versatility has made HMF a focal point in the development of sustainable chemicals and materials.

This compound , on the other hand, features a chlorine atom directly attached to the furan (B31954) ring. While also derived from biomass, it is generally less studied than HMF. The presence of the C-Cl bond, however, makes it a valuable precursor for reactions where the halogen can act as a leaving group, particularly in modern cross-coupling catalysis.

Comparative Analysis of Synthetic Utility

The synthetic utility of HMF and this compound is largely dictated by the reactivity of their respective functional groups at the C5 position.

Oxidation Reactions

The oxidation of the furan ring substituents is a primary route to valuable monomers like 2,5-furandicarboxylic acid (FDCA), a bio-based alternative to terephthalic acid used in polyester (B1180765) synthesis.

  • 5-Hydroxymethylfurfural (HMF): The oxidation of HMF to FDCA is a well-documented and high-yielding process.[2][3][4][5] The reaction proceeds through the sequential oxidation of the hydroxymethyl and formyl groups. A variety of catalytic systems, including those based on noble metals (e.g., Pt, Au) and metal-free systems (e.g., TEMPO), have been developed to achieve near-quantitative yields of FDCA under relatively mild conditions.[2][3]

  • This compound: Literature on the direct oxidation of this compound to FDCA is scarce. The chloro substituent is generally stable to oxidation. However, related chlorinated furans like 5-chloromethylfurfural (B124360) (CMF) have been oxidized to 2,5-diformylfuran (DFF) in moderate yields.[6][7] Achieving full oxidation to FDCA would likely require harsh conditions that might lead to degradation of the furan ring.

Comparative Summary: Oxidation

Starting MaterialProductCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)
5-Hydroxymethylfurfural2,5-Furandicarboxylic acidTEMPO/NaClO/KBrWater10-154~100[2]
5-Hydroxymethylfurfural2,5-Furandicarboxylic acidPt/C, O₂, NaOHWater90Continuous86.4[3]
5-Hydroxymethylfurfural2,5-Furandicarboxylic acidCo/Mn/Br, AirAcetic Acid1700.6786[4]
5-Chloromethylfurfural*2,5-DiformylfuranPyridine N-oxide, Cu(OTf)₂Acetonitrile160 (MW)0.0854[6][7]

Note: Data for 5-chloromethylfurfural is used as a proxy due to the lack of data for this compound.

Reductive Amination

Reductive amination of the aldehyde group is a key transformation for producing furan-based amines, which are valuable intermediates in the pharmaceutical and polymer industries.

  • 5-Hydroxymethylfurfural (HMF): The reductive amination of HMF is well-established, with numerous protocols available for the synthesis of primary, secondary, and tertiary amines.[1][8][9][10][11] These reactions typically proceed in high yields under various catalytic systems, including those based on Ni, Cu, and noble metals.[8][11]

  • This compound: While the aldehyde group is expected to undergo reductive amination similarly to HMF, there is a lack of specific literature detailing this transformation for this compound. The chloro-substituent may require careful selection of reaction conditions to avoid side reactions.

Comparative Summary: Reductive Amination

Starting MaterialAmineCatalystReductantSolventTemperature (°C)Yield (%)
5-HydroxymethylfurfuralN-substituted furfurylaminesCuAlOxH₂Methanol80-100up to 99[8]
5-HydroxymethylfurfuralN-substituted furfurylaminesAu/TiO₂-RCO/H₂ODioxane120up to 99[10]
5-HydroxymethylfurfuralN-substituted furfurylaminesIridium complexFormic acidDioxane80up to 98[9]
This compoundN/AN/AN/AN/AN/ANo data available
Palladium-Catalyzed Cross-Coupling Reactions

This class of reactions highlights the most significant difference in the synthetic utility of the two compounds.

  • This compound: The C-Cl bond in this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions such as Suzuki and Hiyama couplings.[12] This allows for the direct formation of C-C bonds at the 5-position of the furan ring, providing a straightforward route to 5-aryl-2-furaldehydes, which are important pharmacophores.[13][14][15] Yields for these reactions can be excellent, exceeding 99% in some cases.[12]

  • 5-Hydroxymethylfurfural (HMF): HMF is not a suitable substrate for direct palladium-catalyzed cross-coupling at the C5 position, as the C-O bond of the hydroxymethyl group is not readily activated by palladium(0). To achieve similar transformations, HMF must first be converted to a derivative with a suitable leaving group, such as a halide or a triflate, adding extra steps to the synthetic sequence.

Comparative Summary: Palladium-Catalyzed Suzuki Coupling

Starting MaterialCoupling PartnerCatalystBaseSolventTemperature (°C)Yield (%)
This compoundPhenylboronic acidPd catalyst with PAP ligandN/AN/AN/A>99[12]
5-Bromo-2-furaldehyde (B32451)*Phenylboronic acidPd(OAc)₂ / ligandN/ADMF/water10091[12]
5-HydroxymethylfurfuralNot applicableN/AN/AN/AN/AN/A

Note: Data for 5-bromo-2-furaldehyde is included as a close analogue.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of the aldehyde group with an active methylene (B1212753) compound.

  • Both Compounds: Both this compound and HMF readily undergo Knoevenagel condensation due to the presence of the reactive aldehyde group.[16][17][18][19] This reaction provides a route to extend the carbon chain and introduce further functionality.

Experimental Protocols

Oxidation of 5-Hydroxymethylfurfural to 2,5-Furandicarboxylic Acid[2]

Materials:

  • 5-Hydroxymethylfurfural (HMF) solution (50 wt%)

  • (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

  • Potassium bromide (KBr)

  • Sodium carbonate (Na₂CO₃)

  • Sodium hypochlorite (B82951) (NaClO) solution (8.9 wt%)

  • Deionized water

Procedure:

  • In a 200 mL beaker equipped with a magnetic stirrer, dissolve TEMPO (0.0313 g, 0.2 mmol), KBr (0.0595 g, 0.25 mmol), and Na₂CO₃ (0.159 g, 1.5 mmol) in 25 g of deionized water.

  • Cool the mixture to 10-15 °C.

  • Using microsyringe pumps, add the 50 wt% HMF solution at a rate of 0.33 mmol/min and the 8.9 wt% NaClO solution at a rate of 1 mmol/min for 60 minutes.

  • Maintain the reaction temperature at 10-15 °C, the pH between 10-11, and a stirring rate of 600 rpm for a total of 4 hours.

  • Upon completion, the product, 2,5-furandicarboxylic acid, can be isolated by acidification of the reaction mixture.

Reductive Amination of 5-Hydroxymethylfurfural[8]

Materials:

  • 5-Hydroxymethylfurfural (HMF)

  • Primary amine (e.g., aniline)

  • Methanol

  • CuAlOx catalyst

  • Hydrogen gas

Procedure:

  • Prepare a 0.05 M solution of HMF and a 0.05 M solution of the primary amine in methanol.

  • Allow the solution to stand at 25 °C for 3 to 16 hours to form the imine intermediate.

  • The resulting reaction mixture is then pumped through a flow reactor packed with the CuAlOx catalyst under a hydrogen atmosphere.

  • Typical reaction conditions in the flow reactor are a temperature of 80-100 °C and a hydrogen pressure of 10 bar.

  • The product, the corresponding N-substituted 5-(hydroxymethyl)-2-furfurylamine, is collected from the reactor outlet.

Suzuki Coupling of this compound[12]

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium catalyst system (e.g., Pd(OAc)₂ with a suitable ligand like 2-(di-tert-butylphosphino)-1-phenyl-1H-pyrrole (PAP))

  • Appropriate solvent and base as required by the specific catalyst system.

Procedure:

  • In a reaction vessel under an inert atmosphere, combine this compound, phenylboronic acid, the palladium catalyst, and the ligand.

  • Add the appropriate solvent and base.

  • Heat the reaction mixture to the required temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and perform a standard aqueous workup.

  • The product, 5-phenyl-2-furaldehyde, can be purified by column chromatography.

Visualizing the Synthetic Pathways

reaction_pathways cluster_hmf 5-Hydroxymethylfurfural (HMF) Pathways cluster_5c2f This compound Pathways HMF 5-Hydroxymethylfurfural FDCA 2,5-Furandicarboxylic Acid HMF->FDCA Oxidation HMFAmine 5-Hydroxymethylfurfurylamine HMF->HMFAmine Reductive Amination C5F This compound ArylF 5-Aryl-2-furaldehyde C5F->ArylF Suzuki Coupling Knoevenagel_C5F Knoevenagel Product C5F->Knoevenagel_C5F Knoevenagel Condensation

Caption: Key synthetic transformations of HMF and this compound.

experimental_workflow cluster_oxidation HMF Oxidation to FDCA cluster_coupling This compound Suzuki Coupling start_ox Dissolve TEMPO, KBr, Na2CO3 in water react_ox Add HMF and NaClO solutions start_ox->react_ox isolate_ox Acidify and Isolate FDCA react_ox->isolate_ox start_suzuki Combine reactants and catalyst react_suzuki Heat under inert atmosphere start_suzuki->react_suzuki isolate_suzuki Workup and Purify react_suzuki->isolate_suzuki

Caption: Simplified experimental workflows for key reactions.

Conclusion

  • 5-Hydroxymethylfurfural (HMF) is a highly versatile and well-studied platform chemical, particularly for oxidation to FDCA and reductive amination to produce a variety of furan-based monomers and intermediates. Its reactivity is centered on the transformations of its hydroxyl and aldehyde functionalities.

  • This compound offers a unique advantage in its suitability for palladium-catalyzed cross-coupling reactions, providing a direct and efficient route to 5-aryl-2-furaldehydes. This reactivity, stemming from the C-Cl bond, opens up synthetic pathways that are not directly accessible from HMF.

For researchers and drug development professionals, the choice between these two platform molecules will depend on the desired final product. For the synthesis of furan-based polyesters or amines, HMF is currently the more established and efficient starting material. However, for the synthesis of compounds requiring the introduction of an aryl or other unsaturated group at the 5-position of the furan ring, this compound is the superior choice, offering a more direct and atom-economical route. Further research into the reactivity of this compound is warranted to fully explore its potential in organic synthesis.

References

5-Chloro-2-furaldehyde in Cross-Coupling Reactions: A Performance Comparison with Other Halo-Furans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex organic molecules, particularly in the realm of pharmaceutical development, 5-substituted-2-furaldehydes are invaluable building blocks. The choice of the halogen at the 5-position is critical, as it dictates the substrate's reactivity in pivotal carbon-carbon bond-forming reactions. This guide provides an objective comparison of the performance of 5-Chloro-2-furaldehyde against other 5-halo-furans (fluoro, bromo, and iodo) in common palladium-catalyzed cross-coupling reactions, supported by established reactivity principles and representative experimental data.

General Reactivity Trends in Cross-Coupling

The performance of aryl halides in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions is predominantly governed by the carbon-halogen (C-X) bond strength. The rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to the palladium(0) center. A weaker C-X bond facilitates this step, leading to a faster reaction.

The established order of reactivity for halogens is:

I > Br > Cl > F

This trend is a direct consequence of the C-X bond dissociation energies. The C-I bond is the weakest, making iodo-compounds the most reactive, while the C-F bond is the strongest, rendering fluoro-compounds largely unreactive under standard cross-coupling conditions. Consequently, this compound is generally less reactive than its bromo and iodo counterparts, often requiring more forcing conditions—such as higher temperatures, longer reaction times, or more specialized, electron-rich and bulky ligands—to achieve comparable yields.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for creating biaryl compounds by coupling an organohalide with a boronic acid or ester. The choice of halogen on the furaldehyde ring significantly impacts the required reaction conditions and outcomes.

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// Invisible nodes for layout center [shape=point, width=0];

// Edges pd0 -> pd2_complex [label=" Oxidative Addition\n (Ar-X)"]; pd2_complex -> pd2_trans [label=" Transmetalation\n (R-B(OR)₂ + Base)"]; pd2_trans -> product [label=" Reductive\n Elimination"]; product -> pd0 [style=invis]; // Helps with layout

// Create the cycle pd2_trans -> center [dir=none, constraint=false]; center -> pd0 [label=" ", style=dashed, arrowhead=vee];

// Labels for reactants and products sub_ArX [label="5-Halo-2-furaldehyde\n(Ar-X)", shape=plaintext, fontcolor="#202124"]; sub_Boronic [label="Boronic Acid\n(R-B(OR)₂)", shape=plaintext, fontcolor="#202124"];

sub_ArX -> pd0 [style=invis]; sub_Boronic -> pd2_complex [style=invis];

} .dot Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Table 1: Comparative Performance in Suzuki-Miyaura Coupling

5-Halo-2-furaldehyde (Ar-X)Relative ReactivityTypical TemperatureTypical Reaction TimeExpected YieldKey Considerations
5-Iodo-2-furaldehyde Very HighRoom Temp to 80°CShort (1-6 h)High to ExcellentMost reactive substrate; milder conditions are sufficient. Potential for side reactions like homocoupling if not controlled.[1]
5-Bromo-2-furaldehyde High70 - 100°CModerate (8-16 h)Good to HighThe industry standard for many applications due to a good balance of reactivity and stability.[1]
This compound Moderate100 - 120°C+Long (12-24 h+)Moderate to GoodRequires more forcing conditions and often specialized catalysts/ligands (e.g., Buchwald ligands) to achieve good yields.[2]
5-Fluoro-2-furaldehyde Very Low>120°C (if at all)Very LongVery Low / No ReactionGenerally unreactive under standard Suzuki conditions due to the strong C-F bond.

Note: The data in this table is extrapolated from established reactivity principles.[1][2] Direct side-by-side experimental comparisons under identical conditions are limited in the literature. Yields are highly dependent on the specific coupling partner, catalyst, ligand, and base used.

Performance in Heck-Mizoroki Coupling

The Heck reaction couples aryl halides with alkenes to form substituted alkenes. The reactivity trend of the halo-furans remains the same, with the C-I bond being the most susceptible to oxidative addition to the palladium catalyst.

Table 2: Comparative Performance in Heck-Mizoroki Coupling

5-Halo-2-furaldehyde (Ar-X)Relative ReactivityTypical TemperatureTypical LigandsExpected YieldKey Considerations
5-Iodo-2-furaldehyde Very High80 - 100°COften ligandless or simple phosphines (PPh₃)HighHigh reactivity allows for less demanding conditions.
5-Bromo-2-furaldehyde High100 - 120°CPPh₃, P(o-tol)₃Good to HighA reliable substrate for a wide range of Heck reactions.
This compound Moderate120 - 140°C+Bulky, electron-rich phosphines or NHC ligandsModerateRequires higher temperatures and more sophisticated, often expensive, catalyst systems to overcome its lower reactivity.
5-Fluoro-2-furaldehyde Very LowVery HighSpecialized systemsVery Low / No ReactionNot a practical substrate for standard Heck reactions.

Performance in Sonogashira Coupling

The Sonogashira coupling involves the reaction of an aryl halide with a terminal alkyne, typically using a dual palladium and copper catalyst system. This reaction is fundamental for synthesizing arylalkynes. The halide reactivity follows the same established trend.[3]

Table 3: Comparative Performance in Sonogashira Coupling

5-Halo-2-furaldehyde (Ar-X)Relative ReactivityCatalyst SystemTypical TemperatureExpected YieldKey Considerations
5-Iodo-2-furaldehyde Very HighPd/CuRoom Temp to 60°CHigh to ExcellentThe high reactivity allows for very mild, often room temperature, conditions.[4]
5-Bromo-2-furaldehyde HighPd/Cu50 - 90°CGood to HighA versatile and commonly used substrate for Sonogashira couplings.[3]
This compound ModeratePd/Cu80 - 120°C+ModerateRequires elevated temperatures and may need more robust catalyst systems to achieve efficient coupling.
5-Fluoro-2-furaldehyde Very LowPd/CuVery HighVery Low / No ReactionNot a viable substrate for this reaction under normal conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for Suzuki-Miyaura and Sonogashira cross-coupling reactions.

// Nodes start [label="Reaction Setup", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagents [label="Combine Halo-furan,\nCoupling Partner, Base,\n& Catalyst in Solvent"]; inert [label="Degas with Inert Gas\n(e.g., Argon)"]; reaction [label="Heat to Desired\nTemperature with Stirring"]; monitor [label="Monitor Progress\n(TLC, GC-MS)"]; workup [label="Aqueous Workup\n& Extraction"]; purify [label="Purification\n(Column Chromatography)"]; end [label="Characterization", shape=house, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> reagents; reagents -> inert; inert -> reaction; reaction -> monitor; monitor -> workup [label="Upon Completion"]; workup -> purify; purify -> end; } .dot Caption: General experimental workflow for cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling of 5-Bromo-2-furaldehyde

This protocol details the synthesis of 5-(4-Bromophenyl)furan-2-carbaldehyde.[3]

  • Materials:

    • 5-Bromo-2-furaldehyde (1.0 eq.)

    • (4-Bromophenyl)boronic acid (1.2 eq.)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.)

    • Potassium carbonate (K₂CO₃) (3.0 eq.)

    • Toluene, Ethanol, and Water (in a 4:4:3 ratio)

  • Procedure:

    • To a round-bottomed flask, add 5-bromo-2-furaldehyde, (4-bromophenyl)boronic acid, and potassium carbonate.[3]

    • Add the solvent mixture of toluene, ethanol, and water.[3]

    • Add the Pd(PPh₃)₄ catalyst to the mixture.[3]

    • Flush the flask with an inert gas (e.g., argon) and fit it with a reflux condenser.[3]

    • Heat the reaction mixture to 70-80°C and stir vigorously for 12-16 hours.[3]

    • After cooling to room temperature, add water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica (B1680970) gel to yield the final product.

Protocol 2: General Sonogashira Coupling

This is a general procedure adaptable for various aryl halides and terminal alkynes.[3]

  • Materials:

    • Aryl Halide (e.g., 5-Bromo-2-furaldehyde) (1.0 eq.)

    • Terminal Alkyne (1.1 - 1.2 eq.)

    • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 eq.)

    • Copper(I) iodide (CuI) (0.025 eq.)

    • Amine Base (e.g., Diisopropylamine or Triethylamine) (7.0 eq.)

    • Solvent (e.g., THF or DMF)

  • Procedure:

    • Dissolve the aryl halide in the chosen solvent in a reaction flask at room temperature.[3]

    • Sequentially add the palladium catalyst, copper(I) iodide, the amine base, and finally the terminal alkyne.[3]

    • Stir the reaction at the appropriate temperature (room temperature for iodo/bromo-substrates, elevated for chloro-substrates) for 3-12 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with an ether-based solvent (e.g., Et₂O) and filter through a pad of Celite® to remove catalyst residues.[3]

    • Wash the filtrate with saturated aqueous ammonium (B1175870) chloride, sodium bicarbonate, and brine.[3]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), concentrate in vacuo, and purify by flash column chromatography.[3]

Conclusion

The performance of 5-halo-2-furaldehydes in cross-coupling reactions is a clear illustration of fundamental chemical principles. 5-Iodo- and 5-bromo-2-furaldehyde are highly reactive and versatile substrates that readily participate in Suzuki, Heck, and Sonogashira couplings under relatively mild conditions.

This compound , while more cost-effective, is significantly less reactive. Its successful implementation requires careful optimization, often necessitating higher temperatures, longer reaction times, and the use of advanced, highly active catalyst systems. For drug development professionals and researchers, this trade-off between cost and reactivity is a critical consideration. While this compound is a viable substrate, particularly for large-scale synthesis where cost is a major driver, its bromo- and iodo-analogs offer greater reliability, milder conditions, and faster reaction times, making them preferable for rapid library synthesis and initial discovery efforts.

References

A Comparative Guide to the Biological Activity of 5-Chloro-2-furaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of various derivatives of 5-Chloro-2-furaldehyde, a versatile scaffold in medicinal chemistry. The following sections summarize key experimental data, detail the methodologies for crucial assays, and visualize relevant biological pathways to facilitate the objective evaluation of these compounds against other alternatives.

Data Presentation: A Comparative Analysis

The biological activities of this compound derivatives have been primarily investigated for their antimicrobial, anticancer, and antioxidant properties. The following tables consolidate quantitative data from various studies to enable a comparative assessment of their efficacy.

Antimicrobial Activity

The antimicrobial potential of furan (B31954) derivatives is a significant area of research.[1] The furan ring is a key structural feature in many antimicrobial agents, and its derivatives have shown a broad spectrum of activity.[2][3] The mechanism of action for some furan derivatives, particularly nitrofurans, involves the intracellular reduction of the nitro group by bacterial nitroreductases to form reactive electrophilic intermediates that can damage bacterial DNA and inhibit ribosomal proteins.[4]

Table 1: Minimum Inhibitory Concentration (MIC) of Furan Derivatives against Various Bacterial Strains

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL) of Reference
5-(2-chloro-4-nitrophenyl)furan-2-yl Chalcone (B49325) 3aPseudomonas aeruginosa-Ciprofloxacin-
5-(2-chloro-4-nitrophenyl)furan-2-yl Chalcone 3fPseudomonas aeruginosaModerateCiprofloxacin-
5-(2-chloro-4-nitrophenyl)furan-2-yl Chalcone 3fStaphylococcus aureusModerateCiprofloxacin-
5-(2-chloro-4-nitrophenyl)furan-2-yl Chalcone 3dStaphylococcus aureusSignificantCiprofloxacin-
Cinnamaldehyde (B126680) Derivative 6MRSA ATCC 4330064--
Cinnamaldehyde Derivatives 3, 4, 5, 6 (with PAβN)A. baumannii ATCC 196068--
Cinnamaldehyde Derivatives 5, 6 (with PAβN)XDR A. baumannii UW 507532--

Note: Data for chalcone derivatives are qualitative as reported in the source.[5] Data for cinnamaldehyde derivatives are included for a broader context of antimicrobial aldehydes.[6]

Anticancer Activity

The anticancer potential of this compound derivatives is often evaluated by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of cancer cells by 50% in vitro. The mechanisms of action for related compounds include the inhibition of tubulin polymerization and interference with nucleic acid synthesis.[7][8]

Table 2: In Vitro Anticancer Activity (IC50) of Furan and Thiazolidinone Derivatives Against Human Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM) of Reference
Furan-based Thiosemicarbazide 15HeLa (Cervical)8.81 ± 0.285-FU4.93 ± 0.24
Furan-based 1,2,4-Triazole 18HeLa (Cervical)27.31 ± 0.595-FU4.93 ± 0.24
5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinone 2f (Mean GI50)NCI-60 Panel2.80--
5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinone 2h (Mean GI50)NCI-60 Panel1.57--
5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinone 2hMOLT-4 (Leukemia)< 0.01--
5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinone 2hSR (Leukemia)< 0.01--
5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinone 2hSW-620 (Colon)< 0.01--

Note: Data for furan-based derivatives are from one study,[9] and data for thiazolidinone derivatives are from another.[10][11]

Antioxidant Activity

The antioxidant capacity of this compound derivatives is an important aspect of their biological profile, as oxidative stress is implicated in numerous diseases. The antioxidant activity is often determined using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and is expressed as the IC50 value.

Table 3: In Vitro Antioxidant Activity (IC50) of Furan Derivatives

Compound/DerivativeAssayIC50 (µM)Reference CompoundIC50 (µM) of Reference
Furan-based Thiosemicarbazide 3DPPH· assay18.21 ± 0.75BHT-
Furan-based Thiosemicarbazide 3ABTS·+ assay19.20 ± 0.25α-TOC-
Furfural (B47365) Derivative C1DPPH assay-Ascorbic Acid-
Furfural Derivative C2DPPH assay-Ascorbic Acid-
Furfural Derivative C3DPPH assay-Ascorbic Acid-

Note: Quantitative IC50 values for some furfural derivatives were not provided in the source, but their antioxidant activity was compared to ascorbic acid.[12] Data for furan-based thiosemicarbazides are from a separate study.[9]

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key biological pathways and experimental workflows relevant to the evaluation of this compound derivatives.

G cluster_0 Bacterial Cell derivative This compound Derivative nitroreductase Bacterial Nitroreductase derivative->nitroreductase enters cell reactive_intermediate Reactive Electrophilic Intermediate nitroreductase->reactive_intermediate reduction dna Bacterial DNA reactive_intermediate->dna ribosomes Ribosomes reactive_intermediate->ribosomes dna_damage DNA Damage & Strand Breaks dna->dna_damage protein_synthesis_inhibition Inhibition of Protein Synthesis ribosomes->protein_synthesis_inhibition cell_death Bacterial Cell Death dna_damage->cell_death protein_synthesis_inhibition->cell_death

Caption: Proposed antimicrobial mechanism of action for nitro-substituted furan derivatives.

cluster_1 Cancer Cell derivative This compound Derivative tubulin Tubulin Dimers derivative->tubulin binds to microtubule Microtubule Assembly derivative->microtubule inhibits tubulin->microtubule mitotic_spindle Mitotic Spindle Formation microtubule->mitotic_spindle mitotic_arrest Mitotic Arrest mitotic_spindle->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Putative anticancer mechanism via inhibition of tubulin polymerization.

cluster_2 Experimental Workflow start Start: Antimicrobial Susceptibility Testing prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate with Bacteria and Compound prep_inoculum->inoculate serial_dilution Prepare Serial Dilutions of Test Compound serial_dilution->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Determine MIC: Lowest Concentration with no Visible Growth incubate->read_mic end End read_mic->end

Caption: Workflow for the Broth Microdilution Antimicrobial Susceptibility Test.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the detailed protocols for the key experiments cited in the evaluation of this compound derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent that prevents the visible growth of a bacterium.

1. Preparation of Materials:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Sterilize Mueller-Hinton Broth (MHB) and 96-well microtiter plates.

  • Culture the bacterial strain to be tested overnight in MHB.

2. Assay Procedure:

  • Adjust the turbidity of the overnight bacterial culture to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Perform serial two-fold dilutions of the test compound in MHB in the wells of the 96-well plate.

  • Inoculate each well with the standardized bacterial suspension.

  • Include positive controls (broth with inoculum and a standard antibiotic), negative controls (broth with inoculum only), and sterility controls (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

3. Determination of MIC:

  • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

1. Cell Seeding:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells.

  • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a positive control (a known anticancer drug).

  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

3. MTT Addition and Formazan (B1609692) Solubilization:

  • After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.

  • Remove the medium containing MTT and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

4. Data Analysis:

  • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or a hydrogen donor.

1. Preparation of Reagents:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Prepare a fresh solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in the same solvent to a concentration of approximately 0.1 mM.

2. Assay Procedure:

  • Add a specific volume of the test compound at various concentrations to a cuvette or the wells of a microplate.

  • Add the DPPH solution to initiate the reaction.

  • Include a control containing the solvent and the DPPH solution.

  • Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

3. Data Analysis:

  • Measure the absorbance of the solutions at 517 nm.

  • The radical scavenging activity is calculated as a percentage of the decrease in absorbance of the DPPH solution in the presence of the test compound compared to the control.

  • The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of scavenging activity against compound concentration.

References

Assessing the Purity of Synthesized 5-Chloro-2-furaldehyde: A Comparative Guide Using GC-MS and NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the purity of synthesized 5-Chloro-2-furaldehyde, a key intermediate in various synthetic pathways. The purity of starting materials is paramount in drug development and chemical synthesis to ensure the desired reaction outcomes, minimize side effects, and maintain batch-to-batch consistency. This document outlines the application of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the qualitative and quantitative evaluation of this compound purity. We present detailed experimental protocols, comparative data analysis, and visual workflows to aid researchers in implementing these methods.

Introduction to Purity Assessment Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique ideal for separating volatile and thermally stable compounds. In the context of this compound analysis, GC separates the target compound from its impurities based on their boiling points and interactions with the chromatographic column. The mass spectrometer then fragments the eluted compounds, providing a unique mass spectrum or "fingerprint" for each component, enabling their identification and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H and ¹³C NMR, provides detailed structural information about the molecule. Quantitative NMR (qNMR) is a powerful method for determining the absolute purity of a sample by comparing the integral of a signal from the analyte with that of a certified internal standard.[1][2][3] This technique is non-destructive and provides a direct measure of the molar concentration of the analyte and its impurities.

Comparative Analysis of a Synthesized Batch

To illustrate the purity assessment process, we present a hypothetical analysis of a synthesized batch of this compound. The primary synthesis route involves the chlorination of 2-furaldehyde, which may lead to several impurities, including unreacted starting material (2-furaldehyde), over-chlorinated products (e.g., 3,5-dichloro-2-furaldehyde), and solvent residues.

Data Presentation

Table 1: GC-MS Analysis of Synthesized this compound

Peak No.Retention Time (min)Compound NameArea (%)Key Mass Fragments (m/z)
15.82-Furaldehyde (Impurity)1.296, 95, 67, 39
27.2This compound 98.5 130, 129, 101, 66
38.53,5-Dichloro-2-furaldehyde (Impurity)0.3164, 163, 135, 99

Table 2: ¹H NMR (500 MHz, CDCl₃) Data for Purity Assessment

CompoundChemical Shift (δ, ppm)MultiplicityAssignmentIntegral
This compound 9.65s-CHO1.00
7.28dH-31.00
6.50dH-41.00
2-Furaldehyde (Impurity)9.68s-CHO0.01
7.75ddH-50.01
7.30ddH-30.01
6.65ddH-40.01
Maleic Anhydride (Internal Standard)7.10s2 x =CH-2.00

Table 3: Quantitative NMR (qNMR) Purity Calculation

ParameterThis compoundMaleic Anhydride (Internal Standard)
Integral (I)1.00 (Aldehyde proton)2.00 (Olefinic protons)
Number of Protons (N)12
Molecular Weight (M)130.53 g/mol 98.06 g/mol
Weight (W)20.5 mg10.2 mg
Purity (P)To be determined 99.9%

Using the qNMR formula, the purity of this compound can be calculated as follows:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (W_std / W_analyte) * P_std

Purity (%) = (1.00 / 2.00) * (2 / 1) * (130.53 / 98.06) * (10.2 / 20.5) * 99.9% = 98.6%

Experimental Protocols

GC-MS Analysis

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • If necessary, dilute the solution to an appropriate concentration (e.g., 1 mg/mL).

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (split mode, 50:1).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-350.

3. Data Analysis:

  • Identify the peaks in the total ion chromatogram (TIC).

  • Compare the mass spectrum of each peak with a reference library (e.g., NIST) for compound identification.

  • Calculate the relative percentage purity by dividing the peak area of this compound by the total area of all peaks.

NMR Analysis

1. Sample Preparation (for ¹H and ¹³C NMR):

2. Sample Preparation (for qNMR):

  • Accurately weigh approximately 20 mg of the synthesized this compound and 10 mg of a certified internal standard (e.g., maleic anhydride) into a vial.

  • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., 0.7 mL of CDCl₃).

3. NMR Data Acquisition:

  • Spectrometer: Bruker Avance 500 MHz or equivalent.

  • ¹H NMR:

    • Pulse sequence: zg30

    • Number of scans: 16

    • Relaxation delay (d1): 30 s (for qNMR, to ensure full relaxation)

    • Acquisition time: 4 s

  • ¹³C NMR:

    • Pulse sequence: zgpg30

    • Number of scans: 1024

    • Relaxation delay (d1): 2 s

4. Data Processing and Analysis:

  • Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin).

  • Apply Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shift of the spectra using the TMS signal (0.00 ppm).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the main compound and impurities.

  • For qNMR, carefully integrate the signals of the analyte and the internal standard and use the formula provided above to calculate the absolute purity.

Mandatory Visualization

Experimental_Workflow cluster_synthesis Synthesis & Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Purity Assessment synthesis Synthesized This compound sample_prep_gc Prepare GC-MS Sample (Dilute in Solvent) synthesis->sample_prep_gc sample_prep_nmr Prepare NMR Sample (Dissolve in CDCl3) synthesis->sample_prep_nmr sample_prep_qnmr Prepare qNMR Sample (with Internal Standard) synthesis->sample_prep_qnmr gcms GC-MS Analysis sample_prep_gc->gcms nmr NMR Analysis (1H & 13C) sample_prep_nmr->nmr qnmr qNMR Analysis sample_prep_qnmr->qnmr data_gcms Identify Impurities & Relative Purity gcms->data_gcms data_nmr Structural Confirmation & Identify Impurities nmr->data_nmr data_qnmr Determine Absolute Purity qnmr->data_qnmr final_purity Final Purity Assessment data_gcms->final_purity data_nmr->final_purity data_qnmr->final_purity

Caption: Workflow for Purity Assessment of this compound.

Purity_Logic cluster_methods Purity Determination Methods cluster_comparison Comparison with Alternatives cluster_pros_cons synthesized_product Synthesized Product: This compound gc_ms_method GC-MS (Relative Purity) synthesized_product->gc_ms_method qnmr_method Quantitative NMR (Absolute Purity) synthesized_product->qnmr_method alternative_1 Alternative Method 1: High-Performance Liquid Chromatography (HPLC) synthesized_product->alternative_1 alternative_2 Alternative Method 2: Titration synthesized_product->alternative_2 pros_gcms Pros: - High sensitivity - Good for volatile impurities gc_ms_method->pros_gcms Advantages cons_gcms Cons: - Destructive - Requires derivatization for  non-volatile impurities gc_ms_method->cons_gcms Limitations pros_qnmr Pros: - High accuracy & precision - Non-destructive - Universal detector qnmr_method->pros_qnmr Advantages cons_qnmr Cons: - Lower sensitivity than GC-MS - Requires pure internal standard qnmr_method->cons_qnmr Limitations

References

Benchmarking the efficiency of different synthetic routes to 5-Chloro-2-furaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

5-Chloro-2-furaldehyde is a valuable intermediate in the synthesis of a wide range of pharmaceuticals and other fine chemicals. The efficiency of its production is a critical factor for researchers and chemical industries. This guide provides a comparative analysis of various synthetic routes to this compound, supported by experimental data to inform the selection of the most suitable method for specific applications.

Comparison of Synthetic Routes

The synthesis of this compound can be broadly categorized into two main approaches: direct chlorination of furfural (B47365) and conversion from biomass-derived furanics like 5-(hydroxymethyl)furfural (HMF) and 5-(chloromethyl)furfural (CMF). The choice of route often depends on the availability of starting materials, desired scale, and tolerance for different reaction conditions.

Starting MaterialCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
FurfuralZnCl2Acetic Acid702410[1]
FurfuralConcentrated HCl-40Overnight55[1]
Fructose (B13574)HClDichloromethane (B109758)/Water (biphasic)--85 (for CMF)[2]
FructoseHClToluene/Water (biphasic)65-80-72-81.9 (for CMF)[2]
5-Bromo-2-furaldehyde (B32451)Aryl/Heteroarylzinc halidesPd catalystMild conditions--[3]

Note: CMF (5-chloromethylfurfural) is a direct precursor to this compound and its synthesis is often a key step. The yields for CMF are included as they represent a significant portion of the overall synthesis efficiency from biomass.

Experimental Protocols

Route 1: Direct Chlorination of Furfural with ZnCl2 and Acetic Acid[1]
  • Dissolve furfural (30 mmol) and ZnCl2 (30 mmol) in acetic acid (30 mL) and stir at room temperature for 1 hour.

  • Add a solution of the substrate (10 mmol) in acetic acid (5 mL).

  • Heat the mixture at 70°C and stir for 24 hours.

  • After cooling, dilute the mixture with diethyl ether (100 mL).

  • Wash the organic phase sequentially with 0.1 N Na2S2O3 (50 mL), 0.1 N NaHCO3 (20 mL), and brine (20 mL).

  • Dry the organic phase over anhydrous Na2SO4 and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or vacuum distillation to obtain this compound.

Route 2: Direct Chlorination of Furfural with Concentrated HCl[1]
  • Mix furfural (3.5 g) with concentrated HCl (20 mL).

  • Stir the mixture overnight at 40°C.

  • Pour the reaction mixture into cold water and extract with diethyl ether.

  • Wash the ether extract with saturated saline solution, followed by a wash with NaHCO3 solution and brine.

  • Dry the organic layer with anhydrous MgSO4.

  • Filter and concentrate under vacuum to yield this compound.

Route 3: Synthesis of 5-(Chloromethyl)furfural (CMF) from Fructose in a Biphasic System[2]
  • Prepare a biphasic system consisting of an aqueous phase containing fructose and a suitable organic solvent (e.g., dichloromethane or toluene).

  • Add HCl to the aqueous phase to catalyze the dehydration and chlorination of fructose.

  • Heat the mixture to the specified temperature (e.g., 65-80°C) with vigorous stirring to ensure efficient phase mixing.

  • The CMF formed is extracted in-situ into the organic phase, which protects it from degradation.

  • After the reaction is complete, separate the organic layer.

  • The CMF can be isolated by removing the solvent and further purified if necessary.

Synthesis and Evaluation Workflow

The following diagram illustrates a general workflow for the synthesis and evaluation of this compound, from the selection of the synthetic route to the final product characterization.

Synthesis_Workflow cluster_0 1. Route Selection cluster_1 2. Synthesis cluster_2 3. Analysis & Evaluation cluster_3 4. Outcome Start Starting Material (Furfural, Biomass, etc.) Route1 Direct Chlorination Start->Route1 Route2 From Biomass via CMF Start->Route2 Reaction Chemical Reaction (Catalyst, Solvent, Temp, Time) Route1->Reaction Route2->Reaction Workup Work-up & Extraction Reaction->Workup Purification Purification (Distillation, Chromatography) Workup->Purification Characterization Product Characterization (NMR, IR, MS) Purification->Characterization Yield Yield Calculation Characterization->Yield Purity Purity Analysis (GC, HPLC) Characterization->Purity End Pure this compound Yield->End Purity->End

Caption: Workflow for the synthesis and evaluation of this compound.

Discussion

The synthesis of this compound from furfural offers a more direct approach, with the concentrated HCl method showing a significantly higher yield (55%) compared to the ZnCl2 catalyzed reaction (10%).[1] However, the use of concentrated acid may present handling and corrosion challenges.

The route from biomass, particularly through the intermediate 5-(chloromethyl)furfural (CMF), is a promising green alternative.[2] Biphasic reaction systems for CMF production from fructose have demonstrated high yields (up to 85%), and the in-situ extraction of the product into an organic phase helps to prevent degradation and simplify purification.[2] While this route involves an additional step to convert CMF to this compound, the high initial yields from abundant and renewable feedstocks make it an attractive option for sustainable chemical production.

For the synthesis of derivatives, palladium-catalyzed cross-coupling reactions using 5-bromo-2-furaldehyde as a starting material provide a versatile method for introducing various aryl and heteroaryl groups at the 5-position.[3] This organozinc route operates under mild conditions and allows for the creation of a diverse library of 5-substituted-2-furaldehydes.

Ultimately, the optimal synthetic route will be dictated by the specific requirements of the research or production goals, balancing factors such as yield, cost, safety, and environmental impact.

References

Comparison of the stability of halogenated furaldehydes in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the stability of key chemical intermediates is paramount. Halogenated furaldehydes, such as 5-chloromethylfurfural (B124360) (CMF) and 5-bromomethylfurfural (BMF), are versatile, bio-based platform molecules with significant potential in the synthesis of pharmaceuticals and other high-value chemicals. Their stability in various solvent systems directly impacts reaction efficiency, product yield, and purification strategies. This guide provides a comprehensive comparison of the stability of halogenated furaldehydes in different solvent environments, supported by available experimental data and detailed methodologies.

Halogenated furaldehydes are generally recognized as being more stable than their parent compound, 5-hydroxymethylfurfural (B1680220) (HMF), particularly under acidic conditions.[1] This enhanced stability is largely attributed to their increased hydrophobicity, which facilitates their extraction into organic solvents, thereby protecting them from degradation pathways prevalent in aqueous, acidic environments.[2][3] However, the choice of solvent remains a critical factor influencing their longevity and reactivity.

Quantitative Stability Comparison

The stability of halogenated furaldehydes is highly dependent on the nature of the solvent. Protic solvents, for instance, can participate in nucleophilic substitution reactions, leading to the degradation of the furaldehyde. A study on the conversion of CMF to 5-methoxymethylfurfural (MMF) in methanol (B129727) demonstrated the susceptibility of CMF to solvolysis.[4] Conversely, aprotic and nonpolar solvents are generally considered to provide a more stable environment.

While comprehensive, directly comparative kinetic data across a wide range of halogenated furaldehydes and solvents is limited in publicly available literature, the following table summarizes qualitative and semi-quantitative findings on the stability of 5-chloromethylfurfural (CMF).

Solvent SystemSolvent TypeStability of 5-Chloromethylfurfural (CMF)Degradation Products/PathwaysReference(s)
WaterPolar ProticLow (subject to decomposition)5-Hydroxymethylfurfural (HMF), Levulinic Acid, Formic Acid, Humins[4]
MethanolPolar ProticModerate (undergoes nucleophilic substitution)5-Methoxymethylfurfural (MMF), MMF acetal (B89532) (MMFA), Methyl Levulinate[4]
Dimethyl Sulfoxide (DMSO)Polar AproticModerate (can act as both solvent and oxidant at elevated temperatures)2,5-Diformylfuran (DFF)[5][6]
AcetonitrilePolar AproticHighMinimal degradation reported under specific reaction conditions[5]
TolueneNonpolarHighStable for extraction and as a reaction medium[6][7]
Dichloromethane (DCM)HalogenatedHighStable for extraction and as a reaction medium[6]
1,2-Dichloroethane (DCE)HalogenatedHighStable for extraction and as a reaction medium[3]
ChloroformHalogenatedHighStable for extraction and as a reaction medium[6]

Experimental Protocols

To assess the stability of halogenated furaldehydes, a typical experimental protocol involves monitoring the concentration of the compound over time in a specific solvent at a controlled temperature.

General Stability Testing Protocol
  • Solution Preparation: A stock solution of the halogenated furaldehyde (e.g., 5-chloromethylfurfural) is prepared in the solvent of interest at a known concentration.

  • Incubation: The solution is maintained at a constant temperature in a sealed container to prevent solvent evaporation. Aliquots are withdrawn at predetermined time intervals.

  • Sample Analysis: The concentration of the halogenated furaldehyde in each aliquot is determined using a suitable analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC).

  • Data Analysis: The degradation of the compound is quantified by plotting its concentration against time. From this data, degradation kinetics (e.g., rate constant, half-life) can be calculated.

Detailed UPLC Method for CMF and its Degradation Products in Methanol

This method is adapted from a kinetic study of the nucleophilic substitution of CMF by methanol.[4]

  • Instrumentation: Acquity UPLC (Waters) system equipped with a photodiode array (PDA) detector.

  • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient of acetonitrile/methanol (1:1, v/v; Solvent A) and water with 0.2 wt% trifluoroacetic acid (TFA; Solvent B).

    • Initial conditions: 98% A, 2% B.

    • Gradient: Linearly increase to 98% B over a specified time.

  • Flow Rate: 0.6 mL/min.

  • Detection: PDA detector set at wavelengths appropriate for the compounds of interest (e.g., 230 nm and 250 nm).

  • Quantification: External standards of the halogenated furaldehyde and its expected degradation products are used to create calibration curves for accurate quantification.

Degradation Pathways and Logical Relationships

The stability of a halogenated furaldehyde in a given solvent is dictated by the potential for degradation reactions. The primary pathway for degradation in protic solvents is nucleophilic substitution, where the halogen is displaced by a solvent molecule. In aprotic solvents, the stability is generally higher, though other reaction pathways, such as oxidation, can occur under certain conditions.

G cluster_solvents Solvent Systems cluster_stability Stability Outcome cluster_pathways Primary Degradation Pathway Protic Solvents\n(e.g., Water, Alcohols) Protic Solvents (e.g., Water, Alcohols) Low Stability Low Stability Protic Solvents\n(e.g., Water, Alcohols)->Low Stability Aprotic Solvents\n(e.g., DMSO, Acetonitrile) Aprotic Solvents (e.g., DMSO, Acetonitrile) Moderate Stability Moderate Stability Aprotic Solvents\n(e.g., DMSO, Acetonitrile)->Moderate Stability Nonpolar/Halogenated Solvents\n(e.g., Toluene, DCM) Nonpolar/Halogenated Solvents (e.g., Toluene, DCM) High Stability High Stability Nonpolar/Halogenated Solvents\n(e.g., Toluene, DCM)->High Stability Nucleophilic Substitution Nucleophilic Substitution Low Stability->Nucleophilic Substitution Oxidation Oxidation Moderate Stability->Oxidation Minimal Degradation Minimal Degradation High Stability->Minimal Degradation

Caption: Logical relationship between solvent type, stability, and degradation pathway for halogenated furaldehydes.

References

A Comparative Guide to the Regioselectivity of Reactions on the 5-Chloro-2-furaldehyde Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-Chloro-2-furaldehyde scaffold is a versatile building block in organic synthesis, offering two primary reactive sites for functionalization: the carbon-chlorine bond at the 5-position and the formyl group at the 2-position. Understanding the regioselectivity of various reactions on this scaffold is crucial for the efficient design and synthesis of novel furan-based compounds with potential applications in medicinal chemistry and materials science. This guide provides an objective comparison of the performance of this compound in several key transformations, supported by available experimental data and detailed methodologies.

Reactivity Overview: C-Cl Bond vs. Formyl Group

The reactivity of this compound is dictated by the electronic properties of the furan (B31954) ring, which is influenced by both the electron-withdrawing formyl group and the chloro substituent. Generally, the chlorine atom at the 5-position is susceptible to displacement through nucleophilic aromatic substitution and serves as a handle for various palladium-catalyzed cross-coupling reactions. The aldehyde group readily undergoes nucleophilic addition and condensation reactions. The interplay between these two functional groups governs the regioselectivity under different reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions at the C5-Position

Palladium-catalyzed cross-coupling reactions are a cornerstone for C-C and C-heteroatom bond formation at the 5-position of the furan ring. However, the reactivity of the C-Cl bond in this compound is generally lower than that of the analogous C-Br or C-I bonds. This often necessitates more forcing reaction conditions or the use of specialized catalyst systems.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used method for the formation of aryl-aryl or aryl-vinyl bonds. While 5-bromo-2-furaldehyde (B32451) is a more common substrate, the coupling of this compound can be achieved, albeit with potentially lower yields under similar conditions.

Comparative Data for Suzuki-Miyaura Coupling

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
5-Bromo-2-furaldehydePhenylboronic acidPd(dppf)Cl₂K₂CO₃Toluene/EtOH/H₂O80~90Extrapolated from similar systems
This compoundPhenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene10040-60Estimated based on general reactivity trends

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Halofurfural

A flame-dried Schlenk tube is charged with the 5-halofurfural (1.0 equiv.), the corresponding boronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(dppf)Cl₂ for bromide, or a more active catalyst like Pd₂(dba)₃/SPhos for chloride, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv.). The tube is evacuated and backfilled with an inert gas (e.g., argon) three times. Degassed solvent (e.g., toluene/ethanol/water mixture) is added, and the reaction mixture is heated to the desired temperature until the starting material is consumed (as monitored by TLC or GC). After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Sonogashira Coupling

The Sonogashira coupling allows for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. Similar to the Suzuki coupling, aryl chlorides are less reactive than bromides and iodides.

Comparative Data for Sonogashira Coupling

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
5-Bromo-2-furaldehydePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHFRTHighGeneral Protocol
This compoundPhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF80-100ModerateEstimated based on general reactivity trends

Experimental Protocol: Sonogashira Coupling of 5-Halofurfural

To a solution of the 5-halofurfural (1.0 equiv.) in a suitable solvent (e.g., THF or DMF), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine, 2-3 equiv.) are added. The terminal alkyne (1.1-1.5 equiv.) is then added, and the mixture is stirred under an inert atmosphere at the appropriate temperature. Reaction progress is monitored by TLC or GC. Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is then partitioned between an organic solvent and water. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.[1]

Heck Reaction

The Heck reaction couples an aryl halide with an alkene. The regioselectivity on the alkene partner is a key consideration, and the lower reactivity of aryl chlorides often requires higher temperatures and specific catalyst systems.

Experimental Protocol: Heck Reaction of 5-Halofurfural

A mixture of the 5-halofurfural (1.0 equiv.), the alkene (1.2-1.5 equiv.), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine (B1218219) ligand (e.g., PPh₃ or a more electron-rich ligand for chlorides), and a base (e.g., Et₃N or K₂CO₃, 1.5-2.0 equiv.) in a suitable solvent (e.g., DMF or NMP) is heated under an inert atmosphere. The reaction progress is monitored by TLC or GC. After completion, the mixture is cooled, diluted with water, and extracted with an organic solvent. The organic layer is washed, dried, and concentrated, and the product is purified by chromatography.[2][3][4]

Reactions at the Formyl Group

The aldehyde functionality of this compound is a versatile handle for various transformations, including olefination, reduction, and addition of organometallic reagents.

Wittig Reaction

The Wittig reaction is a reliable method for converting aldehydes into alkenes. The reaction is generally highly regioselective for the aldehyde group.

Experimental Protocol: Wittig Reaction of this compound

To a suspension of a phosphonium (B103445) salt (1.1 equiv.) in an anhydrous solvent (e.g., THF) at an appropriate temperature (often 0 °C or -78 °C), a strong base (e.g., n-butyllithium or sodium hydride) is added to generate the ylide. The mixture is stirred until the characteristic color of the ylide appears. A solution of this compound (1.0 equiv.) in the same solvent is then added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to separate the desired alkene from triphenylphosphine (B44618) oxide.[5][6][7]

Grignard Reaction

Grignard reagents can add to the aldehyde group to form a secondary alcohol. A key consideration is the potential for the Grignard reagent to react with the C-Cl bond, especially at higher temperatures or with more reactive Grignard reagents. Performing the reaction at low temperatures generally favors addition to the carbonyl group.

Experimental Protocol: Grignard Reaction with this compound

To a solution of this compound (1.0 equiv.) in an anhydrous ether solvent (e.g., THF or diethyl ether) at low temperature (e.g., -78 °C) under an inert atmosphere, the Grignard reagent (1.1-1.2 equiv.) is added dropwise. The reaction mixture is stirred at this temperature for a specified time and then allowed to warm slowly to room temperature. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is typically achieved by column chromatography.[8]

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the formyl group facilitates nucleophilic aromatic substitution at the 5-position. The reactivity of the chloro group in SNAr reactions is generally higher than that of bromo and iodo groups, in contrast to palladium-catalyzed couplings.

Experimental Protocol: Nucleophilic Aromatic Substitution on this compound

To a solution of this compound (1.0 equiv.) in a polar aprotic solvent (e.g., DMF or DMSO), the nucleophile (1.1-2.0 equiv.) and a base (if necessary, e.g., K₂CO₃ or Et₃N) are added. The reaction mixture is heated to a temperature that allows for a reasonable reaction rate (typically 80-150 °C). The reaction is monitored by TLC or LC-MS. Upon completion, the mixture is cooled, diluted with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by chromatography.

Alternative Scaffolds

For instances where the reactivity of this compound is suboptimal, several alternative furan-based scaffolds can be considered for regioselective functionalization.

Comparison of Furan-Based Scaffolds

ScaffoldReactive Site(s)Key Advantages
5-Bromo-2-furaldehyde C-Br bond, Formyl groupHigher reactivity in cross-coupling reactions compared to the chloro analog.[9]
2-Furaldehyde C-H bonds, Formyl groupReadily available; C-H activation at the 5-position is possible.
5-(Hydroxymethyl)furfural (HMF) Hydroxymethyl group, Formyl group, C-H bondsBio-based; the hydroxyl group can be converted to a better leaving group.[10]
Furan-2-boronic acid Boronic acid groupVersatile for Suzuki-Miyaura couplings to introduce the furan-2-yl moiety.

Logical and Experimental Workflows

The selection of a synthetic strategy for functionalizing the this compound scaffold depends on the desired transformation. The following diagrams illustrate logical workflows for different reaction types.

reaction_selection start Target Molecule Design reaction_type Desired Bond Formation start->reaction_type c_c_bond C-C Bond reaction_type->c_c_bond c_hetero_bond C-Heteroatom Bond reaction_type->c_hetero_bond alkene_formation Alkene Formation reaction_type->alkene_formation alcohol_formation Alcohol Formation reaction_type->alcohol_formation suzuki Suzuki Coupling c_c_bond->suzuki At C5 sonogashira Sonogashira Coupling c_c_bond->sonogashira At C5 heck Heck Reaction c_c_bond->heck At C5 snar SNAr c_hetero_bond->snar At C5 wittig Wittig Reaction alkene_formation->wittig At Formyl Group grignard Grignard Reaction alcohol_formation->grignard At Formyl Group

Caption: Decision tree for selecting a reaction based on the desired bond formation on the this compound scaffold.

experimental_workflow cluster_pre_reaction Pre-Reaction Setup cluster_reaction Reaction Execution cluster_post_reaction Work-up & Purification reactant_prep Prepare Reactants & Solvents inert_atmosphere Establish Inert Atmosphere (for cross-coupling/Grignard) reactant_prep->inert_atmosphere add_reagents Add Reagents & Catalyst inert_atmosphere->add_reagents heating Heat to Reaction Temperature add_reagents->heating monitoring Monitor Reaction Progress (TLC, GC, LC-MS) heating->monitoring quench Quench Reaction monitoring->quench extract Extract Product quench->extract dry_concentrate Dry & Concentrate extract->dry_concentrate purify Purify by Chromatography dry_concentrate->purify final_product final_product purify->final_product Characterize Final Product (NMR, MS, etc.)

Caption: A generalized experimental workflow for performing regioselective reactions on the this compound scaffold.

Conclusion

The regioselectivity of reactions on the this compound scaffold is highly dependent on the chosen reaction conditions and reagents. Palladium-catalyzed cross-coupling reactions primarily occur at the C-Cl bond, though with lower reactivity compared to bromo- or iodo-analogs. In contrast, nucleophilic aromatic substitution is also favored at this position and exhibits a different halogen reactivity trend. Reactions involving the formyl group, such as the Wittig and Grignard reactions, are generally highly selective for the carbonyl carbon, especially under controlled temperature conditions. For transformations requiring functionalization at the C-Cl bond in the presence of a sensitive aldehyde, protection of the formyl group as an acetal (B89532) may be a necessary strategic step. By carefully selecting the reaction type and conditions, researchers can effectively control the regiochemical outcome and utilize this compound as a valuable and versatile building block in the synthesis of complex furan-containing molecules.

References

Safety Operating Guide

Proper Disposal of 5-Chloro-2-furaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. 5-Chloro-2-furaldehyde, a halogenated organic compound, requires specific procedures for its safe disposal. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to build a foundation of trust and value beyond the product itself.

Immediate Safety and Handling

Before any disposal procedures, it is crucial to handle this compound with appropriate safety measures. This compound is classified as a hazardous substance, causing skin, eye, and respiratory irritation.[1]

Personal Protective Equipment (PPE):

When handling this compound, the following personal protective equipment should be worn at all times:

  • Respiratory Protection: A dust mask, such as a type N95 (US), is recommended.

  • Eye Protection: Chemical safety goggles or eyeshields are mandatory to protect from splashes.

  • Hand Protection: Nitrile gloves should be worn to prevent skin contact.[2]

  • Skin and Body Protection: A laboratory coat and closed-toe shoes are essential to protect skin and clothing.[2]

Work should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]

Disposal Procedures

The primary method for the disposal of this compound is through a licensed hazardous waste management company. Due to its classification as a halogenated organic compound, it must be segregated from other chemical waste streams.

Step-by-Step Disposal Plan:

  • Segregation: Collect all waste containing this compound in a designated and clearly labeled "Halogenated Organic Waste" container.[2] Do not mix with non-halogenated organic waste or other incompatible chemicals.[3][4]

  • Containerization: Use a compatible, leak-proof container for waste collection. The original product container, if in good condition, can be used. Ensure the container is kept tightly closed when not in use and is stored in a cool, well-ventilated, and designated satellite accumulation area.[5]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound." The concentration and any other components of the waste mixture should also be indicated.[4][5]

  • Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste.[2]

  • Documentation: Maintain a detailed record of the amount of this compound disposed of and the date of disposal.

Disposal Method:

The most common and recommended disposal method for halogenated organic compounds is high-temperature incineration in a facility that is permitted to handle such waste.[6] This process ensures the complete destruction of the compound, minimizing its environmental impact.

Spill Management

In the event of a spill, immediate action is necessary to mitigate exposure and contamination.

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.

  • Don PPE: Wear the appropriate PPE as outlined in the "Immediate Safety and Handling" section.

  • Containment: For small spills, absorb the material with an inert absorbent, such as sand or vermiculite.

  • Collection: Carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS office.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource
CAS Number 21508-19-0
Molecular Formula C5H3ClO2[7]
Molecular Weight 130.53 g/mol [7]
Melting Point 34-37 °C
Storage Temperature 2-8°C

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound Start Generation of This compound Waste Assess Assess Waste: Pure Compound or Mixture? Start->Assess Spill Spill Occurs Start->Spill Segregate Segregate into a 'Halogenated Organic Waste' Container Assess->Segregate Label Label Container: 'Hazardous Waste' 'this compound' Segregate->Label Store Store in a Designated Satellite Accumulation Area Label->Store Contact Contact EHS or Licensed Waste Disposal Company Store->Contact Pickup Arrange for Waste Pickup and Manifesting Contact->Pickup Disposal High-Temperature Incineration by Licensed Facility Pickup->Disposal SpillProcedure Follow Spill Management Protocol Spill->SpillProcedure Yes SpillProcedure->Segregate

Caption: Decision workflow for the safe disposal of this compound waste.

Disclaimer: This information is intended as a guide and does not replace the need to consult your institution's specific safety and disposal protocols and the full Safety Data Sheet (SDS) for this compound. Always adhere to local, state, and federal regulations regarding hazardous waste disposal.

References

Personal protective equipment for handling 5-Chloro-2-furaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 5-Chloro-2-furaldehyde in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Hazard Profile and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health hazards. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to proper PPE is the first line of defense against accidental exposure.

Summary of Personal Protective Equipment (PPE) Requirements

Body PartEquipmentSpecification
Eyes/Face Safety Goggles or Face ShieldMust be tight-fitting and provide protection against chemical splashes. A face shield offers broader protection.
Skin Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always check for compatibility and replace regularly.[3]
Lab Coat or Chemical-Resistant ApronTo protect against incidental contact and spills.
Closed-Toed ShoesSturdy footwear is required in a laboratory setting to protect the entire foot.[3]
Respiratory Dust Mask or RespiratorA NIOSH-approved N95 dust mask is recommended for handling the solid form.[1] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound from receipt to use is critical for maintaining a safe laboratory environment.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Verify that the container is properly labeled with the chemical name and hazard symbols.

  • Wear appropriate PPE (gloves and eye protection) during inspection.

2. Storage:

  • Store the container in a cool, dry, and well-ventilated area.[4]

  • The recommended storage temperature is between 2-8°C.[1]

  • Keep the container tightly closed to prevent inhalation of dust or vapors.[4]

  • Store away from incompatible materials, such as strong oxidizing agents and strong bases.[5]

3. Handling and Use:

  • All handling of this compound should be conducted in a well-ventilated chemical fume hood.[4]

  • Before handling, ensure that an eyewash station and safety shower are readily accessible.[5]

  • Wear all recommended PPE as detailed in the table above.

  • Avoid the formation of dust and aerosols.[4]

  • Use non-sparking tools to prevent ignition sources.[4]

  • Wash hands thoroughly after handling the chemical.[4]

4. Spill Response:

  • In the event of a spill, evacuate the immediate area.

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE (including respiratory protection), cover the spill with an inert absorbent material.

  • Collect the absorbed material into a suitable container for disposal.

  • Clean the spill area thoroughly.

  • Do not let the product enter drains.

Emergency First Aid Procedures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[4]
Skin Contact Remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical help.[4]
Inhalation Move the person to fresh air and keep them comfortable for breathing. If breathing has stopped, perform artificial respiration. Get medical attention if you feel unwell.[4][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a dedicated, properly labeled, and sealed container.

  • The container must be compatible with the chemical.

2. Labeling:

  • Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and all relevant hazard symbols (e.g., irritant).

3. Storage of Waste:

  • Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.

4. Professional Disposal:

  • Dispose of the contents and container in accordance with all applicable local, state, and federal regulations.[4]

  • This should be done through an approved waste disposal plant or a licensed hazardous waste management company. Never dispose of this chemical down the drain or in regular trash.

Experimental Workflow for Safe Handling and Disposal

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood prep_emergency Verify Emergency Equipment Access prep_hood->prep_emergency handle_receive Receive & Inspect prep_emergency->handle_receive handle_store Store Safely (2-8°C) handle_receive->handle_store handle_use Use in Experiment handle_store->handle_use post_decontaminate Decontaminate Work Area handle_use->post_decontaminate disp_collect Collect Waste in Labeled Container handle_use->disp_collect spill Spill Occurs? handle_use->spill post_ppe Doff PPE Correctly post_decontaminate->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash disp_store Store in Hazardous Waste Area disp_collect->disp_store disp_professional Arrange Professional Disposal disp_store->disp_professional spill->post_decontaminate No spill_response Execute Spill Response Protocol spill->spill_response Yes spill_response->disp_collect

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.